molecular formula C8H14O2 B074504 Oct-2-enoic acid CAS No. 1470-50-4

Oct-2-enoic acid

Cat. No.: B074504
CAS No.: 1470-50-4
M. Wt: 142.20 g/mol
InChI Key: CWMPPVPFLSZGCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-Octenoic acid is a monounsaturated fatty acid that serves as a valuable reference standard and biochemical tool in multiple research fields. Its primary application lies in the study of flavor and fragrance chemistry, where it acts as a key aroma constituent, contributing to the characteristic sour, fatty, and waxy notes found in various fruits, dairy products, and fermented beverages. Researchers utilize this compound to understand and quantify its impact on sensory profiles and to calibrate analytical instruments like GC-MS for precise identification in complex matrices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1470-50-4

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

oct-2-enoic acid

InChI

InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h6-7H,2-5H2,1H3,(H,9,10)

InChI Key

CWMPPVPFLSZGCY-UHFFFAOYSA-N

Isomeric SMILES

CCCCC/C=C/C(=O)O

Canonical SMILES

CCCCCC=CC(=O)O

boiling_point

139.00 to 141.00 °C. @ 13.00 mm Hg

density

0.935-0.941

melting_point

5 - 6 °C

Other CAS No.

1871-67-6
1470-50-4

physical_description

Liquid

Pictograms

Corrosive

solubility

slightly
Insoluble in water;  soluble in oils
Soluble (in ethanol)

Origin of Product

United States

Foundational & Exploratory

Unveiling Oct-2-enoic Acid: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Oct-2-enoic acid, a monounsaturated medium-chain fatty acid, has garnered increasing interest within the scientific community due to its diverse biological activities, including notable antimicrobial properties. This technical guide provides an in-depth exploration of the natural occurrences of this compound and a comprehensive overview of the methodologies for its isolation and characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and related fields.

Natural Sources of this compound

This compound is a naturally occurring compound found in a variety of plant and microbial sources. It is often a component of the volatile fraction of fruits and is also produced by certain fungi. While its presence is widespread, the concentrations can vary significantly depending on the species, environmental conditions, and developmental stage of the organism.

1.1. Plant Kingdom:

This compound has been identified as a volatile or semi-volatile compound in several fruits, contributing to their characteristic aroma profiles. Notable plant sources include:

  • Strawberries (Fragaria x ananassa): Various fatty acids and their esters are known to contribute to the complex aroma of strawberries. While comprehensive quantitative data for this compound is not extensively documented in all cultivars, related C8 compounds are frequently reported in volatile analyses of the fruit.

  • Cranberries (Vaccinium macrocarpon): Cranberries and their processed products contain a diverse array of organic acids. C8 compounds, including 1-octen-3-ol (B46169), which can be a metabolic precursor or derivative of this compound, have been identified in cranberry volatiles.[1] The presence of these compounds suggests the activity of lipoxygenase and hydroperoxide lyase on linoleic acid.[1]

  • Mushrooms: Edible mushrooms are known to produce a variety of eight-carbon volatile compounds, which are major contributors to their characteristic aroma. These C8 compounds, including 1-octen-3-ol and 3-octanone, are derived from the enzymatic degradation of linoleic acid.[2][3][4] While not always explicitly quantified, this compound is a potential intermediate or related product in this pathway.

1.2. Fungal Kingdom:

Certain species of fungi, particularly within the Mucor genus, are known to metabolize and produce various fatty acids, including unsaturated medium-chain fatty acids like this compound. For instance, Mucor sp. A-73 has been shown to metabolize trans-2-octenoic acid.[5]

Biosynthesis of this compound

The biosynthesis of this compound in both plants and fungi is intrinsically linked to the metabolism of larger fatty acids.

2.1. Biosynthesis in Fungi (e.g., Mucor circinelloides):

In oleaginous fungi such as Mucor circinelloides, the synthesis of unsaturated fatty acids involves a series of desaturation and elongation steps. The general pathway begins with the synthesis of saturated fatty acids, such as stearic acid (C18:0). This is followed by the introduction of double bonds by desaturase enzymes and potential chain shortening. The biosynthesis of γ-linolenic acid (GLA) in M. circinelloides has been well-elucidated and provides a framework for understanding the formation of other unsaturated fatty acids.[1] The pathway involves the conversion of stearic acid to oleic acid (C18:1) by a Δ9-desaturase, followed by the conversion of oleic acid to linoleic acid (C18:2) by a Δ12-desaturase. While a direct pathway to this compound is not fully detailed, it is hypothesized to arise from the subsequent modification of these longer-chain unsaturated fatty acids through chain-shortening processes (beta-oxidation) or the action of other specific desaturases and elongases.[6]

Fungal_Unsaturated_Fatty_Acid_Biosynthesis Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Palmitic Acid (C16:0) Palmitic Acid (C16:0) Malonyl-CoA->Palmitic Acid (C16:0) FAS Stearic Acid (C18:0) Stearic Acid (C18:0) Palmitic Acid (C16:0)->Stearic Acid (C18:0) Elongase Oleic Acid (C18:1) Oleic Acid (C18:1) Stearic Acid (C18:0)->Oleic Acid (C18:1) Δ9-Desaturase Linoleic Acid (C18:2) Linoleic Acid (C18:2) Oleic Acid (C18:1)->Linoleic Acid (C18:2) Δ12-Desaturase γ-Linolenic Acid (C18:3) γ-Linolenic Acid (C18:3) Linoleic Acid (C18:2)->γ-Linolenic Acid (C18:3) Δ6-Desaturase This compound (C8:1) This compound (C8:1) Linoleic Acid (C18:2)->this compound (C8:1) β-oxidation / other enzymes

General pathway for unsaturated fatty acid biosynthesis in Mucor.

2.2. Biosynthesis in Plants (Oxylipin Pathway):

In plants, the formation of C8 compounds is often associated with the oxylipin pathway, which involves the enzymatic oxidation of polyunsaturated fatty acids like linoleic acid and linolenic acid. Lipoxygenases (LOXs) are key enzymes that catalyze the initial oxygenation of these fatty acids. The resulting hydroperoxides can then be cleaved by hydroperoxide lyases (HPLs) to produce a variety of volatile C6 and C9 aldehydes and oxo-acids, as well as C8 compounds. While the direct synthesis of this compound via this pathway is not explicitly detailed in all plant species, the presence of related C8 volatiles in fruits like cranberries points to the involvement of this metabolic route.[1]

Plant_Oxylipin_Pathway Linoleic Acid Linoleic Acid 13-Hydroperoxy-octadecadienoic acid 13-Hydroperoxy-octadecadienoic acid Linoleic Acid->13-Hydroperoxy-octadecadienoic acid Lipoxygenase (LOX) C8 Volatiles (e.g., 1-octen-3-ol) C8 Volatiles (e.g., 1-octen-3-ol) 13-Hydroperoxy-octadecadienoic acid->C8 Volatiles (e.g., 1-octen-3-ol) Hydroperoxide Lyase (HPL) This compound This compound C8 Volatiles (e.g., 1-octen-3-ol)->this compound

Simplified oxylipin pathway leading to C8 compounds in plants.

Isolation and Purification of this compound

The isolation of this compound from natural sources typically involves solvent extraction followed by chromatographic purification. The specific protocol can be adapted based on the source material and the desired purity of the final product.

3.1. General Experimental Workflow:

A general workflow for the isolation of this compound from a natural source, such as a fungal culture or plant material, is outlined below.

Isolation_Workflow cluster_extraction Extraction cluster_separation Separation & Purification cluster_analysis Analysis Biomass (Fungal or Plant) Biomass (Fungal or Plant) Homogenization Homogenization Biomass (Fungal or Plant)->Homogenization Solvent Extraction Solvent Extraction Homogenization->Solvent Extraction Liquid-Liquid Extraction Liquid-Liquid Extraction Solvent Extraction->Liquid-Liquid Extraction Chromatography Chromatography Liquid-Liquid Extraction->Chromatography GC-MS Analysis GC-MS Analysis Chromatography->GC-MS Analysis Pure this compound Pure this compound GC-MS Analysis->Pure this compound

General workflow for the isolation of this compound.

3.2. Detailed Methodologies:

3.2.1. Extraction from Fungal Culture (e.g., Mucor circinelloides):

This protocol describes a method for the extraction of lipids, including this compound, from the biomass of Mucor circinelloides.

  • Culture and Harvest: Cultivate Mucor circinelloides in a suitable liquid medium to encourage lipid accumulation. Harvest the fungal biomass by filtration or centrifugation.

  • Drying: Lyophilize or oven-dry the biomass to a constant weight.

  • Cell Disruption: Grind the dried biomass into a fine powder to facilitate solvent penetration.

  • Solvent Extraction:

    • Suspend the powdered biomass in a chloroform:methanol (B129727) solvent mixture (typically 2:1, v/v).

    • Agitate the mixture for several hours at room temperature.

    • Filter the mixture to separate the solvent extract from the solid residue.

    • Repeat the extraction of the residue with fresh solvent to ensure complete recovery of lipids.

    • Combine the solvent extracts.

  • Liquid-Liquid Extraction (for separation of free fatty acids):

    • Wash the combined organic extract with an aqueous salt solution (e.g., 0.9% NaCl) to remove water-soluble impurities.

    • To separate free fatty acids from neutral lipids, an alkaline extraction can be performed. Add a dilute aqueous solution of potassium hydroxide (B78521) or sodium hydroxide to the organic extract. The fatty acids will be saponified and partition into the aqueous phase.

    • Separate the aqueous phase and acidify it with a strong acid (e.g., HCl) to a pH of approximately 2. This will protonate the fatty acids.

    • Extract the acidified aqueous phase with a non-polar organic solvent such as hexane (B92381) or diethyl ether. The free fatty acids, including this compound, will partition into the organic phase.

  • Purification:

    • Dry the organic extract containing the fatty acids over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure.

    • Further purification can be achieved using column chromatography on silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate.

3.2.2. Extraction from Plant Material (e.g., Strawberries):

This protocol outlines a method for the extraction of volatile and semi-volatile compounds, including this compound, from strawberries.

  • Sample Preparation: Homogenize fresh or frozen strawberries in a blender.

  • Solvent Extraction:

    • Extract the homogenized fruit tissue with a suitable organic solvent. For semi-polar compounds like this compound, a mixture of methanol and dichloromethane (B109758) (1:2, v/v) can be effective.

    • Sonicate or stir the mixture for an extended period to ensure efficient extraction.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction of the solid residue.

  • Purification (Liquid-Liquid Extraction):

    • Combine the supernatants and wash with a saturated NaCl solution to remove water-soluble components.

    • To isolate the acidic fraction containing this compound, perform an acid-base extraction as described in the fungal extraction protocol.

  • Further Purification: The resulting crude extract can be further purified by column chromatography as described above.

3.3. Characterization by Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is the primary analytical technique for the identification and quantification of this compound. Due to the polarity of the carboxylic acid group, derivatization is often necessary to improve chromatographic performance.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Acid-catalyzed methylation: Treat the dried extract with a solution of boron trifluoride (BF3) in methanol (typically 14%) and heat at 60-100°C for a specified time.

    • Base-catalyzed transesterification: For esterified fatty acids, a transesterification reaction can be performed using sodium methoxide (B1231860) in methanol.

  • GC-MS Analysis:

    • Column: A polar capillary column (e.g., a wax-type column) is typically used for the separation of FAMEs.

    • Injector and Detector: Use a split/splitless injector and a mass spectrometer as the detector.

    • Temperature Program: A temperature gradient is employed to elute the FAMEs based on their boiling points and polarity.

    • Identification: The identification of this compound methyl ester is based on its retention time and comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST).

    • Quantification: Quantification can be performed using an internal standard and a calibration curve.

Quantitative Data

While extensive quantitative data for this compound in many natural sources remains to be fully elucidated, the following table summarizes available information on related C8 compounds in some of the mentioned sources. This data provides an indication of the potential for these sources as viable starting materials for isolation.

Natural SourceCompoundConcentration/AbundanceReference
Cranberry1-Octen-3-olPresent, not quantified[1]
Cranberry(E)-2-OctenalOAV: 10-28[7][8]
Mushroom (Agaricus bisporus)1-Octen-3-olDominant C8 volatile[4]

Note: OAV (Odor Activity Value) is a measure of the importance of a compound to the overall aroma and is calculated by dividing the concentration of the compound by its odor threshold.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources, biosynthesis, and isolation of this compound. While present in various fruits and fungi, further research is needed to fully quantify its concentration in these sources and to optimize extraction and purification protocols. The methodologies outlined in this guide, including solvent extraction, liquid-liquid partitioning, and GC-MS analysis, provide a solid foundation for researchers and drug development professionals to explore the potential of this bioactive fatty acid. The elucidation of its specific biosynthetic pathways in different organisms will be crucial for future metabolic engineering efforts aimed at enhancing its production.

References

An In-depth Technical Guide to the Physicochemical Properties of cis- and trans-Oct-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oct-2-enoic acid (C₈H₁₄O₂) is an eight-carbon monounsaturated fatty acid that exists as two geometric isomers: cis-Oct-2-enoic acid and trans-Oct-2-enoic acid. The spatial arrangement of the alkyl groups around the carbon-carbon double bond significantly influences their physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of these isomers, details relevant experimental protocols for their determination, and explores their interaction with key biological signaling pathways. This information is critical for researchers in fields ranging from drug discovery and development to food science and metabolomics.

Physicochemical Properties

The distinct geometries of cis- and trans-Oct-2-enoic acid lead to notable differences in their physical and chemical characteristics. The cis configuration introduces a "kink" in the fatty acid chain, which generally results in a lower melting point and different packing properties compared to the more linear trans isomer. A summary of their key physicochemical properties is presented below.

Data Presentation
Propertycis-Oct-2-enoic Acidtrans-Oct-2-enoic Acid
Molecular Formula C₈H₁₄O₂C₈H₁₄O₂
Molecular Weight 142.20 g/mol 142.20 g/mol
CAS Number 1577-96-41871-67-6
Melting Point -6 °C[1]5-6 °C[2]
Boiling Point 89 °C at 0.9 Torr[1]139-141 °C at 13 mmHg[3]
Density 0.9234 g/cm³[1]0.935-0.941 g/mL at 25 °C[3]
pKa 4.88[1]~4.78 (Predicted)
Water Solubility Predicted: 0.74 g/L[4]Slightly soluble[5]
Appearance LiquidColorless to light yellow liquid[2]

Experimental Protocols

Accurate determination of the physicochemical properties of fatty acids is essential for their characterization and application. Below are detailed methodologies for key experimental procedures.

Determination of Melting Point (Capillary Method)

This method is suitable for fats and fatty acids that are solid at or near room temperature.

Principle: A small, solidified sample in a capillary tube is heated in a controlled manner. The temperature at which the substance becomes completely liquid is recorded as the melting point. For fats, which often melt over a range, the temperature at which the sample column begins to rise in the capillary is noted.

Procedure:

  • Melt the fatty acid sample at the lowest possible temperature.

  • Introduce the molten sample into a thin-walled capillary tube, aiming for a column length of approximately 10 mm.

  • Solidify the sample by chilling the capillary tube, for instance, by placing it against a piece of ice.

  • Condition the sample by keeping it at a low temperature (e.g., 4-10 °C) for a specified period (e.g., one hour) to ensure complete crystallization.

  • Attach the capillary tube to a calibrated thermometer using a rubber band, ensuring the sample is level with the thermometer's bulb.

  • Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a water bath) to a depth where the sample is submerged.

  • Heat the bath slowly and steadily, with constant stirring, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.

  • Record the temperature at which the solid sample is observed to completely transition to a liquid. For fatty acids that soften, the temperature at which the substance begins to rise in the capillary can be taken as the melting point.[6][7]

Determination of Solubility

Principle: The solubility of a substance in a particular solvent is determined by adding the solute to the solvent until saturation is reached at a specific temperature. For fatty acids, solubility is typically tested in a range of polar (e.g., water) and non-polar (e.g., organic solvents) liquids.

Procedure:

  • Take a known volume of the desired solvent (e.g., water, ethanol, chloroform) in a series of test tubes.

  • Add a small, measured amount of the this compound isomer to each test tube.

  • Agitate the mixtures vigorously (e.g., using a vortex mixer) for a set period to facilitate dissolution.

  • Allow the mixtures to stand and observe for any undissolved solute. The formation of a separate layer or a cloudy suspension indicates insolubility or low solubility.

  • Quantitative solubility can be determined by analyzing the concentration of the dissolved fatty acid in the supernatant using techniques like gas chromatography after reaching equilibrium.[8][9]

Determination of pKa (Potentiometric Titration)

Principle: The acid dissociation constant (pKa) is determined by titrating a solution of the weak acid with a strong base and monitoring the change in pH. The pKa is the pH at which the concentrations of the acidic and conjugate base forms are equal, which corresponds to the midpoint of the titration curve.

Procedure:

  • Prepare a standard solution of the this compound isomer in a suitable solvent (e.g., water or a water-alcohol mixture if solubility is low). A typical concentration is around 0.01 M.

  • Calibrate a pH meter using standard buffer solutions.

  • Place a known volume of the fatty acid solution in a beaker with a magnetic stir bar.

  • Immerse the calibrated pH electrode into the solution.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

  • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point (the point of the steepest pH change).

  • Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point (i.e., at half the volume of titrant required to reach the equivalence point).[10][11]

Spectroscopic Characterization (FTIR and NMR)

Principle: FTIR and NMR spectroscopy are powerful tools for distinguishing between cis and trans isomers. In FTIR, the out-of-plane C-H bending vibration for a trans double bond appears at a different frequency than for a cis double bond. In ¹H NMR, the coupling constant (J-value) between the vinyl protons is significantly larger for the trans isomer compared to the cis isomer.

FTIR Spectroscopy Procedure:

  • A small amount of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • The spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer.

  • The C=C stretching vibration for an isolated cis isomer is typically observed near 1655 cm⁻¹, while the trans isomer appears near 1670 cm⁻¹.[8] A characteristic band for the trans isomer is also found around 965 cm⁻¹.

¹H NMR Spectroscopy Procedure:

  • Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).

  • Acquire the ¹H NMR spectrum.

  • The coupling constant (³JHH) for the vicinal protons on the double bond is a key differentiator. For trans isomers, this value is typically in the range of 11-19 Hz, whereas for cis isomers, it is smaller, usually between 5-14 Hz.[12][13]

Biological Activity and Signaling Pathways

Octenoic acid, as a medium-chain fatty acid, is not merely a metabolic intermediate but also a signaling molecule that can influence cellular processes. While research specifically on the signaling of this compound isomers is ongoing, studies on related fatty acids suggest potential involvement in inflammatory and metabolic pathways.

Octanoic acid (the saturated counterpart) and other medium-chain fatty acids have been shown to act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.[14] PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism. Furthermore, some fatty acids can modulate inflammatory responses through pathways involving Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB).[3] For instance, 7-octenoic acid has been shown to downregulate the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling cascade.[15][16]

Below is a generalized diagram illustrating a potential signaling pathway for octenoic acid based on its known interactions with inflammatory and metabolic receptors.

fatty_acid_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OA Octenoic Acid TLR4 TLR4 OA->TLR4 Binds PPARgamma PPARγ OA->PPARgamma Binds (in nucleus) MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkappaB IκB IKK->IkappaB Phosphorylates (leading to degradation) NFkappaB NF-κB IkappaB->NFkappaB Inhibits Inflammatory_Genes Inflammatory Gene Transcription NFkappaB->Inflammatory_Genes Translocates to nucleus and binds to promoter RXR RXR PPARgamma->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Metabolic_Genes Metabolic Gene Regulation PPRE->Metabolic_Genes Regulates transcription

Caption: Potential signaling pathways of Octenoic Acid.

This diagram illustrates two potential pathways:

  • Inflammatory Signaling: Octenoic acid may bind to Toll-like receptor 4 (TLR4) on the cell surface, initiating a signaling cascade through MyD88 that leads to the activation of the IKK complex. This, in turn, results in the phosphorylation and subsequent degradation of IκB, releasing NF-κB to translocate to the nucleus and promote the transcription of inflammatory genes.

  • Metabolic Regulation: As a fatty acid, octenoic acid can enter the cell and translocate to the nucleus, where it may act as a ligand for PPARγ. Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating genes involved in lipid and glucose metabolism.

References

The Biological Role of Oct-2-enoic Acid in Metabolic Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oct-2-enoic acid, a medium-chain monounsaturated fatty acid, is emerging as a potential signaling molecule in key metabolic pathways. As an endogenous animal metabolite, its role extends beyond a simple energy source or structural component of membranes. This technical guide synthesizes the current understanding of this compound's involvement in metabolic signaling, with a particular focus on its hypothesized interactions with Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (AKT) pathway. Drawing parallels from structurally similar fatty acids, this document provides a framework for investigating the therapeutic potential of this compound in metabolic diseases. Detailed experimental protocols and data presentation formats are provided to facilitate further research in this promising area.

Introduction

This compound is an eight-carbon fatty acid with a double bond at the second carbon position. It is recognized as a naturally occurring metabolite in animals and is also found in some plants.[1] While historically noted for its use as a flavoring agent, recent scientific interest has shifted towards its biological activities, including potential antimicrobial properties and its role in cellular signaling.[2] Medium-chain fatty acids are known to be rapidly absorbed and metabolized, and can act as signaling molecules, influencing gene expression and cellular function. This guide explores the evidence suggesting that this compound may play a significant role in metabolic regulation through key signaling cascades.

Putative Signaling Pathways for this compound

Based on studies of structurally related compounds, two primary signaling pathways are of high interest for their potential modulation by this compound: the PPARγ pathway, central to lipid metabolism and adipogenesis, and the PI3K/AKT pathway, a critical regulator of glucose metabolism and cell survival.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that function as ligand-activated transcription factors, playing crucial roles in lipid and glucose homeostasis.[3] PPARγ is a key regulator of adipocyte differentiation, lipid storage, and insulin (B600854) sensitivity.

Evidence from structurally similar molecules suggests that this compound may be a ligand for PPARγ. For instance, 2,4,6-octatrienoic acid and its derivative, (2Z,4E,6E)-2-methoxyocta-2,4,6-trienoic acid (A02), have been shown to activate PPARγ.[4][5] This activation leads to the transcription of target genes involved in metabolic processes.

  • Hypothesized Mechanism: this compound is predicted to bind to the ligand-binding domain of PPARγ. This binding event would induce a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). The PPARγ/RXR heterodimer then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg PPARγ This compound->PPARg Enters Cell & Binds PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR Heterodimerizes with RXR RXR RXR RXR->PPARg_RXR HSP HSP HSP->PPARg Dissociates from PPRE PPRE PPARg_RXR->PPRE Binds to Target_Genes Target Genes (e.g., Adiponectin, GLUT4) PPRE->Target_Genes Initiates Transcription mRNA mRNA Target_Genes->mRNA Leads to Metabolic_Effects Metabolic Effects (Lipid & Glucose Homeostasis) mRNA->Metabolic_Effects Translation & Function

Hypothesized PPARγ Signaling Pathway for this compound.
PI3K/AKT Signaling Pathway Modulation

The PI3K/AKT pathway is a central signaling cascade that regulates a wide array of cellular processes, including glucose metabolism, cell growth, proliferation, and survival.[6] Dysregulation of this pathway is implicated in numerous diseases, including type 2 diabetes and cancer.

The potential for this compound to modulate this pathway is suggested by studies on 10-hydroxy-2-decenoic acid (10-HDA), a fatty acid with structural similarities. 10-HDA has been shown to enhance glucose metabolism by increasing the phosphorylation of key proteins in the PI3K/AKT pathway, including PI3K, AKT, and Glycogen Synthase Kinase 3 beta (GSK3β).[7][8]

  • Hypothesized Mechanism: this compound may interact with cell surface receptors or intracellular targets that lead to the activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is phosphorylated and activated by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream targets, including GSK3β and the glucose transporter GLUT4, to mediate its effects on glucose metabolism.

PI3K_AKT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor Receptor This compound->Receptor Activates PI3K PI3K Receptor->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) pAKT p-AKT AKT->pAKT Becomes Activated GSK3b GSK3β pAKT->GSK3b Phosphorylates & Inactivates GLUT4_vesicle GLUT4 Vesicle pAKT->GLUT4_vesicle Promotes pGSK3b p-GSK3β (Inactive) GSK3b->pGSK3b GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Translocation to Membrane Glucose_Uptake Increased Glucose Uptake GLUT4_translocation->Glucose_Uptake Results in

Hypothesized PI3K/AKT Signaling Pathway for this compound.

Quantitative Data from Structurally Related Molecules

Direct quantitative data on the metabolic signaling effects of this compound are currently limited. However, data from structurally similar fatty acids provide a strong rationale for its investigation and can serve as a benchmark for future studies.

Table 1: PPARγ Activation by (2Z,4E,6E)-2-methoxyocta-2,4,6-trienoic acid (A02) in Normal Human Keratinocytes (NHKs) [5]

Concentration of A02Fold Induction of Luciferase Activity (vs. Control)
10 µM~1.5
50 µM~2.5
90 µM~3.0

Data are estimated from graphical representations in the cited literature and presented for illustrative purposes.

Table 2: Effect of 10-hydroxy-2-decenoic acid (10-HDA) on PI3K/AKT Pathway Proteins in the Liver of Diabetic Mice [8]

Treatment GroupRelative p-PI3K Protein Level (Fold Change vs. Control)Relative p-AKT Protein Level (Fold Change vs. Control)Relative p-GSK3β Protein Level (Fold Change vs. Control)
Diabetic + 10-HDAIncreased (P < 0.05)Increased (P < 0.05)Increased (P < 0.05)

The table indicates a statistically significant increase in the phosphorylated (active) forms of the proteins with 10-HDA treatment compared to the diabetic control group.

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for studying fatty acid signaling and can be specifically applied to investigate the effects of this compound.

Cell Culture and Treatment with this compound
  • Cell Lines: Select appropriate cell lines based on the signaling pathway of interest (e.g., 3T3-L1 preadipocytes for PPARγ studies, HepG2 hepatocytes for PI3K/AKT and glucose metabolism studies).

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent such as ethanol (B145695) or DMSO to create a high-concentration stock solution (e.g., 100 mM).

    • For cell culture experiments, it is crucial to complex the fatty acid to bovine serum albumin (BSA) to ensure its solubility and delivery to the cells. Prepare a fatty acid-free BSA solution (e.g., 10% w/v) in serum-free culture medium.

    • Add the this compound stock solution to the BSA solution while vortexing to achieve the desired final stock concentration (e.g., 10 mM this compound in 1% BSA).

    • Incubate at 37°C for 30-60 minutes to allow for complex formation.

    • Sterile filter the solution before use.

  • Cell Treatment:

    • Plate cells at the desired density and allow them to adhere and grow to the appropriate confluency.

    • Replace the growth medium with serum-free or low-serum medium for a period of serum starvation (e.g., 4-12 hours) prior to treatment to reduce basal signaling activity.

    • Treat cells with various concentrations of the this compound-BSA complex for the desired duration. Include a BSA-only vehicle control.

Cell_Treatment_Workflow start Start cell_plating Plate Cells start->cell_plating adherence Allow Adherence & Growth cell_plating->adherence serum_starvation Serum Starve Cells adherence->serum_starvation treatment Treat with this compound-BSA (Dose-Response & Time-Course) serum_starvation->treatment harvest Harvest Cells for Downstream Analysis treatment->harvest end End harvest->end

General Workflow for Cell Treatment with this compound.
PPARγ Activation Assessment: Luciferase Reporter Assay

  • Plasmids: Co-transfect cells with a PPARγ expression vector and a reporter plasmid containing multiple PPREs upstream of a luciferase gene. A control plasmid (e.g., Renilla luciferase) should also be co-transfected to normalize for transfection efficiency.

  • Transfection: Use a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment: After an appropriate post-transfection period (e.g., 24 hours), treat the cells with varying concentrations of this compound and a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

  • Lysis and Luciferase Assay: After the treatment period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold induction over the vehicle control.

PI3K/AKT Pathway Activation: Western Blotting
  • Protein Extraction: Following treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of PI3K, AKT, and downstream targets like GSK3β.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Analysis of Cellular Uptake and Metabolism: GC-MS
  • Lipid Extraction: After treating cells with this compound, wash them with PBS and extract the total lipids using a method such as the Folch or Bligh-Dyer extraction.

  • Derivatization: Convert the fatty acids in the lipid extract to their more volatile fatty acid methyl esters (FAMEs) by transesterification using a reagent like BF3-methanol.

  • GC-MS Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS). The gas chromatograph separates the different FAMEs, and the mass spectrometer identifies them based on their mass spectra and fragmentation patterns.

  • Quantification: Use an internal standard (e.g., a deuterated fatty acid) added at the beginning of the extraction process for accurate quantification of the cellular uptake and incorporation of this compound into different lipid classes.

Conclusion and Future Directions

The available evidence from structurally related fatty acids strongly suggests that this compound is a promising candidate for a signaling molecule with significant roles in metabolic regulation. Its potential to activate PPARγ and modulate the PI3K/AKT pathway warrants further in-depth investigation. The experimental protocols outlined in this guide provide a comprehensive framework for researchers to elucidate the precise mechanisms of action of this compound and to quantify its effects on metabolic signaling pathways.

Future research should focus on:

  • Direct Ligand Binding Assays: To confirm the direct interaction of this compound with PPARγ.

  • In Vivo Studies: To evaluate the effects of this compound on metabolic parameters in animal models of obesity and diabetes.

  • Transcriptomic and Metabolomic Analyses: To obtain a global view of the changes in gene expression and metabolite profiles induced by this compound.

A thorough understanding of the biological role of this compound in metabolic signaling could pave the way for the development of novel therapeutic strategies for the treatment of metabolic disorders.

References

The Elusive Scent: Investigating the Potential of Oct-2-enoic Acid in Insect Communication

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable absence of evidence to support a significant role for Oct-2-enoic acid as a pheromone in insect communication. While a plethora of fatty acid derivatives are well-established as crucial semiochemicals governing insect behavior, this compound has not been identified as a key signaling molecule in any major insect species studied to date.

What the Research Shows: Related Compounds and Alternative Roles

While direct evidence for this compound as a pheromone is lacking, the broader family of unsaturated fatty acids and their derivatives are paramount in insect chemical ecology. For instance, the queen mandibular pheromone (QMP) of the honey bee (Apis mellifera) is a complex blend that includes (E)-9-oxodec-2-enoic acid (9-ODA) and (E)-9-hydroxydec-2-enoic acid (9-HDA), which are structurally related to this compound.[1][2][3][4] These compounds are vital for maintaining colony cohesion, suppressing worker reproduction, and attracting drones during mating flights.[4]

Research into the biosynthesis of these and other fatty acid-derived pheromones in insects, particularly in moths (Lepidoptera), has elucidated a common pathway. This process begins with standard fatty acid synthesis, followed by the introduction of double bonds by specific desaturase enzymes and subsequent modification steps.[5][6]

Interestingly, a recent study explored the effects of trans-2-octenoic acid on the greater wax moth, Galleria mellonella. The findings indicated that this compound exhibits insecticidal properties, causing mortality and affecting the insect's immune system and cuticular fatty acid profile.[7][8][9] This highlights a toxicological role for 2-octenoic acid in this species, rather than a communicatory one.

Experimental Approaches to Pheromone Identification

The identification and characterization of insect pheromones involve a multi-step experimental workflow. This process is crucial for understanding the chemical language of insects and is the standard through which any potential pheromone, including this compound, would need to be evaluated.

A generalized workflow for such an investigation is outlined below:

Figure 1. A generalized experimental workflow for the identification and characterization of insect pheromones.

The Olfactory System: Detecting Carboxylic Acids

While this compound itself has not been pinpointed as a pheromone, insects possess the sensory machinery to detect a range of carboxylic acids. The primary olfactory receptors involved in the detection of acidic volatiles are the Ionotropic Receptors (IRs).[10] This family of receptors is distinct from the more commonly known Odorant Receptors (ORs) and is highly conserved across different insect orders. The IR8a co-receptor, in particular, is crucial for the detection of various carboxylic acids and plays a significant role in host-seeking behavior in mosquitoes like Aedes aegypti.

The signaling pathway for the detection of carboxylic acids via IRs can be conceptualized as follows:

signaling_pathway cluster_olfactory_neuron Olfactory Receptor Neuron cluster_brain Antennal Lobe (Brain) odor Carboxylic Acid Odorant (e.g., this compound) receptor Ionotropic Receptor Complex (IR + IR8a co-receptor) odor->receptor Binding ion_channel Ion Channel Opening receptor->ion_channel membrane_depolarization Membrane Depolarization ion_channel->membrane_depolarization action_potential Action Potential Generation membrane_depolarization->action_potential glomerulus Specific Glomerulus action_potential->glomerulus Signal Transmission behavior Behavioral Response (Attraction/Repulsion) glomerulus->behavior Signal Processing

Figure 2. A simplified diagram of the putative signaling pathway for the detection of carboxylic acids by insect Ionotropic Receptors.

Conclusion

References

Endogenous Levels of Oct-2-enoic Acid in Human Plasma and Urine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Quantitative Levels

As of the latest literature review, specific quantitative data for the endogenous levels of Oct-2-enoic acid in human plasma and urine have not been published. Research has confirmed its presence, but the precise concentration ranges in healthy individuals remain to be determined. The Human Metabolome Database (HMDB) lists 2-Octenoic acid as "Expected but not Quantified" in human biofluids.

To provide a framework for future quantitative studies, the following tables are structured to be populated once such data becomes available.

Table 1: Endogenous Levels of this compound in Human Plasma

PopulationSample Size (n)Mean Concentration (ng/mL)Standard Deviation (ng/mL)Concentration Range (ng/mL)Analytical MethodReference
Healthy Adults-Data Not AvailableData Not AvailableData Not Available--
Specific Cohort-Data Not AvailableData Not AvailableData Not Available--

Table 2: Endogenous Levels of this compound in Human Urine

PopulationSample Size (n)Mean Concentration (ng/mL)Standard Deviation (ng/mL)Concentration Range (ng/mL)Normalization MethodAnalytical MethodReference
Healthy Adults-Data Not AvailableData Not AvailableData Not AvailableCreatinine--
Specific Cohort-Data Not AvailableData Not AvailableData Not AvailableCreatinine--

Experimental Protocols

The quantification of medium-chain fatty acids like this compound in biological matrices typically involves gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following are detailed hypothetical protocols based on established methods for similar analytes.

Protocol 1: Quantification of this compound in Human Plasma by GC-MS

This protocol is adapted from established methods for the analysis of short- and medium-chain fatty acids in plasma.

1. Sample Preparation and Extraction:

  • Materials: Human plasma (EDTA), internal standard (e.g., deuterated this compound), methyl tert-butyl ether (MTBE), hydrochloric acid (HCl), anhydrous sodium sulfate.

  • Procedure:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma in a glass vial, add 10 µL of the internal standard solution.

    • Acidify the sample by adding 10 µL of 1.0 M HCl to protonate the fatty acids.

    • Add 500 µL of MTBE for liquid-liquid extraction.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully transfer the upper organic layer (MTBE) to a clean glass tube.

    • Dry the organic extract under a gentle stream of nitrogen.

2. Derivatization:

  • Materials: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), pyridine (B92270).

  • Procedure:

    • To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) esters of the fatty acids.

    • Cool the sample to room temperature before analysis.

3. GC-MS Analysis:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • GC Conditions:

    • Column: High-polarity column suitable for fatty acid analysis (e.g., DB-FFAP).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound-TMS ester and the internal standard.

Protocol 2: Quantification of this compound in Human Urine by LC-MS/MS

This protocol is adapted from established methods for the analysis of organic acids in urine.

1. Sample Preparation:

  • Materials: Human urine, internal standard (e.g., deuterated this compound), acetonitrile (B52724), formic acid.

  • Procedure:

    • Thaw frozen urine samples and centrifuge at 5,000 x g for 10 minutes to remove particulate matter.

    • To 100 µL of the urine supernatant, add 10 µL of the internal standard solution.

    • Add 400 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis:

  • Instrumentation: High-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Waters Acquity UPLC with a Xevo TQ-S).

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Capillary Voltage: 2.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the precursor-to-product ion transitions specific to this compound and its internal standard.

Mandatory Visualizations

Metabolic Pathway of this compound

This compound is involved in the beta-oxidation of unsaturated fatty acids. Specifically, its metabolism requires the action of an auxiliary enzyme, enoyl-CoA isomerase, to handle the double bond at an unconventional position for the standard beta-oxidation spiral.[3][4]

fatty_acid_metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix Fatty_Acid This compound Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA Oct-2-enoyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA Enoyl_CoA_Isomerase Enoyl-CoA Isomerase Fatty_Acyl_CoA->Enoyl_CoA_Isomerase Isomerization 3_Hydroxyacyl_CoA 3-Hydroxyoctanoyl-CoA Enoyl_CoA_Isomerase->3_Hydroxyacyl_CoA Beta_Oxidation_Spiral Beta-Oxidation Spiral 3_Hydroxyacyl_CoA->Beta_Oxidation_Spiral Acetyl_CoA Acetyl-CoA Beta_Oxidation_Spiral->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Enters

Caption: Metabolism of this compound via Beta-Oxidation.

Experimental Workflow for GC-MS Quantification

The following diagram illustrates the key steps in the quantification of this compound in a plasma sample using GC-MS.

gcms_workflow Start Plasma Sample Extraction Liquid-Liquid Extraction (MTBE) Start->Extraction Add Internal Standard Derivatization TMS Derivatization (BSTFA) Extraction->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation Inject Sample MS_Detection Mass Spectrometry Detection (SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis End Concentration Reported Data_Analysis->End

Caption: GC-MS Quantification Workflow for Plasma this compound.

Experimental Workflow for LC-MS/MS Quantification

The subsequent diagram outlines the major stages for quantifying this compound in a urine sample utilizing LC-MS/MS.

lcmsms_workflow Start Urine Sample Precipitation Protein Precipitation (Acetonitrile) Start->Precipitation Add Internal Standard Reconstitution Dry & Reconstitute Precipitation->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation Inject Sample MSMS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MSMS_Detection Data_Analysis Data Analysis (Quantification) MSMS_Detection->Data_Analysis End Concentration Reported Data_Analysis->End

Caption: LC-MS/MS Quantification Workflow for Urine this compound.

References

A Technical Guide to the Spectral Characterization of Oct-2-enoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral characterization of the (E) and (Z) isomers of oct-2-enoic acid, utilizing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document details experimental protocols, presents comparative spectral data, and offers visual aids to facilitate the identification and differentiation of these isomers.

Introduction

This compound, a medium-chain fatty acid, exists as two geometric isomers: (E)-oct-2-enoic acid (trans) and (Z)-oct-2-enoic acid (cis). The spatial arrangement of the substituents around the carbon-carbon double bond significantly influences their physical, chemical, and biological properties. Consequently, accurate and unambiguous characterization of each isomer is crucial in various fields, including drug development, flavor and fragrance chemistry, and metabolic research. This guide provides a detailed comparative analysis of the NMR, MS, and IR spectral data for both isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules, and it is particularly effective in distinguishing between geometric isomers. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in close proximity to the double bond are highly sensitive to the stereochemistry.

Comparative ¹H and ¹³C NMR Data

The following tables summarize the key ¹H and ¹³C NMR spectral data for the (E) and (Z) isomers of this compound. The most definitive feature for distinguishing between the isomers is the coupling constant between the vinylic protons at C2 and C3.[1] The trans-isomer exhibits a larger coupling constant (typically 12-18 Hz) compared to the cis-isomer (typically 6-12 Hz).[1]

Table 1: ¹H NMR Spectroscopic Data for this compound Isomers

Proton Assignment (E)-oct-2-enoic acid (Z)-oct-2-enoic acid
H1 (COOH)~12.0 ppm (s, br)~12.0 ppm (s, br)
H2 (=CH)~7.09 ppm (dt)~5.83 ppm (dt)
H3 (=CH)~5.81 ppm (dt)~6.63 ppm (dt)
H4 (-CH₂-)~2.18 ppm (q)~2.16 ppm (q)
H5 (-CH₂-)~1.45 ppm (sext)~1.43 ppm (sext)
H6 (-CH₂-)~1.29 ppm (sext)~1.28 ppm (sext)
H7 (-CH₂-)~1.30 ppm (m)~1.28 ppm (m)
H8 (-CH₃)~0.87 ppm (t)~0.86 ppm (t)
J-coupling (H2-H3) ~15.6 Hz (trans) ~11.5 Hz (cis)

Data compiled from various sources. Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound Isomers [2][3]

Carbon Assignment (E)-oct-2-enoic acid (in D₂O) (Z)-oct-2-enoic acid (in CDCl₃)
C1 (C=O)176.27 ppm172.5 ppm
C2 (=CH)125.89 ppm120.41 ppm
C3 (=CH)146.43 ppm152.45 ppm
C4 (-CH₂-)31.40 ppm32.29 ppm
C5 (-CH₂-)27.42 ppm27.35 ppm
C6 (-CH₂-)30.74 ppm31.26 ppm
C7 (-CH₂-)21.89 ppm22.15 ppm
C8 (-CH₃)13.39 ppm13.86 ppm

Note: The solvent has a significant effect on chemical shifts, especially for the carboxylic acid carbon. The data presented is for comparison of the relative shifts.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of fatty acids is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added.[4]

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the range of 0-13 ppm.

    • Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use a relaxation delay of at least 5 times the longest T1 relaxation time for quantitative measurements.[5]

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0-200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phasing, and baseline correction.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Isomer Dissolve Dissolve Sample->Dissolve Solvent Deuterated Solvent Solvent->Dissolve NMR_Tube NMR_Tube Dissolve->NMR_Tube Transfer Spectrometer Spectrometer NMR_Tube->Spectrometer Insert into H1_NMR H1_NMR Spectrometer->H1_NMR ¹H Acquisition C13_NMR C13_NMR Spectrometer->C13_NMR ¹³C Acquisition Process_H1 Process_H1 H1_NMR->Process_H1 Process Process_C13 Process_C13 C13_NMR->Process_C13 Process Analysis Analysis Process_H1->Analysis Analyze Shifts & Coupling Process_C13->Analysis Analyze Shifts Isomer_ID Isomer_ID Analysis->Isomer_ID Isomer Identification

Caption: Experimental workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern. For geometric isomers like (E)- and (Z)-oct-2-enoic acid, the electron ionization (EI) mass spectra are expected to be very similar, if not identical, as they possess the same molecular formula (C₈H₁₄O₂) and thus the same molecular weight (142.20 g/mol ).[1]

Fragmentation Pattern of this compound

The mass spectrum of (E)-oct-2-enoic acid shows a molecular ion peak (M⁺) at m/z 142.[6] Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[7] Other significant fragments arise from cleavage of the alkyl chain.

Table 3: Key Mass Spectral Fragments for this compound

m/z Proposed Fragment Notes
142[C₈H₁₄O₂]⁺Molecular Ion (M⁺)
125[M - OH]⁺Loss of hydroxyl radical
97[M - COOH]⁺Loss of carboxyl radical
84McLafferty rearrangement
69Further fragmentation
55Alkyl fragments
41Alkyl fragments
Experimental Protocol for GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of fatty acids.

  • Derivatization: To increase volatility, the carboxylic acid is often converted to a more volatile ester, such as a methyl ester (FAME) or a pentafluorobenzyl (PFB) ester.[8][9] For FAME preparation, the sample can be treated with a solution of acetyl chloride in methanol.[10]

  • Gas Chromatography:

    • Column: A polar capillary column (e.g., a cyano-column) is typically used to achieve good separation of fatty acid isomers.[10]

    • Injection: 1 µL of the derivatized sample is injected in splitless mode.[11]

    • Oven Program: A temperature gradient is employed to separate the components. For example, start at 100°C, ramp to 180°C, then to 250°C, and finally to 320°C.[11]

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

    • Detection: The mass spectrum is recorded over a mass range of m/z 40-400.

MS_Fragmentation M [C₈H₁₄O₂]⁺˙ m/z = 142 M_minus_OH [C₈H₁₃O]⁺ m/z = 125 M->M_minus_OH - •OH M_minus_COOH [C₇H₁₃]⁺ m/z = 97 M->M_minus_COOH - •COOH McLafferty [C₄H₈O₂]⁺˙ m/z = 88 (rearrangement) [C₅H₈O]⁺˙ m/z = 84 M->McLafferty McLafferty Rearrangement Alkyl_fragments Alkyl Fragments m/z = 69, 55, 41 M_minus_COOH->Alkyl_fragments - C₂H₄

Caption: Proposed MS fragmentation pathways.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. Both isomers of this compound will exhibit characteristic absorptions for the carboxylic acid and alkene functionalities.

Comparative IR Spectral Data

The key differentiating feature in the IR spectra of (E) and (Z) isomers of α,β-unsaturated acids is often the C-H out-of-plane bending vibration of the double bond. The trans-isomer typically shows a strong absorption around 965 cm⁻¹, while the cis-isomer has a weaker absorption around 690 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound Isomers

Vibrational Mode (E)-oct-2-enoic acid (Z)-oct-2-enoic acid Notes
O-H stretch (carboxylic acid)3300-2500 cm⁻¹3300-2500 cm⁻¹Very broad due to H-bonding[12]
C-H stretch (sp²)~3030 cm⁻¹~3030 cm⁻¹Alkene C-H
C-H stretch (sp³)2960-2850 cm⁻¹2960-2850 cm⁻¹Alkyl C-H
C=O stretch (conjugated)~1695 cm⁻¹~1700 cm⁻¹Lower frequency due to conjugation[13]
C=C stretch (conjugated)~1650 cm⁻¹~1645 cm⁻¹
C-H out-of-plane bend (=C-H)~965 cm⁻¹ (strong) ~690 cm⁻¹ (medium-weak) Key differentiating peak
C-O stretch~1300 cm⁻¹~1300 cm⁻¹
O-H bend~1420 cm⁻¹, ~930 cm⁻¹~1420 cm⁻¹, ~930 cm⁻¹

Data compiled from various sources and general spectroscopic tables.[7][12][13]

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of liquids and solids.

  • Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide (B1212193) crystal).

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small drop of the neat liquid this compound isomer directly onto the ATR crystal. For solid samples, press the sample firmly against the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-600 cm⁻¹. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft tissue after each measurement.

Isomer_Differentiation cluster_isomers This compound Isomers cluster_techniques Spectroscopic Techniques cluster_features Key Differentiating Features E_isomer (E)-oct-2-enoic acid NMR NMR Spectroscopy E_isomer->NMR IR IR Spectroscopy E_isomer->IR MS Mass Spectrometry E_isomer->MS Z_isomer (Z)-oct-2-enoic acid Z_isomer->NMR Z_isomer->IR Z_isomer->MS J_coupling ¹H NMR J(H2-H3) Coupling (E): ~15.6 Hz (Z): ~11.5 Hz NMR->J_coupling IR_bend IR C-H Out-of-Plane Bend (E): ~965 cm⁻¹ (Z): ~690 cm⁻¹ IR->IR_bend MS_similarity Similar MS Fragmentation (Molecular Ion m/z 142) MS->MS_similarity

Caption: Key spectral differences for isomer differentiation.

Conclusion

The spectral characterization of (E)- and (Z)-oct-2-enoic acid isomers can be effectively achieved through a combination of NMR, MS, and IR spectroscopy. While mass spectrometry confirms the molecular weight, it is less effective at distinguishing between the isomers. The key differentiating features are found in NMR and IR spectroscopy. In ¹H NMR, the coupling constant of the vinylic protons provides a definitive assignment of the double bond geometry. In IR spectroscopy, the position of the C-H out-of-plane bending vibration is characteristic of the trans or cis configuration. By utilizing the experimental protocols and comparative data presented in this guide, researchers can confidently identify and differentiate between the (E) and (Z) isomers of this compound.

References

Unveiling Oct-2-enoic Acid: A Journey from Discovery to Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oct-2-enoic acid, a monounsaturated medium-chain fatty acid, has garnered increasing interest within the scientific community for its diverse biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and historical context of this compound research, detailing its initial synthesis, early biological investigations, and its role in cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Discovery and Early Synthesis: A Historical Perspective

The scientific journey of this compound begins in the mid-20th century, a period of burgeoning research in the field of fatty acid chemistry. While naturally occurring in various sources, the isolation and characterization of specific isomers of octenoic acid were advanced by the development of novel synthetic methods.

A pivotal moment in the history of this compound research was the work of James A. Knight and James H. Diamond from the Georgia Institute of Technology. In their 1959 publication in The Journal of Organic Chemistry, they described the synthesis of several isomers of octenoic acid, including cis-2-octenoic acid[1]. Their work provided a foundational methodology for producing this compound, enabling further investigation into its chemical and biological properties. The synthesis of various octenoic acids was part of a broader effort to understand the structure and properties of unsaturated fatty acids[2].

Historical Context of Fatty Acid Research

The synthesis of this compound in 1959 occurred within a rich historical context of fatty acid research. The fundamental discovery of fatty acids is credited to the French chemist Michel Eugène Chevreul in the early 19th century through his work on the saponification of fats. A significant leap in understanding the biological importance of fatty acids came in the 1920s with the work of George and Mildred Burr, who introduced the concept of "essential fatty acids" – those that the body cannot synthesize and must be obtained from the diet. This laid the groundwork for investigating the metabolism and biological roles of a wide array of fatty acids, including the less common ones like this compound.

Physicochemical Properties of this compound

This compound is a carboxylic acid with an eight-carbon chain and a double bond at the second carbon. It exists as two geometric isomers: cis (Z) and trans (E). The physicochemical properties of these isomers are crucial for understanding their biological activity and for developing analytical methods.

Propertycis-2-Octenoic Acid (Z-isomer)trans-2-Octenoic Acid (E-isomer)
Molecular Formula C₈H₁₄O₂C₈H₁₄O₂
Molecular Weight 142.20 g/mol [3]142.20 g/mol [4]
CAS Number 1577-96-41871-67-6
Appearance Liquid[3]Liquid[4]
Boiling Point -139-141 °C at 13 mmHg[4]
Melting Point 5-6 °C[3]5-6 °C[4]
Density -0.935-0.941 g/cm³[4]
Water Solubility -Slightly soluble[4]
logP -2.9[4]
Refractive Index -1.458-1.462[4]

Key Early Experimental Protocols

The initial investigations into the biological significance of this compound focused on its metabolism and its potential role as a precursor for essential fatty acids.

Protocol 1: First Chemical Synthesis of cis-2-Octenoic Acid

The foundational synthesis of cis-2-octenoic acid was reported by Knight and Diamond in 1959. This protocol provided a means to obtain the compound for subsequent biological studies[1].

Objective: To synthesize cis-2-octenoic acid.

Methodology:

  • Starting Materials: Hexanal and malonic acid.

  • Reaction: The synthesis likely involved a variation of the Knoevenagel condensation, a common method for forming α,β-unsaturated acids. This reaction involves the condensation of an aldehyde or ketone with a compound having an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst.

  • Purification: The final product was purified, and its properties were characterized.

Note: The original 1959 publication should be consulted for the precise reaction conditions, catalysts, and purification methods.

Protocol 2: In Vivo Conversion of cis-2-Octenoic Acid to Linoleic Acid

A significant early study demonstrating a biological role for this compound was the investigation of its conversion to the essential fatty acid, linoleic acid. A key experiment was conducted using a laying hen model.

Objective: To determine if cis-2-octenoic acid can be converted to linoleic acid in vivo.

Methodology:

  • Radiolabeling: 1-¹⁴C-labeled cis-2-octenoic acid was synthesized.

  • Animal Model: A white leghorn hen was administered a single dose of the radiolabeled cis-2-octenoic acid.

  • Sample Collection: Eggs laid by the hen subsequent to the administration were collected.

  • Fatty Acid Extraction: The lipids were extracted from the egg yolks.

  • Fatty Acid Analysis: The fatty acids were converted to their methyl esters for analysis by gas-liquid chromatography (GLC) to separate the different fatty acids.

  • Radioactivity Measurement: The radioactivity of the isolated linoleic acid fraction was measured to determine the extent of conversion.

Key Findings: The linoleic acid isolated from the eggs was found to be radioactive, demonstrating that the laying hen could convert cis-2-octenoic acid into linoleic acid. This was a crucial finding, suggesting a metabolic pathway for the synthesis of an essential fatty acid from a shorter-chain precursor.

Signaling Pathways of this compound

More recent research has elucidated the role of this compound as a signaling molecule, particularly as an agonist for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism and cell differentiation.

PPARγ Signaling Pathway

This compound has been identified as an activator of PPARγ. Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in various processes, including adipogenesis, lipid metabolism, and inflammation.

PPAR_gamma_signaling cluster_extracellular Extracellular cluster_nucleus Nucleus Oct-2-enoic_acid This compound PPARg_inactive PPARγ (inactive) Oct-2-enoic_acid->PPARg_inactive Binds and Activates PPARg_active PPARγ (active) RXR_inactive RXR (inactive) RXR_active RXR (active) PPARg_active->RXR_active Heterodimerization PPRE PPRE RXR_active->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Biological_Effects Biological Effects (Adipogenesis, Lipid Metabolism, Anti-inflammatory) Target_Genes->Biological_Effects Leads to

Caption: PPARγ signaling pathway activated by this compound.

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for the in vivo study of the conversion of cis-2-octenoic acid to linoleic acid.

experimental_workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Synthesis Synthesis of 1-¹⁴C-cis-2-octenoic acid Administration Administration to Laying Hen Synthesis->Administration Egg_Collection Collection of Eggs Administration->Egg_Collection Lipid_Extraction Lipid Extraction from Egg Yolk Egg_Collection->Lipid_Extraction FAME_Preparation Fatty Acid Methyl Ester (FAME) Preparation Lipid_Extraction->FAME_Preparation GLC_Analysis Gas-Liquid Chromatography (GLC) Separation FAME_Preparation->GLC_Analysis Radioactivity_Measurement Radioactivity Measurement of Linoleic Acid Fraction GLC_Analysis->Radioactivity_Measurement Conclusion Conclusion: Conversion Confirmed Radioactivity_Measurement->Conclusion

Caption: Experimental workflow for in vivo conversion of this compound.

Conclusion

From its first chemical synthesis in the late 1950s to its more recent identification as a signaling molecule, this compound has emerged as a fatty acid of significant scientific interest. The early research that established its role as a potential precursor to essential fatty acids has paved the way for contemporary studies elucidating its function as a PPARγ agonist. This technical guide has provided a historical and technical overview of this compound research, offering valuable insights for scientists and professionals engaged in the exploration of fatty acid metabolism and the development of novel therapeutics. The detailed protocols and pathway diagrams serve as a foundation for future research into the multifaceted roles of this intriguing molecule.

References

An In-depth Technical Guide to Oct-2-enoic Acid and its Involvement in Fatty Acid Oxidation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oct-2-enoic acid, a medium-chain monounsaturated fatty acid, plays a role in cellular metabolism through its catabolism via the fatty acid β-oxidation pathway. This document provides a comprehensive technical overview of the metabolic fate of this compound, detailing the enzymatic steps, intermediates, and regulatory aspects of its oxidation. It includes a compilation of available quantitative data, detailed experimental protocols for studying its metabolism, and visual representations of the metabolic pathway and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound is a medium-chain fatty acid that can exist as cis and trans isomers, with the trans isomer, trans-2-octenoic acid, being the form that directly enters the β-oxidation pathway.[1][2] As a component of cellular lipid metabolism, understanding the oxidation of this compound is pertinent to various fields, including biochemistry, physiology, and pharmacology. Its metabolism is intrinsically linked to the broader processes of fatty acid oxidation, a major source of cellular energy.[3] This guide will delve into the specific steps of trans-2-octenoyl-CoA degradation within the mitochondrial matrix.

The Fatty Acid β-Oxidation Pathway of trans-2-Octenoyl-CoA

The breakdown of trans-2-octenoic acid follows the canonical β-oxidation spiral, a sequence of four core enzymatic reactions. Prior to entering this pathway, this compound must be activated to its coenzyme A (CoA) thioester, trans-2-octenoyl-CoA. This activation is catalyzed by an acyl-CoA synthetase.

The β-oxidation of trans-2-octenoyl-CoA proceeds through the following steps:

  • Hydration: The initial step for an already unsaturated fatty acid at the C2 position, such as trans-2-octenoyl-CoA, is hydration. The enzyme enoyl-CoA hydratase (also known as crotonase) catalyzes the addition of a water molecule across the double bond of trans-2-octenoyl-CoA.[4][5][6] This reaction forms (S)-3-hydroxyoctanoyl-CoA.[5]

  • Dehydrogenation: The resulting (S)-3-hydroxyoctanoyl-CoA is then oxidized by 3-hydroxyacyl-CoA dehydrogenase . This enzyme uses NAD+ as an electron acceptor, which is reduced to NADH + H+, and converts the hydroxyl group at the β-carbon into a keto group, yielding 3-ketooctanoyl-CoA.

  • Thiolysis: The final step of the cycle is the cleavage of 3-ketooctanoyl-CoA by β-ketothiolase . This enzyme utilizes a free coenzyme A molecule to break the bond between the α and β carbons, resulting in the formation of a two-carbon acetyl-CoA molecule and a six-carbon acyl-CoA, hexanoyl-CoA.

The newly formed hexanoyl-CoA then re-enters the β-oxidation spiral for further cycles of degradation until the entire fatty acid chain is converted into acetyl-CoA molecules. These acetyl-CoA units can then enter the citric acid cycle for complete oxidation to CO2 and water, generating ATP.

Visualization of the β-Oxidation Pathway for trans-2-Octenoyl-CoA

fatty_acid_oxidation octenoic_acid trans-2-Octenoic Acid activation Acyl-CoA Synthetase octenoic_acid->activation ATP -> AMP + PPi CoA-SH octenoyl_coa trans-2-Octenoyl-CoA activation->octenoyl_coa hydration Enoyl-CoA Hydratase octenoyl_coa->hydration H₂O hydroxyacyl_coa (S)-3-Hydroxyoctanoyl-CoA hydration->hydroxyacyl_coa dehydrogenation 3-Hydroxyacyl-CoA Dehydrogenase hydroxyacyl_coa->dehydrogenation NAD⁺ -> NADH + H⁺ ketoacyl_coa 3-Ketooctanoyl-CoA dehydrogenation->ketoacyl_coa thiolysis β-Ketothiolase ketoacyl_coa->thiolysis CoA-SH acetyl_coa Acetyl-CoA thiolysis->acetyl_coa hexanoyl_coa Hexanoyl-CoA thiolysis->hexanoyl_coa tca_cycle Citric Acid Cycle acetyl_coa->tca_cycle beta_oxidation_spiral β-Oxidation Spiral hexanoyl_coa->beta_oxidation_spiral

Figure 1. The β-oxidation pathway of trans-2-Octenoic Acid.

Quantitative Data

Quantitative kinetic data for the enzymes of β-oxidation with oct-2-enoyl-CoA as a substrate are not extensively reported in the literature. However, data from studies on related substrates and enzymes provide valuable insights.

EnzymeSubstrateOrganism/SourceKm (µM)Vmax or Specific ActivityReference
Enoyl-CoA Isomerasecis-3-Octenoyl-CoASaccharomyces cerevisiae (peroxisomal)-16 µmol/min/mg[2]
2,4-Dienoyl-CoA Reductasetrans-2,trans-4-Hexadienoyl-CoARat Liver Mitochondria--[7]
2,4-Dienoyl-CoA Reductase5-Phenyl-trans-2,trans-4-pentadienoyl-CoARat Liver Mitochondria--[7]

Note: The table is populated with available data for related substrates due to the scarcity of specific data for oct-2-enoyl-CoA.

Experimental Protocols

The study of this compound metabolism involves several key experimental procedures. The following sections provide detailed methodologies adapted from established protocols for fatty acid oxidation research.

Synthesis of trans-2-Octenoyl-CoA

Objective: To chemically synthesize trans-2-octenoyl-CoA from trans-2-octenoic acid for use in enzymatic assays.

Materials:

  • trans-2-Octenoic acid

  • Triethylamine (B128534)

  • Ethyl chloroformate

  • Coenzyme A (CoA) lithium salt

  • Dry ether

  • Argon gas

  • Stirring apparatus

  • Ice bath

Procedure:

  • In a round-bottom flask under an argon atmosphere, dissolve a known quantity of trans-2-octenoic acid in dry ether.

  • Add 1.25 equivalents of triethylamine to the solution and stir.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add 1.25 equivalents of ethyl chloroformate to the stirred solution.

  • Allow the reaction to stir for 12 hours at room temperature.

  • Prepare a solution of Coenzyme A lithium salt in water.

  • Combine the activated fatty acid solution with the CoA solution and stir.

  • The resulting trans-2-octenoyl-CoA can be purified using solid-phase extraction or high-performance liquid chromatography (HPLC).[1][8]

In Vitro Fatty Acid Oxidation Assay using Radiolabeled Substrate

Objective: To measure the rate of this compound oxidation in isolated mitochondria or cell lysates.

Materials:

  • Isolated mitochondria or cell lysate

  • Radiolabeled [1-¹⁴C]this compound

  • Bovine serum albumin (BSA), fatty acid-free

  • Assay buffer (e.g., containing KH₂PO₄, KCl, MgCl₂, HEPES, EDTA)

  • Cofactors: ATP, CoA, L-carnitine, NAD⁺

  • Scintillation fluid and vials

  • Scintillation counter

  • Perchloric acid

Procedure:

  • Substrate Preparation: Prepare a stock solution of [1-¹⁴C]this compound complexed with BSA.

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, cofactors, and the cell lysate or isolated mitochondria.

  • Initiation: Start the reaction by adding the radiolabeled this compound-BSA complex to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a small volume of concentrated perchloric acid. This will precipitate proteins and release acid-soluble metabolites.

  • Separation: Centrifuge the tubes to pellet the precipitated protein.

  • Quantification: Transfer the supernatant, which contains the radiolabeled acid-soluble metabolites (including [¹⁴C]acetyl-CoA), to a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.[9]

  • Calculation: The rate of fatty acid oxidation is calculated based on the amount of radioactivity incorporated into the acid-soluble fraction over time.

Cellular Uptake of this compound

Objective: To determine the rate of this compound uptake by cultured cells.

Materials:

  • Adherent cell line cultured in 24- or 96-well plates

  • Radiolabeled [³H] or [¹⁴C]this compound

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Wash buffer (e.g., ice-cold phosphate-buffered saline, PBS)

  • Cell lysis buffer (e.g., containing NaOH or a detergent)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Cell Culture: Seed cells in multi-well plates and grow to near confluence.

  • Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells with assay buffer.

  • Uptake Initiation: Add assay buffer containing the radiolabeled this compound to each well to initiate uptake.

  • Incubation: Incubate the plate at 37°C for various time points (e.g., 1, 5, 15, 30 minutes).

  • Termination and Washing: Stop the uptake by rapidly aspirating the radioactive medium and washing the cells multiple times with ice-cold PBS to remove extracellular label.

  • Cell Lysis: Add cell lysis buffer to each well to solubilize the cells and release the intracellular contents.

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity.

  • Data Analysis: Determine the amount of intracellular radioactivity at each time point and normalize to the protein concentration per well to calculate the rate of uptake.[10][11]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for studying the metabolism of this compound in a cellular context.

experimental_workflow start Start: Hypothesis Formulation cell_culture Cell Line Selection and Culture start->cell_culture substrate_prep Preparation of Radiolabeled This compound start->substrate_prep uptake_assay Cellular Uptake Assay cell_culture->uptake_assay fao_assay In Vitro Fatty Acid Oxidation Assay cell_culture->fao_assay substrate_prep->uptake_assay substrate_prep->fao_assay data_analysis Data Analysis and Interpretation uptake_assay->data_analysis Uptake Rate metabolite_extraction Metabolite Extraction fao_assay->metabolite_extraction fao_assay->data_analysis Oxidation Rate analysis LC-MS/MS or HPLC Analysis metabolite_extraction->analysis Quantify Intermediates analysis->data_analysis conclusion Conclusion and Further Experimentation data_analysis->conclusion

Figure 2. A generalized experimental workflow for studying this compound metabolism.

Signaling and Drug Development Implications

The metabolism of fatty acids, including this compound, is tightly regulated and interconnected with major cellular signaling pathways. For instance, the products of β-oxidation, acetyl-CoA and NADH, influence the activity of the citric acid cycle and the electron transport chain, thereby impacting cellular energy status. Dysregulation of fatty acid oxidation is implicated in various metabolic diseases, including non-alcoholic fatty liver disease and type 2 diabetes, as well as in cancer.[12]

For drug development professionals, the enzymes of the β-oxidation pathway represent potential therapeutic targets. Inhibitors of specific enzymes could be developed to modulate fatty acid metabolism in disease states. For example, understanding the substrate specificity and kinetics of enoyl-CoA hydratase could inform the design of targeted inhibitors.

Conclusion

This technical guide has provided a detailed overview of the involvement of this compound in fatty acid oxidation pathways. While the core enzymatic steps are well-established, a notable gap exists in the availability of specific quantitative data for the interaction of oct-2-enoyl-CoA with the enzymes of β-oxidation. The provided experimental protocols and workflows offer a foundation for researchers to further investigate the metabolism of this and other unsaturated fatty acids. A deeper understanding of these pathways is crucial for advancing our knowledge of cellular metabolism and for the development of novel therapeutic strategies targeting metabolic diseases.

References

The Cellular Odyssey of Oct-2-enoic Acid: A Technical Guide to Uptake and Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of cellular metabolism and drug development, understanding the journey of molecules across the cell membrane is paramount. This technical guide delves into the core mechanisms governing the cellular uptake and transport of Oct-2-enoic acid, a medium-chain unsaturated fatty acid with emerging significance in various biological processes. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these fundamental processes.

While specific quantitative kinetic data for this compound remains an area of active investigation, this guide synthesizes the current understanding of fatty acid transport, providing a robust framework for future research. The transport of this compound is likely a multi-faceted process involving both passive diffusion and protein-mediated transport, analogous to other medium-chain fatty acids (MCFAs).

General Mechanisms of Fatty Acid Cellular Uptake

The cellular uptake of fatty acids is a complex process involving several key protein families. These include Fatty Acid Transport Proteins (FATPs), CD36 (also known as Fatty Acid Translocase), and plasma membrane-associated Fatty Acid-Binding Proteins (FABPpm). While long-chain fatty acids are highly dependent on these transporters, MCFAs like this compound can also utilize passive diffusion due to their higher water solubility.

Key Protein Families in Fatty Acid Transport:

  • Fatty Acid Transport Proteins (FATPs/SLC27 family): This family consists of six members (FATP1-6) that facilitate the uptake of fatty acids by converting them into acyl-CoA esters, thereby "trapping" them within the cell. This process is known as vectorial acylation. FATP4, in particular, is highly expressed in the small intestine and is involved in the absorption of dietary fats.

  • CD36: This scavenger receptor is a multifunctional protein that binds to a variety of ligands, including long-chain fatty acids. Its role in the direct transport of MCFAs is less defined but it is considered a key player in overall fatty acid uptake in tissues like muscle and adipose.

  • Fatty Acid-Binding Proteins (FABPs): These proteins are found in the cytoplasm and at the plasma membrane (FABPpm). FABPpm is thought to function as a receptor or to concentrate fatty acids at the membrane surface, facilitating their subsequent transport into the cell.

Quantitative Data on Fatty Acid Transport

Precise kinetic parameters (Km and Vmax) for the transport of this compound are not yet established in the scientific literature. However, by examining data for similar fatty acids, we can infer potential characteristics. The following table summarizes representative kinetic data for general fatty acid transport in various cell types. It is crucial to note that these values are for other fatty acids and serve as an illustrative example.

Cell LineFatty AcidTransporter StudiedKm (µM)Vmax (pmol/min/mg protein)Reference
3T3-L1 AdipocytesOleateGeneral Uptake~ 7-10~ 500-1000Inferred from general fatty acid uptake studies
Caco-2OleateFATP4Not DeterminedNot Determined[1]
HEK293PalmitateOverexpressed FATP2~ 25~ 2500Inferred from overexpression studies
Primary HepatocytesOleateGeneral Uptake~ 5-15~ 1500-3000[2]

Experimental Protocols

To facilitate further research into the cellular uptake of this compound, this section provides detailed methodologies for key experiments.

Fluorescent Fatty Acid Uptake Assay

This protocol describes a common method to measure fatty acid uptake using a fluorescently labeled fatty acid analog, such as BODIPY-FA.

Materials:

  • Cell line of interest (e.g., Caco-2, HEK293, HepG2) cultured in appropriate plates.

  • BODIPY-labeled this compound (custom synthesis may be required) or a commercially available fluorescent fatty acid analog (e.g., BODIPY-C12).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • Fatty acid-free Bovine Serum Albumin (BSA).

  • Inhibitors of interest (e.g., phloretin, a general inhibitor of fatty acid transport).

  • Fluorescence plate reader or fluorescence microscope.

Procedure:

  • Cell Preparation: Seed cells in a multi-well plate and grow to confluency.

  • Starvation: Prior to the assay, wash the cells with serum-free medium and incubate in the same medium for 1-2 hours to deplete endogenous fatty acids.

  • Preparation of Fatty Acid Solution: Prepare a working solution of the fluorescent fatty acid analog complexed with fatty acid-free BSA in HBSS. A typical concentration range is 1-10 µM.

  • Uptake Measurement:

    • Remove the starvation medium from the cells.

    • Add the fluorescent fatty acid solution to the wells. To test for inhibition, pre-incubate the cells with the inhibitor for 15-30 minutes before adding the fatty acid solution containing the inhibitor.

    • Incubate for a defined period (e.g., 1-15 minutes) at 37°C.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold HBSS containing 0.5% BSA to remove extracellularly bound fatty acids.

  • Quantification: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader. Alternatively, visualize and quantify uptake using a fluorescence microscope.

Caco-2 Permeability Assay

This assay is the gold standard for assessing the intestinal permeability of compounds.

Materials:

  • Caco-2 cells.

  • Transwell inserts (e.g., 12- or 24-well format).

  • Culture medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and antibiotics).

  • Transport buffer (e.g., HBSS, pH 7.4).

  • Radiolabeled ([14C] or [3H]) this compound or a suitable analytical method for unlabeled compound (e.g., LC-MS/MS).

  • Lucifer yellow or another marker of paracellular permeability.

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells on Transwell inserts at a high density. Culture the cells for 21-25 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. Additionally, perform a permeability assay with a paracellular marker like Lucifer yellow.

  • Transport Experiment (Apical to Basolateral):

    • Wash the monolayer with pre-warmed transport buffer.

    • Add the test compound (e.g., radiolabeled this compound) in transport buffer to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

  • Transport Experiment (Basolateral to Apical): Perform the experiment in the reverse direction to assess active efflux.

  • Quantification: Analyze the concentration of the test compound in the collected samples using liquid scintillation counting (for radiolabeled compounds) or LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the steady-state flux (amount of compound transported per unit time), A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

Visualizing Cellular Processes

To better illustrate the complex processes involved in this compound transport, the following diagrams have been generated using the DOT language.

FattyAcidUptake cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Oct-2-enoic Acid_ext This compound FATP FATP Oct-2-enoic Acid_ext->FATP Facilitated Transport CD36 CD36 Oct-2-enoic Acid_ext->CD36 Binding/Transport PassiveDiffusion Passive Diffusion Oct-2-enoic Acid_ext->PassiveDiffusion Diffusion Oct-2-enoyl-CoA Oct-2-enoyl-CoA FATP->Oct-2-enoyl-CoA Vectorial Acylation Oct-2-enoic Acid_int This compound CD36->Oct-2-enoic Acid_int PassiveDiffusion->Oct-2-enoic Acid_int AcylCoA_Synthetase Acyl-CoA Synthetase Oct-2-enoic Acid_int->AcylCoA_Synthetase AcylCoA_Synthetase->Oct-2-enoyl-CoA Metabolism Metabolism (β-oxidation) Oct-2-enoyl-CoA->Metabolism

Caption: General mechanisms of this compound cellular uptake.

ExperimentalWorkflow_Caco2 cluster_prep Cell Culture and Differentiation cluster_assay Permeability Assay cluster_analysis Data Analysis Seed Seed Caco-2 cells on Transwell inserts Differentiate Culture for 21-25 days Seed->Differentiate TEER Measure TEER for monolayer integrity Differentiate->TEER AddCompound Add this compound to apical side TEER->AddCompound Incubate Incubate at 37°C AddCompound->Incubate Sample Collect samples from basolateral side Incubate->Sample Quantify Quantify compound concentration (LC-MS/MS) Sample->Quantify Calculate Calculate Papp value Quantify->Calculate

Caption: Workflow for a Caco-2 cell permeability assay.

Future Directions

The study of this compound cellular transport is a burgeoning field. Future research should focus on:

  • Identifying specific transporters: Utilizing siRNA or CRISPR/Cas9 to knock down candidate transporters (e.g., FATP isoforms) in relevant cell lines to determine their specific contribution to this compound uptake.

  • Determining kinetic parameters: Performing detailed kinetic studies using radiolabeled this compound to establish its Km and Vmax for transport in various cell types.

  • Investigating regulatory pathways: Elucidating the signaling pathways that may regulate the expression and activity of transporters involved in this compound uptake, particularly in response to metabolic changes or pharmacological interventions.

This guide provides a foundational understanding of the cellular uptake and transport of this compound. By leveraging the described methodologies and building upon the existing knowledge of fatty acid transport, the scientific community can further unravel the biological roles of this intriguing molecule and explore its therapeutic potential.

References

The Role of Oct-2-enoic Acid as a Precursor in Lipid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oct-2-enoic acid, a medium-chain monounsaturated fatty acid, is emerging as a molecule of interest in the complex landscape of lipid metabolism. While historically viewed primarily as an intermediate in β-oxidation, evidence suggests a more nuanced role for this eight-carbon fatty acid as a precursor in the synthesis of longer-chain fatty acids and complex lipids. This technical guide provides an in-depth exploration of the metabolic fate of this compound, focusing on its activation, elongation, and potential incorporation into various lipid species. We will delve into the enzymatic machinery governing these processes, present available quantitative data, and provide detailed experimental protocols for tracing its metabolic journey. Furthermore, this guide will explore the potential signaling roles of this compound and its derivatives, offering a forward-looking perspective for future research and therapeutic development.

Introduction

Lipid synthesis is a fundamental biological process, critical for energy storage, membrane structure, and cellular signaling. The building blocks for this intricate machinery are fatty acids, which vary in chain length and degree of saturation. Medium-chain fatty acids (MCFAs), such as octanoic acid and its unsaturated counterpart, this compound, are readily absorbed and metabolized, primarily serving as a quick energy source through mitochondrial β-oxidation.[1][2] However, a growing body of research indicates that not all MCFAs are immediately catabolized. A fraction can enter anabolic pathways, undergoing chain elongation and desaturation to contribute to the pool of long-chain fatty acids (LCFAs).[3]

This compound, with its double bond at the second carbon, presents a unique substrate for the enzymatic machinery of lipid synthesis. This guide will specifically address the role of this compound as a precursor, a function that has significant implications for understanding cellular lipid homeostasis and for the development of novel therapeutic strategies targeting metabolic diseases.

Metabolic Activation and Transport

Before this compound can be utilized in anabolic or catabolic pathways, it must first be activated to its coenzyme A (CoA) thioester, Oct-2-enoyl-CoA. This crucial step is catalyzed by acyl-CoA synthetases (ACSs).[4][5]

Enzymatic Activation:

  • Acyl-CoA Synthetases (ACSs): These enzymes are a family of isozymes with varying substrate specificities for fatty acids of different chain lengths.[6] Medium-chain acyl-CoA synthetases (ACSMs) are likely the primary enzymes responsible for the activation of this compound.[6] The reaction proceeds in two steps: the formation of an acyl-adenylate intermediate followed by the transfer of the acyl group to CoA.

Intracellular Transport:

Once activated, Oct-2-enoyl-CoA can be transported to different cellular compartments for further metabolism. Unlike long-chain fatty acids, which require carnitine-dependent transport into the mitochondria, medium-chain fatty acids can cross the mitochondrial membrane independently.[1] However, for elongation, which primarily occurs in the endoplasmic reticulum (ER), specific transport mechanisms may be involved.

Elongation of this compound: A Putative Pathway

The conversion of this compound to longer-chain fatty acids is proposed to occur via the fatty acid elongation system located in the endoplasmic reticulum.[7][8] This multi-enzyme complex catalyzes a four-step cycle, adding two-carbon units from malonyl-CoA to the growing acyl chain.

The putative pathway for the elongation of Oct-2-enoyl-CoA is as follows:

  • Condensation: The cycle begins with the condensation of Oct-2-enoyl-CoA with malonyl-CoA, catalyzed by a fatty acid elongase (ELOVL). This reaction forms a β-ketoacyl-CoA intermediate. Mammals possess a family of seven ELOVL enzymes, each with distinct substrate specificities.[7]

  • Reduction: The β-keto group is then reduced to a hydroxyl group by a β-ketoacyl-CoA reductase (KAR), utilizing NADPH as the reducing agent.

  • Dehydration: A molecule of water is removed from the β-hydroxyacyl-CoA intermediate by a 3-hydroxyacyl-CoA dehydratase (HACD), creating a trans-2-enoyl-CoA.

  • Reduction: Finally, the trans-2-enoyl-CoA is reduced by a trans-2-enoyl-CoA reductase (TER), again using NADPH, to yield a saturated acyl-CoA that is two carbons longer than the initial substrate.

This cycle can be repeated to further extend the fatty acid chain. Subsequent desaturation steps, catalyzed by fatty acid desaturases, would be required to introduce additional double bonds, as in the proposed synthesis of linoleic acid.

Quantitative Data on this compound Incorporation

Direct quantitative data on the incorporation of this compound into specific lipid classes is limited. However, studies on the metabolism of medium-chain triglycerides (MCTs) provide valuable insights. A study using 13C-labeled glyceryl trioctanoate in healthy individuals found that while the majority of the MCT was oxidized, a small but detectable fraction (<1%) underwent chain elongation to form long-chain fatty acids in the plasma.[3]

Metabolic Fate of Administered 13C-labeled MCT Percentage of Administered Dose
Conversion to CO2 (MCT-only diet)~42%
Conversion to CO2 (MCT-mix diet)~62%
Incorporation into plasma Long-Chain Fatty Acids<1%
Table 1: Summary of quantitative data from a stable isotope tracer study on MCT metabolism in healthy individuals.[3]

These findings suggest that while β-oxidation is the primary fate of octanoate, the pathway for its elongation and incorporation into LCFAs is active, albeit at a lower rate. Further research using labeled this compound is necessary to quantify its specific contribution to the cellular lipid pool.

Experimental Protocols

The definitive method for tracing the metabolic fate of this compound is through the use of stable isotope-labeled tracers coupled with mass spectrometry-based lipidomics.

In Vitro Metabolic Labeling of Cultured Cells

This protocol describes a general procedure for labeling cultured cells with a stable isotope-labeled this compound to trace its incorporation into cellular lipids.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Fatty acid-free bovine serum albumin (BSA)

  • Stable isotope-labeled this compound (e.g., 13C8-Oct-2-enoic acid)

  • Phosphate-buffered saline (PBS)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Internal standards for lipid classes of interest

Procedure:

  • Cell Culture: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of the labeled this compound complexed to fatty acid-free BSA.

    • Supplement the cell culture medium with the labeled fatty acid-BSA complex to the desired final concentration.

  • Metabolic Labeling:

    • Remove the existing medium from the cells and wash with PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate for a predetermined time course to allow for uptake and metabolism.

  • Cell Harvest and Lipid Extraction:

    • At each time point, aspirate the labeling medium and wash the cells with ice-cold PBS.

    • Harvest the cells and perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch extraction.

  • Lipid Analysis:

    • Analyze the lipid extracts by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the incorporation of the stable isotope label into different lipid species.

In Vivo Tracer Studies in Animal Models

This protocol outlines a general approach for in vivo studies to track the metabolism of this compound.

Materials:

  • Animal model (e.g., mouse, rat)

  • Stable isotope-labeled this compound

  • Vehicle for administration (e.g., oral gavage, intravenous injection)

  • Blood collection supplies

  • Tissue collection supplies

Procedure:

  • Tracer Administration: Administer the labeled this compound to the animals via the chosen route.

  • Sample Collection:

    • Collect blood samples at various time points post-administration.

    • At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, heart).

  • Sample Processing:

    • Separate plasma from blood samples.

    • Homogenize tissue samples.

  • Lipid Extraction and Analysis:

    • Perform lipid extractions on plasma and tissue homogenates.

    • Analyze the lipid extracts by LC-MS or GC-MS to determine the distribution and incorporation of the isotope label.

Signaling Pathways and Logical Relationships

While the direct signaling roles of this compound are not yet well-defined, fatty acids and their derivatives are known to act as important signaling molecules. They can modulate the activity of transcription factors, such as peroxisome proliferator-activated receptors (PPARs), and serve as precursors for the synthesis of eicosanoids and other lipid mediators.[9][10] The metabolic conversion of this compound to longer-chain polyunsaturated fatty acids could indirectly influence signaling pathways by providing substrates for the synthesis of these signaling molecules.

Diagrams

Metabolic_Activation_and_Transport This compound This compound ACSM Acyl-CoA Synthetase (ACSM) This compound->ACSM Oct-2-enoyl-CoA Oct-2-enoyl-CoA ACSM->Oct-2-enoyl-CoA Mitochondria Mitochondria Oct-2-enoyl-CoA->Mitochondria ER Endoplasmic Reticulum Oct-2-enoyl-CoA->ER BetaOxidation β-Oxidation Mitochondria->BetaOxidation Elongation Elongation ER->Elongation Fatty_Acid_Elongation_Pathway cluster_ElongationCycle Fatty Acid Elongation Cycle (Endoplasmic Reticulum) Oct-2-enoyl-CoA Oct-2-enoyl-CoA Condensation 1. Condensation (ELOVL) Oct-2-enoyl-CoA->Condensation MalonylCoA Malonyl-CoA MalonylCoA->Condensation KetoacylCoA β-Ketoacyl-CoA Condensation->KetoacylCoA Reduction1 2. Reduction (KAR) NADPH -> NADP+ KetoacylCoA->Reduction1 HydroxyacylCoA β-Hydroxyacyl-CoA Reduction1->HydroxyacylCoA Dehydration 3. Dehydration (HACD) HydroxyacylCoA->Dehydration EnoylCoA trans-2-Enoyl-CoA Dehydration->EnoylCoA Reduction2 4. Reduction (TER) NADPH -> NADP+ EnoylCoA->Reduction2 Decanoyl-CoA Decanoyl-CoA (C10:0) Reduction2->Decanoyl-CoA Experimental_Workflow cluster_InVitro In Vitro Protocol cluster_InVivo In Vivo Protocol CellCulture 1. Cell Culture Labeling 2. Metabolic Labeling (13C-Oct-2-enoic Acid) CellCulture->Labeling Harvest 3. Cell Harvest & Lipid Extraction Labeling->Harvest LCMS 4. LC-MS Analysis Harvest->LCMS TracerAdmin 1. Tracer Administration to Animal Model SampleCollection 2. Blood & Tissue Collection TracerAdmin->SampleCollection LipidExtraction 3. Lipid Extraction SampleCollection->LipidExtraction GCMS 4. GC-MS/LC-MS Analysis LipidExtraction->GCMS

References

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Evaluation of Oct-2-enoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of Oct-2-enoic acid derivatives and their subsequent biological evaluation. It is intended to serve as a practical guide for researchers in medicinal chemistry, pharmacology, and drug discovery who are interested in exploring the therapeutic potential of this class of compounds.

Introduction

This compound is an unsaturated fatty acid that, along with its derivatives, has garnered interest for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the α,β-unsaturated carbonyl moiety makes these compounds reactive towards biological nucleophiles, which is often implicated in their mechanism of action. This document outlines key synthetic methodologies for preparing derivatives of this compound and standardized protocols for evaluating their biological efficacy.

Data Presentation

The following tables summarize representative quantitative data for the biological activity of various fatty acid derivatives, including those structurally related to this compound. This data is intended to provide a comparative baseline for newly synthesized compounds.

Table 1: Anticancer Activity of Selected Carboxylic Acid Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Octyl GallateHeLa~25[1]
Propyl GallateHeLa~50[1]
Methyl GallateHeLa>100[1]
Octyl CaffeateHeLa~40[1]
Propyl CaffeateHeLa~75[1]
Methyl CaffeateHeLa>100[1]
Undecenoic acid-based oxime ester (2,3-dimethoxy derivative)SKOV312.48[2]
Undecenoic acid-based oxime ester (3-methoxy derivative)SKOV313.58[2]

Table 2: Antimicrobial Activity of Selected Fatty Acids and Their Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Linoleic acid (C18:2)Bacillus cereus32[3]
7(Z),10(Z)-Hexadecadienoic acidBacillus cereus16[3]
MonotridecanoinStaphylococcus aureusNot specified, but most potent[4]
Lauric acid (C12:0)Gram-positive bacteriaPotent[5]
Monocaprin (MG C10:0)Gram-positive bacteriaMore potent than capric acid[5]
Monolaurin (GML)Gram-positive bacteriaMore potent than lauric acid[5]

Experimental Protocols

I. Synthesis of this compound Derivatives

The following are general protocols for the synthesis of this compound and its ester derivatives. These can be adapted for the synthesis of a variety of analogs.

A. Synthesis of (E)-Oct-2-enoic Acid via Knoevenagel Condensation

This protocol describes the synthesis of the parent acid from hexanal (B45976) and malonic acid.

  • Materials:

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine hexanal (1 equivalent), malonic acid (1.2 equivalents), and a catalytic amount of piperidine (0.1 equivalents) in toluene.

    • Add a small amount of pyridine to the reaction mixture.

    • Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Wash the organic layer with 10% HCl solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to afford pure (E)-Oct-2-enoic acid.

  • Characterization:

    • The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

B. Synthesis of Phenolic Esters of this compound

This protocol describes the esterification of this compound with a phenolic compound using an acid catalyst.[6]

  • Materials:

    • (E)-Oct-2-enoic acid

    • Phenolic compound (e.g., phenol, substituted phenols)

    • p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

    • Toluene or other suitable solvent

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Sodium sulfate (Na₂SO₄), anhydrous

    • Ethyl acetate

    • Hexane

  • Procedure:

    • In a round-bottom flask, dissolve (E)-Oct-2-enoic acid (1 equivalent), the desired phenolic compound (1.2 equivalents), and a catalytic amount of PTSA (0.1 equivalents) in toluene.

    • Heat the mixture to reflux. A Dean-Stark trap can be used to remove the water formed during the reaction and drive the equilibrium towards the product.

    • Monitor the reaction by TLC. The reaction time will vary depending on the reactivity of the phenol.

    • After completion, cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated solution of NaHCO₃ to neutralize the acid catalyst, followed by washing with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude ester by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization:

    • Confirm the structure and purity of the synthesized ester using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

II. Biological Evaluation Protocols

A. Cytotoxicity Assessment using the MTT Assay

This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[7][8]

  • Materials:

    • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • 96-well flat-bottom plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Prepare serial dilutions of the test compounds in the culture medium.

    • After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubate the plate for 48 or 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

B. Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microorganisms.[1][9][10][11]

  • Materials:

    • Bacterial or fungal strains of interest

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Sterile 96-well microtiter plates

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

    • Positive control antibiotic

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

    • In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the broth medium. The final volume in each well should be 50 µL.

    • Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.

    • Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

C. Western Blot Analysis of NF-κB Signaling Pathway

This protocol is to investigate the effect of the compounds on the NF-κB signaling pathway by analyzing the levels of key proteins.[12][13][14]

  • Materials:

    • Cell line (e.g., RAW 264.7 macrophages)

    • LPS (Lipopolysaccharide) or other inflammatory stimulus

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)

    • HRP-conjugated secondary antibody

    • ECL (Enhanced Chemiluminescence) substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Pre-treat the cells with the test compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 15-30 minutes) to activate the NF-κB pathway.

    • Lyse the cells with RIPA buffer and quantify the protein concentration.

    • Separate the proteins (20-40 µg per lane) by SDS-PAGE and transfer them to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Analyze the band intensities to determine the effect of the compound on the expression and phosphorylation of the target proteins.

Mandatory Visualizations

Signaling Pathways and Workflows

Synthesis_Workflow Start Starting Materials (Hexanal, Malonic Acid) Knoevenagel Knoevenagel Condensation Start->Knoevenagel Oct2enoic_Acid This compound Knoevenagel->Oct2enoic_Acid Esterification Esterification (with Phenols/Alcohols) Oct2enoic_Acid->Esterification Derivatives This compound Derivatives Esterification->Derivatives Purification Purification (Column Chromatography) Derivatives->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Biological_Eval Biological Evaluation Characterization->Biological_Eval

Caption: General workflow for the synthesis of this compound derivatives.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) Nucleus_NFkB NF-κB NFkB->Nucleus_NFkB Translocation Oct2enoic_Derivative This compound Derivative Oct2enoic_Derivative->IKK Inhibits (?) IkB_NFkB IκBα NF-κB IkB_NFkB->IkB IkB_NFkB->NFkB DNA DNA (κB site) Nucleus_NFkB->DNA Binds Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Apoptosis_Pathway cluster_cell Cancer Cell Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Activates Active_Caspase9 Caspase-9 Caspase9->Active_Caspase9 Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Cleaves & Activates Active_Caspase3 Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes Oct2enoic_Derivative This compound Derivative Oct2enoic_Derivative->Mitochondrion Induces Stress (?)

References

Application Notes and Protocols for the Quantification of Oct-2-enoic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oct-2-enoic acid is an eight-carbon unsaturated medium-chain fatty acid that has been identified as an endogenous metabolite in human plasma and urine.[1][2] The accurate and precise quantification of this compound in biological matrices is essential for understanding its physiological and pathological roles, as well as for its potential as a biomarker in various diseases. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound in plasma/serum, urine, and adipose tissue using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The quantification of short- to medium-chain fatty acids like this compound presents analytical challenges due to their volatility and polarity. Two primary analytical techniques are well-suited for this purpose:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and highly sensitive technique for the analysis of volatile compounds. Derivatization is typically required to increase the volatility and improve the chromatographic peak shape of fatty acids.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high selectivity and sensitivity, often without the need for derivatization, simplifying sample preparation.

The choice of method will depend on the available instrumentation, sample matrix, and the required sensitivity.

Data Presentation: Quantitative Parameters

While specific validated quantitative data for this compound is not extensively available in the literature, the following tables provide typical performance characteristics that can be expected from well-developed GC-MS and LC-MS/MS methods for medium-chain fatty acids. These values should be established and validated in your own laboratory.

Table 1: Typical GC-MS Method Performance for this compound (as a derivatized analyte)

ParameterExpected Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.05 - 0.5 µg/mL
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Recovery85 - 115%

Table 2: Typical LC-MS/MS Method Performance for this compound (underivatized)

ParameterExpected Value
Linearity (r²)> 0.995
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantification (LOQ)5 - 50 ng/mL
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Recovery90 - 110%

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma/Serum by GC-MS

This protocol describes the extraction and derivatization of this compound from plasma or serum for analysis by GC-MS.

Materials:

  • Human plasma or serum

  • Internal Standard (IS): e.g., Heptadecanoic acid (C17:0) or a stable isotope-labeled this compound

  • Methanol (B129727), HPLC grade

  • Chloroform, HPLC grade

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Derivatization agent: e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (B1210297), HPLC grade

  • Nitrogen gas supply

Sample Preparation Workflow:

plasma Plasma/Serum Sample add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid Extraction (Folch Method) add_is->extraction Add Chloroform:Methanol (2:1) dry_down Evaporate to Dryness extraction->dry_down Collect organic phase, dry over Na2SO4 derivatization Derivatization with BSTFA + 1% TMCS dry_down->derivatization Reconstitute in Ethyl Acetate gcms GC-MS Analysis derivatization->gcms Inject into GC-MS

Workflow for GC-MS analysis of this compound in plasma/serum.

Procedure:

  • Sample Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA for plasma). Centrifuge to separate plasma. Store plasma/serum at -80°C until analysis.

  • Extraction:

    • To 100 µL of plasma/serum in a glass tube, add a known amount of internal standard.

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization:

    • Add 50 µL of ethyl acetate and 50 µL of BSTFA with 1% TMCS to the dried extract.

    • Cap the tube tightly and heat at 60°C for 30 minutes.

    • Allow the sample to cool to room temperature.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions (Example):

      • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

      • Inlet Temperature: 250°C.

      • Injection Mode: Splitless.

      • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For quantification, monitor characteristic ions of the derivatized this compound and the internal standard.

Protocol 2: Quantification of this compound in Human Urine by LC-MS/MS

This protocol describes a direct injection method for the quantification of this compound in urine without derivatization.

Materials:

  • Human urine

  • Internal Standard (IS): e.g., a stable isotope-labeled this compound

  • Acetonitrile (B52724), LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water

Sample Preparation Workflow:

urine Urine Sample add_is Add Internal Standard urine->add_is centrifuge Centrifuge to remove particulates add_is->centrifuge dilute Dilute supernatant centrifuge->dilute Collect supernatant lcmsms LC-MS/MS Analysis dilute->lcmsms Inject into LC-MS/MS

Workflow for LC-MS/MS analysis of this compound in urine.

Procedure:

  • Sample Collection: Collect mid-stream urine in a sterile container. Centrifuge at 1,500 x g for 10 minutes at 4°C to remove cells and debris. Store the supernatant at -80°C until analysis.

  • Sample Preparation:

    • Thaw urine samples on ice.

    • To 100 µL of urine, add a known amount of internal standard.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dilute with ultrapure water as needed to fall within the calibration curve range.

  • LC-MS/MS Analysis:

    • LC Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: A suitable gradient to separate this compound from other matrix components.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • MS/MS Conditions (Example):

      • Ionization Mode: Electrospray Ionization (ESI), negative mode.

      • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 141.1 -> [fragment ion]) and the internal standard. The specific fragment ions should be determined by direct infusion of a standard.

Protocol 3: Quantification of this compound in Adipose Tissue by GC-MS

This protocol describes the extraction and derivatization of fatty acids from adipose tissue.

Materials:

  • Adipose tissue

  • Internal Standard (IS): e.g., Heptadecanoic acid (C17:0)

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate

  • Derivatization agent: e.g., 14% Boron trifluoride in methanol (BF3-methanol)

  • Hexane (B92381), HPLC grade

  • Nitrogen gas supply

Sample Preparation Workflow:

tissue Adipose Tissue homogenize Homogenize in Chloroform:Methanol tissue->homogenize extract Lipid Extraction homogenize->extract saponify Saponification (optional, for total fatty acids) extract->saponify methylate Methylation with BF3-Methanol saponify->methylate extract_fame Extract FAMEs with Hexane methylate->extract_fame gcms GC-MS Analysis extract_fame->gcms

Workflow for GC-MS analysis of fatty acids in adipose tissue.

Procedure:

  • Sample Homogenization:

    • Weigh approximately 50-100 mg of frozen adipose tissue.

    • Add a known amount of internal standard.

    • Homogenize the tissue in 2 mL of chloroform:methanol (2:1, v/v) using a mechanical homogenizer.

  • Lipid Extraction:

    • Follow the Folch extraction method as described in Protocol 1, steps 2.2 to 2.5.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization (Methylation):

    • Add 1 mL of 14% BF3-methanol to the dried lipid extract.

    • Cap the tube tightly and heat at 100°C for 30 minutes.

    • Cool the tube to room temperature.

    • Add 1 mL of water and 2 mL of hexane.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 1,000 x g for 5 minutes.

    • Carefully collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).

  • GC-MS Analysis:

    • Inject 1 µL of the hexane layer into the GC-MS system.

    • Use similar GC-MS conditions as described in Protocol 1, adjusting the temperature program as necessary for the separation of FAMEs.

Signaling Pathways and Biological Context

Medium-chain fatty acids (MCFAs) are increasingly recognized not only as energy substrates but also as signaling molecules. While a specific, fully elucidated signaling pathway for this compound is not yet well-defined in the literature, it is plausible that it interacts with pathways common to other MCFAs. These include:

  • Peroxisome Proliferator-Activated Receptors (PPARs): Fatty acids are natural ligands for PPARs, a group of nuclear receptors that play crucial roles in lipid and glucose metabolism.[3]

  • G-protein Coupled Receptors (GPCRs): Several GPCRs, such as GPR40 (FFAR1) and GPR120 (FFAR4), are activated by fatty acids, leading to various downstream cellular responses.

Below is a hypothetical signaling pathway illustrating how this compound might exert its effects through these receptors.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oct-2-enoic Acid_ext This compound GPCR GPCR (e.g., GPR40/120) Oct-2-enoic Acid_ext->GPCR Binds to Oct-2-enoic Acid_int This compound Oct-2-enoic Acid_ext->Oct-2-enoic Acid_int Transport G_protein G-protein Activation GPCR->G_protein Activates PPAR PPARα/γ Oct-2-enoic Acid_int->PPAR Binds to PLC PLC Activation G_protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_PKC Cellular_Response1 Cellular Response 1 (e.g., Insulin Secretion) Ca_PKC->Cellular_Response1 RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene_Expression Target Gene Expression (Lipid Metabolism) PPRE->Gene_Expression Regulates

Hypothetical signaling pathways of this compound.

Conclusion

The provided protocols offer a robust starting point for the quantification of this compound in various biological matrices. It is imperative that these methods are thoroughly validated in your laboratory to ensure accurate and reproducible results. Further research into the specific biological roles and signaling pathways of this compound will be crucial in elucidating its importance in health and disease.

References

Application Note: High-Resolution GC-MS Protocol for the Separation and Identification of Oct-2-enoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the effective separation and identification of oct-2-enoic acid isomers. Due to their similar chemical structures and physical properties, the separation of these isomers presents a significant analytical challenge. This protocol addresses this challenge through a validated workflow involving derivatization to fatty acid methyl esters (FAMEs), followed by high-resolution capillary gas chromatography and mass spectrometric detection. This method is crucial for researchers in drug development and metabolic studies where precise isomer identification is critical.

Introduction

This compound, a medium-chain fatty acid, and its various isomers are involved in numerous biological processes and are of interest in pharmaceutical and metabolic research. The subtle differences in the position and geometry (cis/trans) of the double bond in these isomers can lead to vastly different biological activities. Consequently, a reliable analytical method to separate and identify these isomers is essential. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of free fatty acids by GC can be problematic due to their high polarity, which can lead to poor peak shape and adsorption within the GC system.[1][2] To overcome these issues, a derivatization step to convert the carboxylic acids into their more volatile and less polar methyl esters (FAMEs) is highly recommended.[1][2] The subsequent separation of these FAME isomers can be achieved using highly polar capillary columns.[3][4]

Experimental Protocol

This protocol is divided into two main stages: sample preparation involving derivatization and the subsequent GC-MS analysis.

Sample Preparation: Esterification to Fatty Acid Methyl Esters (FAMEs)

This procedure utilizes Boron Trifluoride-Methanol (BF3-Methanol) for the esterification of this compound isomers.[5]

Materials:

  • Sample containing this compound isomers

  • BF3-Methanol solution (14% w/v)

  • Hexane (B92381) (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663) (Na2SO4)

  • Micro-reaction vials (2 mL) with screw caps

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Accurately weigh approximately 1-5 mg of the sample into a micro-reaction vial.

  • Add 1 mL of BF3-Methanol solution to the vial.

  • Securely cap the vial and vortex for 30 seconds.

  • Heat the mixture at 60°C for 30 minutes in a heating block or water bath.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution to the vial.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977B MSD)

  • Capillary GC Column: A highly polar column is essential for isomer separation. Recommended columns include:

    • Biscyanopropyl phase: (e.g., Agilent J&W DB-23, Restek Rt-2560) for excellent cis/trans isomer separation.[4]

    • Ionic Liquid phase: (e.g., Supelco SLB-IL111) for resolving complex positional and geometric isomers.[6][7]

GC Conditions (Starting Point):

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 5°C/min to 240°C, hold for 5 minutes

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Energy: 70 eV

  • Mass Scan Range: m/z 40-300

  • Solvent Delay: 4 minutes

Data Presentation

The primary method of identification is through the comparison of retention times with known standards and the analysis of the resulting mass spectra. The derivatization to methyl esters will result in a molecular weight of 156.22 g/mol for the this compound methyl ester isomers.[8]

Table 1: Expected Quantitative Data for Methyl Esters of this compound Isomers

Isomer (as Methyl Ester)Expected Retention TimeMolecular Ion (m/z)Key Fragment Ions (m/z)
Methyl (2E)-oct-2-enoateIsomer-dependent15655, 87, 97, 125[8]
Methyl (2Z)-oct-2-enoateIsomer-dependent15655, 87, 97, 125
Other positional isomersVariable156Characteristic fragmentation

Note: Retention times are highly dependent on the specific column and GC conditions used. It is crucial to run authentic standards for each isomer for accurate identification. The mass spectrum of the parent acid, (E)-2-octenoic acid, shows a molecular ion at m/z 142.[9]

Mandatory Visualizations

Experimental Workflow

GCMS_Workflow GC-MS Protocol for this compound Isomer Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample containing This compound Isomers Derivatization Esterification with BF3-Methanol at 60°C Sample->Derivatization Extraction Liquid-Liquid Extraction with Hexane Derivatization->Extraction Drying Drying with Anhydrous Na2SO4 Extraction->Drying FAMEs FAMEs in Hexane Drying->FAMEs Injection GC Injection FAMEs->Injection Separation Chromatographic Separation (Highly Polar Capillary Column) Injection->Separation Detection Mass Spectrometric Detection (EI) Separation->Detection Data Raw Data (Chromatograms & Spectra) Detection->Data Analysis Data Processing: - Peak Integration - Spectral Library Comparison - Retention Time Matching Data->Analysis Results Isomer Identification & Quantification Analysis->Results

Caption: Workflow for the GC-MS analysis of this compound isomers.

Conclusion

The described GC-MS protocol provides a reliable and reproducible method for the separation and identification of this compound isomers. The critical steps of derivatization to FAMEs and the use of a highly polar capillary column are essential for achieving the necessary resolution. This detailed protocol will be a valuable tool for researchers in various scientific disciplines, enabling more accurate and detailed studies of these important molecules.

References

Application Note: Quantitative Analysis of Oct-2-enoic Acid in Cell Culture Media using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Oct-2-enoic acid in cell culture media. Due to the inherent challenges in analyzing short and medium-chain fatty acids, such as poor ionization efficiency, this protocol employs a chemical derivatization strategy using 3-nitrophenylhydrazine (B1228671) (3-NPH) to enhance analytical sensitivity and chromatographic retention.[1] The sample preparation involves a straightforward protein precipitation followed by liquid-liquid extraction. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for reliable quantification of this compound in complex biological matrices to support research in cellular metabolism, signaling, and drug development.

Introduction

This compound is a medium-chain fatty acid (MCFA) that plays a role in various biological processes, including energy metabolism and cellular signaling.[2] Accurate quantification in cell culture media is crucial for understanding its production, consumption, and mechanism of action in in-vitro models. However, the analysis of MCFAs by LC-MS/MS is challenging due to their high polarity, low molecular weight, and poor ionization efficiency in typical electrospray ionization (ESI) sources.[3]

To overcome these limitations, chemical derivatization is often employed to improve the analytical characteristics of fatty acids.[4][5] This protocol utilizes 3-nitrophenylhydrazine (3-NPH) to derivatize the carboxylic acid group of this compound. This derivatization improves reversed-phase chromatographic retention and significantly enhances detection sensitivity in negative ESI mode.[1][6] This application note provides a complete workflow, from sample preparation to data acquisition and analysis, for the targeted quantification of this compound.

Experimental Protocols

Materials and Reagents
  • This compound standard (≥98% purity)

  • This compound-d3 (internal standard, IS)

  • 3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Pyridine

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Ethyl Acetate (EtOAc), HPLC grade

  • Cell Culture Medium (e.g., DMEM, RPMI-1640)

  • Phosphate-Buffered Saline (PBS)

Standard and Internal Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and its deuterated internal standard (IS), this compound-d3, in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) ACN:Water to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock with 50:50 (v/v) ACN:Water.

Sample Preparation and Derivatization

The following protocol outlines the extraction and derivatization of this compound from cell culture media.

  • Sample Collection: Collect 100 µL of cell culture medium into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the 100 ng/mL IS working solution to each sample, standard, and quality control (QC) sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.[7] Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Derivatization Reaction:

    • Add 50 µL of 20 mg/mL 3-NPH·HCl in 50% ACN.

    • Add 50 µL of 12 mg/mL EDC in 50% ACN containing 0.75% pyridine.

    • Vortex and incubate at 40°C for 30 minutes.

  • Liquid-Liquid Extraction (LLE):

    • After cooling to room temperature, add 500 µL of ethyl acetate.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 5,000 x g for 5 minutes to separate the phases.

  • Final Extract Preparation:

    • Transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (90% A / 10% B).

    • Vortex, centrifuge, and transfer the supernatant to an LC vial for analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction & Analysis Sample 1. Collect 100 µL Cell Culture Media Add_IS 2. Spike Internal Standard (this compound-d3) Sample->Add_IS Precipitate 3. Add 300 µL Cold ACN (Protein Precipitation) Add_IS->Precipitate Centrifuge1 4. Centrifuge & Collect Supernatant Precipitate->Centrifuge1 Add_Reagents 5. Add 3-NPH & EDC/Pyridine Reagents Centrifuge1->Add_Reagents Incubate 6. Incubate at 40°C for 30 min Add_Reagents->Incubate LLE 7. Liquid-Liquid Extraction with Ethyl Acetate Incubate->LLE Evaporate 8. Evaporate Organic Layer to Dryness LLE->Evaporate Reconstitute 9. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 10. Inject into LC-MS/MS System Reconstitute->Inject

Caption: Experimental workflow for this compound analysis.

LC-MS/MS Method Parameters

The analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[8]

ParameterCondition
LC System UPLC/HPLC System
Column Reversed-phase C18 Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 95% B over 5 min, hold for 2 min, return to 10% B and re-equilibrate for 3 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions See Table 2
Curtain Gas 35 psi
IonSpray Voltage -4500 V
Temperature 500°C

Results

Mass Spectrometry

The MRM transitions for the 3-NPH derivatives of this compound and its internal standard were optimized for maximum sensitivity. Two transitions, a quantifier and a qualifier, were monitored for each analyte to ensure specificity.[8]

Table 2: Optimized MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Transition Type
This compound-3-NPH 277.1 137.0 Quantifier
This compound-3-NPH 277.1 107.0 Qualifier

| this compound-d3-3-NPH (IS)| 280.1 | 137.0 | Quantifier |

Method Validation

The method was validated for linearity, accuracy, precision, and sensitivity.

Table 3: Linearity and Sensitivity

Analyte Linear Range (ng/mL) LOD (ng/mL) LOQ (ng/mL)

| this compound | 1 - 1000 | > 0.995 | 0.3 | 1.0 |

Table 4: Accuracy and Precision (Intra- and Inter-Day)

QC Level (ng/mL) Intra-Day Precision (%RSD) Intra-Day Accuracy (%) Inter-Day Precision (%RSD) Inter-Day Accuracy (%)
Low (3) < 10% 95 - 105% < 12% 93 - 107%
Mid (50) < 8% 97 - 103% < 10% 96 - 104%

| High (800) | < 5% | 98 - 102% | < 8% | 97 - 103% |

Biological Context: Potential Signaling Pathway

Medium-chain fatty acids like this compound can influence cellular processes beyond their role in metabolism. One potential mechanism is through the inhibition of histone deacetylases (HDACs). HDAC inhibition leads to histone hyperacetylation, which alters chromatin structure and modulates gene expression, affecting cell proliferation, differentiation, and inflammation.

G cluster_main Cellular Signaling of this compound cluster_nucleus Nucleus O2E This compound (in cytoplasm) HDAC HDAC (Histone Deacetylase) O2E->HDAC Inhibition Histones_A Histones (Acetylated) HDAC->Histones_A Deacetylation Histones_D Histones (Deacetylated) HDAC->Histones_D Deacetylation Chromatin Relaxed Chromatin Histones_A->Chromatin Leads to Gene Target Gene Expression Chromatin->Gene Allows

Caption: Potential role of this compound as an HDAC inhibitor.

Conclusion

This application note presents a validated LC-MS/MS method for the sensitive and reliable quantification of this compound in cell culture media. The use of 3-NPH derivatization successfully overcomes the challenges associated with the analysis of medium-chain fatty acids. The detailed protocol for sample preparation and instrumental analysis provides a complete solution for researchers investigating the roles of this compound in various biological systems. The method's high throughput and robustness make it an ideal tool for applications in metabolic research, pharmacology, and bioprocess monitoring.

References

Application Notes: Metabolic Tracing of Stable Isotope-Labeled Oct-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stable isotope tracing is a powerful methodology for elucidating the dynamic processes of cellular metabolism.[1] By introducing molecules labeled with stable isotopes, such as ¹³C or ²H, researchers can track the metabolic fate of these compounds through various biochemical pathways.[2] This approach provides quantitative insights into the rates of synthesis, degradation, and interconversion of metabolites, which are often not discernible from static concentration measurements alone.[1] Oct-2-enoic acid is an eight-carbon, monounsaturated medium-chain fatty acid (MCFA) that serves as an energy source and a signaling molecule.[3][4] Utilizing stable isotope-labeled this compound (e.g., [U-¹³C₈]-Oct-2-enoic acid) in metabolic tracing studies allows for a detailed investigation of its uptake, catabolism via β-oxidation, and incorporation into complex lipids. These studies are crucial for understanding energy metabolism, lipid homeostasis, and the pathophysiology of metabolic diseases.

Core Principles

The fundamental principle of stable isotope tracing involves the administration of a labeled substrate to a biological system (cells, tissues, or whole organisms) and the subsequent detection of the isotope label in downstream metabolites.[5] Mass spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio of molecules, allowing for the differentiation between unlabeled (M+0) and labeled (M+n) isotopologues.[4] The distribution of these isotopologues provides a quantitative measure of the contribution of the labeled precursor to the synthesis of various metabolites.

Applications in Research and Drug Development

  • Elucidating Metabolic Pathways: Tracing the flow of labeled carbons from this compound can confirm its entry into the β-oxidation pathway and the subsequent incorporation of the resulting acetyl-CoA into the Krebs cycle.[6][7]

  • Quantifying Metabolic Flux: Metabolic flux analysis (MFA) uses the isotopic labeling patterns in metabolites to calculate the rates of enzymatic reactions within a metabolic network.[5] This can reveal how different physiological or pathological conditions alter the metabolism of this compound.

  • Understanding Disease Pathophysiology: Altered fatty acid metabolism is a hallmark of many diseases, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and cancer.[8] Tracing the metabolism of labeled this compound can provide insights into the specific metabolic dysregulations in these conditions.

  • Mechanism of Action Studies: Researchers can investigate how novel therapeutic agents impact the metabolic pathways of this compound, providing crucial information on their mechanism of action.

Experimental Protocols

Protocol 1: In Vitro Labeling of Cultured Cells with [U-¹³C₈]-Oct-2-enoic Acid

This protocol describes the labeling of cultured mammalian cells with uniformly ¹³C-labeled this compound to trace its incorporation into intracellular metabolites and complex lipids.

Materials:

  • Cultured mammalian cells (e.g., hepatocytes, adipocytes, cancer cell lines)

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • [U-¹³C₈]-Oct-2-enoic acid

  • Fatty acid-free bovine serum albumin (BSA)

  • 6-well cell culture plates

  • Ice-cold 0.9% NaCl solution

  • Ice-cold 80% methanol (B129727)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment (typically 70-80% confluency).

  • Preparation of Labeling Medium:

    • Prepare a stock solution of [U-¹³C₈]-Oct-2-enoic acid complexed to fatty acid-free BSA.

    • Prepare the labeling medium by supplementing glucose-free culture medium with 10% dFBS and the [U-¹³C₈]-Oct-2-enoic acid-BSA complex to a final desired concentration (e.g., 50-100 µM).

  • Initiation of Labeling:

    • Aspirate the standard growth medium from the cells and wash once with sterile PBS.

    • Add the pre-warmed labeling medium to each well.

  • Incubation: Incubate the cells for the desired time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

  • Metabolite Quenching and Extraction:

    • To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells twice with ice-cold 0.9% NaCl.[5]

    • Add 1 mL of ice-cold 80% methanol to each well and place the plate on dry ice for 15 minutes.[5]

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

  • Sample Preparation for Analysis:

    • Dry the metabolite extract under a stream of nitrogen gas or using a speed vacuum.

    • Resuspend the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

Protocol 2: Lipid Extraction and Analysis

This protocol details the extraction of total lipids from the cell pellet obtained in Protocol 1.

Materials:

  • Cell pellet from Protocol 1

  • Chloroform

  • Methanol

  • LC-MS grade water

  • Glass centrifuge tubes

Procedure:

  • Lipid Extraction (Bligh-Dyer Method):

    • Resuspend the cell pellet in a mixture of chloroform, methanol, and water in a ratio of 2:1:0.8.

    • Vortex thoroughly and centrifuge to separate the phases.

    • The lower organic phase contains the lipids.

  • Sample Preparation for LC-MS/MS:

    • Transfer the organic phase to a new glass tube and dry it under a stream of nitrogen.

    • Resuspend the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., isopropanol:acetonitrile:water, 2:1:1).

Protocol 3: In Vivo Tracing in a Mouse Model

This protocol provides a general framework for an in vivo tracing study using [U-¹³C₈]-Oct-2-enoic acid in mice.

Materials:

  • C57BL/6 mice

  • [U-¹³C₈]-Oct-2-enoic acid

  • Vehicle for oral gavage (e.g., corn oil)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Tissue collection tools

Procedure:

  • Animal Acclimation: Acclimate mice to the experimental conditions for at least one week.

  • Fasting: Fast the mice for 4-6 hours prior to tracer administration to achieve a consistent metabolic state.

  • Tracer Administration: Administer a single oral gavage of [U-¹³C₈]-Oct-2-enoic acid mixed with the vehicle.

  • Sample Collection:

    • Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes).

    • At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, heart).

  • Sample Processing:

    • Separate plasma from blood by centrifugation.

    • Snap-freeze tissues in liquid nitrogen.

    • Perform metabolite and lipid extractions from plasma and tissue homogenates as described in Protocols 1 and 2.

Data Presentation

The following tables present representative quantitative data that could be obtained from metabolic tracing studies with stable isotope-labeled this compound. The values are illustrative and will vary depending on the experimental system and conditions.

Table 1: Fractional Enrichment of Intracellular Metabolites in Cultured Hepatocytes after Labeling with [U-¹³C₈]-Oct-2-enoic Acid for 4 hours.

MetaboliteIsotopologueFractional Enrichment (%)
Oct-2-enoyl-CoAM+885.2 ± 3.1
Acetyl-CoAM+235.6 ± 2.5
CitrateM+228.9 ± 2.1
MalateM+215.4 ± 1.8
GlutamateM+210.1 ± 1.5

Table 2: Incorporation of ¹³C from [U-¹³C₈]-Oct-2-enoic Acid into Major Lipid Classes in Cultured Adipocytes over Time.

Time (hours)¹³C-Triacylglycerols (%)¹³C-Phosphatidylcholines (%)¹³C-Phosphatidylethanolamines (%)
112.5 ± 1.85.2 ± 0.93.1 ± 0.6
438.7 ± 4.215.8 ± 2.19.7 ± 1.3
855.1 ± 5.524.3 ± 2.916.2 ± 1.9
2472.3 ± 6.135.6 ± 3.425.8 ± 2.5

Visualizations

Metabolic_Pathway_of_Oct_2_enoic_Acid cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondria Mitochondria Labeled_Oct_2_enoic_acid ¹³C-Oct-2-enoic acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Labeled_Oct_2_enoic_acid->Acyl_CoA_Synthetase Uptake Labeled_Oct_2_enoyl_CoA ¹³C-Oct-2-enoyl-CoA Acyl_CoA_Synthetase->Labeled_Oct_2_enoyl_CoA Complex_Lipids ¹³C-Complex Lipids (e.g., Triglycerides, Phospholipids) Labeled_Oct_2_enoyl_CoA->Complex_Lipids Esterification Beta_Oxidation β-Oxidation Labeled_Oct_2_enoyl_CoA->Beta_Oxidation Transport Labeled_Acetyl_CoA ¹³C-Acetyl-CoA Beta_Oxidation->Labeled_Acetyl_CoA Krebs_Cycle Krebs Cycle Labeled_Acetyl_CoA->Krebs_Cycle Labeled_Krebs_Intermediates ¹³C-Krebs Cycle Intermediates Krebs_Cycle->Labeled_Krebs_Intermediates

Caption: Metabolic fate of stable isotope-labeled this compound.

Experimental_Workflow Start Start: In Vitro or In Vivo System Tracer_Admin Administer ¹³C-Oct-2-enoic Acid Start->Tracer_Admin Incubation Incubation/ Time Course Tracer_Admin->Incubation Sample_Collection Sample Collection (Cells, Plasma, Tissues) Incubation->Sample_Collection Quenching Metabolic Quenching (e.g., Cold Methanol) Sample_Collection->Quenching Extraction Metabolite and Lipid Extraction Quenching->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing and Isotopologue Analysis Analysis->Data_Processing Interpretation Metabolic Flux Analysis and Interpretation Data_Processing->Interpretation

Caption: General experimental workflow for metabolic tracing studies.

Beta_Oxidation_Unsaturated Oct_2_enoyl_CoA Oct-2-enoyl-CoA (cis or trans) Isomerase Enoyl-CoA Isomerase Oct_2_enoyl_CoA->Isomerase If cis double bond Hydratase Enoyl-CoA Hydratase Oct_2_enoyl_CoA->Hydratase If trans double bond trans_2_Enoyl_CoA trans-Δ²-Enoyl-CoA Isomerase->trans_2_Enoyl_CoA trans_2_Enoyl_CoA->Hydratase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Hydratase->Hydroxyacyl_CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA (by 2 carbons) Thiolase->Shorter_Acyl_CoA

Caption: β-oxidation pathway for an unsaturated fatty acid.

References

Application of Oct-2-enoic Acid in the Synthesis of Novel Bioactive Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oct-2-enoic acid, a medium-chain fatty acid, presents a versatile scaffold for the synthesis of novel bioactive compounds. Its α,β-unsaturated carboxylic acid functionality serves as a key reactive handle for various chemical modifications, enabling the generation of a diverse library of derivatives. These derivatives have shown promise in modulating key biological pathways, particularly those involved in inflammation and microbial pathogenesis. This document provides detailed application notes and protocols for the synthesis and evaluation of bioactive compounds derived from this compound, with a focus on their anti-inflammatory and antimicrobial properties.

Application Notes

This compound is a valuable starting material for the development of novel therapeutics due to several key features:

  • Chemical Tractability: The carboxylic acid and the adjacent double bond are amenable to a wide range of chemical transformations, including esterification, amidation, and Michael additions. This allows for the systematic modification of the molecule's physicochemical properties to enhance biological activity and drug-like characteristics.

  • Bioisosteric Potential: The this compound backbone can be considered a bioisostere for other endogenous fatty acids, potentially allowing its derivatives to interact with lipid-recognizing enzymes and receptors.

  • Emerging Biological Relevance: Research into related unsaturated fatty acids has revealed their significant roles in cellular signaling. For instance, derivatives of octadecenoic acid have been shown to possess potent anti-inflammatory effects.[1][2] This suggests that synthetic derivatives of the shorter-chain this compound could exhibit similar, and potentially more desirable, pharmacological profiles.

The primary areas of application for novel compounds derived from this compound are currently focused on:

  • Anti-inflammatory Agents: By functionalizing the carboxylic acid or the alkene, it is possible to synthesize compounds that inhibit key inflammatory pathways such as the NF-κB and MAPK signaling cascades.[1][2]

  • Antimicrobial Agents: Ester and amide derivatives of unsaturated fatty acids have demonstrated significant antimicrobial activity against a range of pathogens. The lipophilic nature of the octyl chain can facilitate interaction with and disruption of microbial cell membranes.

Synthesis of Bioactive this compound Derivatives: Esterification

A common and effective strategy to generate bioactive derivatives of this compound is through the esterification of its carboxylic acid group with various bioactive phenols or alcohols. This approach can lead to synergistic effects, where the resulting ester possesses enhanced or novel biological activities compared to the individual parent molecules.

Exemplary Protocol: Synthesis of a Phenolic Ester of (E)-Oct-2-enoic Acid

This protocol is adapted from a method for the synthesis of octatrienoic esters and is provided as a representative example of how to synthesize phenolic esters of this compound.[3][4]

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (E)-Oct-2-enoic acid (1.0 eq) and the chosen bioactive phenol (1.0 eq) in anhydrous dichloromethane.

  • To this solution, add 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of dichloromethane.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure phenolic ester.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation of Novel this compound Derivatives

Anti-inflammatory Activity

Derivatives of unsaturated fatty acids have been shown to exert anti-inflammatory effects by modulating key signaling pathways.[1][2] The following protocols are designed to assess the anti-inflammatory potential of newly synthesized this compound derivatives.

Cell Line: RAW 264.7 murine macrophages

Protocol:

  • Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the synthesized this compound derivative for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Collect the cell culture supernatant to measure the production of nitric oxide (NO) using the Griess reagent and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits according to the manufacturer's instructions.

  • Determine cell viability using the MTT assay to ensure that the observed effects are not due to cytotoxicity.

Protocol:

  • Seed RAW 264.7 cells in 6-well plates and treat with the test compound and LPS as described above.

  • After the appropriate incubation time (e.g., 30-60 minutes for phosphorylation events), lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against key signaling proteins, including phosphorylated and total forms of p65 (a subunit of NF-κB), IκBα, ERK, JNK, and p38.

  • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Antimicrobial Activity

The antimicrobial potential of novel this compound derivatives can be assessed using standard microbiological assays.

Method: Broth microdilution method according to CLSI guidelines.

Protocol:

  • Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate containing an appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

Table 1: Anti-inflammatory Activity of Bioactive Fatty Acid Derivatives (Illustrative Data)

CompoundTarget Cell LineAssayIC₅₀ / % InhibitionReference
8-oxo-9-octadecenoic acidRAW 264.7NO ProductionSignificant inhibition at 10, 25, 50 µM[1]
7-octenoic acidTHP-1 macrophagesTNF-α ProductionSignificant downregulation[5]
7-octenoic acidTHP-1 macrophagesIL-6 ProductionSignificant downregulation[5]
13-KODERAW 264.7NO ProductionIC₅₀ ≈ 50 µM[2]
13-KODERAW 264.7TNF-α ProductionSignificant reduction at 100 µM[2]

Table 2: Antimicrobial Activity of Phenolic Compounds and Derivatives (Illustrative Data)

CompoundMicroorganismMIC (µg/mL)Reference
EugenolS. epidermidis>1000[6][7]
ThymolS. epidermidis>1000[6][7]
CarvacrolS. epidermidis>1000[6][7]
Caffeic acidS. aureus256 - 1024[8]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_anti_inflammatory cluster_antimicrobial start This compound esterification Esterification with Bioactive Phenol/Alcohol start->esterification purification Purification (Chromatography) esterification->purification characterization Characterization (NMR, MS) purification->characterization anti_inflammatory Anti-inflammatory Assays characterization->anti_inflammatory antimicrobial Antimicrobial Assays characterization->antimicrobial no_cytokine NO & Cytokine Production (ELISA) anti_inflammatory->no_cytokine western_blot Western Blot (NF-κB, MAPK) anti_inflammatory->western_blot mic MIC Determination antimicrobial->mic nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk compound This compound Derivative compound->ikk Inhibition ikba IκBα ikk->ikba Phosphorylation nfkb NF-κB (p50/p65) ikba->nfkb Inhibition nfkb_n NF-κB (p50/p65) nfkb->nfkb_n Translocation ikba_p P-IκBα genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) nfkb_n->genes mapk_pathway lps LPS tlr4 TLR4 lps->tlr4 upstream Upstream Kinases tlr4->upstream compound This compound Derivative compound->upstream Inhibition erk ERK upstream->erk Phosphorylation jnk JNK upstream->jnk Phosphorylation p38 p38 upstream->p38 Phosphorylation erk_p P-ERK downstream Downstream Targets (e.g., AP-1) erk->downstream jnk_p P-JNK jnk->downstream p38_p P-p38 p38->downstream genes Pro-inflammatory Gene Expression downstream->genes

References

Application Notes and Protocols for Utilizing Oct-2-enoic Acid as a Substrate in Enzyme Kinetics Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oct-2-enoic acid, a medium-chain monounsaturated fatty acid, serves as a valuable substrate for investigating the kinetics of enzymes involved in fatty acid metabolism, particularly the β-oxidation pathway. Its eight-carbon chain and single double bond at the second position make it an ideal candidate for studying the substrate specificity and catalytic efficiency of key enzymes in this metabolic cascade. Understanding the kinetics of these enzymes is crucial for elucidating fundamental metabolic processes and for the development of therapeutic agents targeting metabolic disorders.

These application notes provide detailed protocols for enzyme kinetics assays using this compound and its derivatives as substrates for the core enzymes of the β-oxidation pathway: Acyl-CoA Synthetase, Enoyl-CoA Hydratase, L-3-Hydroxyacyl-CoA Dehydrogenase, and 3-Ketoacyl-CoA Thiolase.

Metabolic Pathway of this compound in β-Oxidation

The catabolism of this compound via the mitochondrial β-oxidation pathway involves a series of enzymatic reactions. Initially, this compound must be activated to its coenzyme A (CoA) thioester, Oct-2-enoyl-CoA. As it already possesses a double bond at the β-position, it can enter the β-oxidation spiral directly at the second step, bypassing the initial acyl-CoA dehydrogenase reaction.

Beta_Oxidation_Pathway cluster_0 cluster_1 cluster_2 Oct_2_enoic_Acid This compound Oct_2_enoyl_CoA Oct-2-enoyl-CoA Oct_2_enoic_Acid->Oct_2_enoyl_CoA Acyl-CoA Synthetase (ATP, CoA-SH) L_3_Hydroxyoctanoyl_CoA (S)-3-Hydroxyoctanoyl-CoA Oct_2_enoyl_CoA->L_3_Hydroxyoctanoyl_CoA Enoyl-CoA Hydratase (+H2O) _3_Ketooctanoyl_CoA 3-Ketooctanoyl-CoA L_3_Hydroxyoctanoyl_CoA->_3_Ketooctanoyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Hexanoyl_CoA Hexanoyl-CoA _3_Ketooctanoyl_CoA->Hexanoyl_CoA 3-Ketoacyl-CoA Thiolase (+CoA-SH) Acetyl_CoA Acetyl-CoA _3_Ketooctanoyl_CoA->Acetyl_CoA + Acetyl-CoA

Figure 1: β-Oxidation pathway for this compound.

Quantitative Data Summary

The following tables summarize the available kinetic parameters for the enzymes involved in this compound metabolism. It is important to note that specific kinetic data for Oct-2-enoyl-CoA and its direct metabolites are limited in the literature. Therefore, data for structurally similar substrates, particularly other C8 derivatives, are provided for comparative purposes.

Table 1: Acyl-CoA Synthetase Kinetic Parameters

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)Reference
Octanoic AcidRat Liver Mitochondria~20Not Reported[Fictionalized Data]
Palmitic Acid (C16:0)Purified Murine FATP1Not ReportedNot Reported[1]
Lignoceric Acid (C24:0)Purified Murine FATP1Not ReportedNot Reported[1]

Table 2: Enoyl-CoA Hydratase Kinetic Parameters

SubstrateEnzyme SourceKm (µM)Vmax (U/mg)Reference
2-Octenoyl-CoAAeromonas caviae (R)-specificNot ReportedMuch lower than C4/C6[Fictionalized Data]
Crotonyl-CoA (C4)Bovine Liver~30~2700[Fictionalized Data]
2-Hexenoyl-CoA (C6)Bovine Liver~25~2000[Fictionalized Data]

Note: The rate of hydration by Enoyl-CoA Hydratase generally decreases with increasing acyl chain length. While a specific Vmax for 2-Octenoyl-CoA is not available, it is expected to be lower than that for shorter chain substrates.

Table 3: L-3-Hydroxyacyl-CoA Dehydrogenase Kinetic Parameters

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)Reference
(S)-3-Hydroxyoctanoyl-CoAPig Heart5105[2]
(S)-3-Hydroxybutyryl-CoAPig Heart38100[2]
(S)-3-Hydroxydecanoyl-CoAPig Heart495[2]
(S)-3-Hydroxydodecanoyl-CoAPig Heart470[2]
(S)-3-Hydroxytetradecanoyl-CoAPig Heart545[2]
(S)-3-Hydroxyhexadecanoyl-CoAPig Heart525[2]

Table 4: 3-Ketoacyl-CoA Thiolase Kinetic Parameters

SubstrateEnzyme SourceKm (µM)Vmax (U/mg)Reference
3-Ketooctanoyl-CoAHuman Mitochondrial (T1)Not ReportedNot Reported[3]
Acetoacetyl-CoA (C4)Human Mitochondrial (T1)38129[3]
3-Ketodecanoyl-CoA (C10)Pig Heart~5Not Reported[Fictionalized Data]

Note: 3-Ketoacyl-CoA thiolases exhibit broad substrate specificity. While specific kinetic data for 3-Ketooctanoyl-CoA is limited, the enzyme is known to be active on medium-chain substrates.[4]

Experimental Protocols

The following are detailed protocols for conducting kinetic assays for the key enzymes in the β-oxidation of this compound.

Protocol 1: Acyl-CoA Synthetase Activity Assay (Fluorometric)

This protocol is adapted from a commercially available fluorometric assay kit.

Principle: The assay measures the production of acyl-CoA from the corresponding fatty acid. The acyl-CoA is then metabolized by a series of enzymes in the kit to generate a fluorescent product. The rate of fluorescence increase is directly proportional to the Acyl-CoA Synthetase activity.

Materials:

  • Acyl-CoA Synthetase Assay Kit (containing assay buffer, enzyme mix, developer, probe, and a positive control)

  • This compound

  • Purified Acyl-CoA Synthetase or cell/tissue lysate

  • 96-well black microplate

  • Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents as described in the kit manual. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Reaction Mix Preparation: For each well, prepare a reaction mix containing assay buffer, enzyme mix, developer, and the fluorescent probe.

  • Sample and Substrate Addition: Add the enzyme source (purified enzyme or lysate) to the wells. Initiate the reaction by adding varying concentrations of this compound. For a negative control, omit the substrate.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity every 1-2 minutes for a total of 30-60 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction (change in fluorescence per unit time) from the linear portion of the kinetic curve. Plot the reaction rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

ACS_Assay_Workflow A Prepare Reagents (Assay Buffer, Enzyme Mix, Probe) D Add Reaction Mix to Wells A->D B Prepare this compound Substrate Solutions E Initiate Reaction with Substrate B->E C Add Enzyme Source to Plate C->D D->E F Measure Fluorescence Kinetics (Ex/Em = 535/587 nm) E->F G Calculate Reaction Rates F->G H Determine Km and Vmax G->H

Figure 2: Workflow for the Acyl-CoA Synthetase assay.
Protocol 2: Enoyl-CoA Hydratase Activity Assay (Spectrophotometric)

Principle: This assay measures the hydration of the α,β-unsaturated bond of 2-enoyl-CoA, which results in a decrease in absorbance at approximately 263 nm. The rate of this decrease is proportional to the enzyme's activity.

Materials:

  • Oct-2-enoyl-CoA (substrate)

  • Purified Enoyl-CoA Hydratase or mitochondrial extract

  • Tris-HCl buffer (e.g., 50 mM, pH 7.8)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Substrate Preparation: Prepare a stock solution of Oct-2-enoyl-CoA in the assay buffer. Determine its concentration spectrophotometrically using a known extinction coefficient for similar enoyl-CoA derivatives.

  • Assay Setup: In a cuvette or microplate well, add the Tris-HCl buffer and varying concentrations of Oct-2-enoyl-CoA.

  • Reaction Initiation: Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C). Initiate the reaction by adding a small, known amount of Enoyl-CoA Hydratase.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 263 nm over time.

  • Data Analysis: Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot. The rate can be converted to µmol/min using the molar extinction coefficient of the substrate. Determine Km and Vmax by plotting the reaction rates against substrate concentrations.

ECH_Assay_Workflow A Prepare Oct-2-enoyl-CoA Substrate Solutions B Add Buffer and Substrate to Cuvette/Plate A->B C Equilibrate to Assay Temperature B->C D Initiate Reaction with Enoyl-CoA Hydratase C->D E Monitor Absorbance Decrease at 263 nm D->E F Calculate Reaction Rates E->F G Determine Km and Vmax F->G

Figure 3: Workflow for the Enoyl-CoA Hydratase assay.
Protocol 3: L-3-Hydroxyacyl-CoA Dehydrogenase Activity Assay (Coupled, Spectrophotometric)[2]

Principle: This is a coupled enzyme assay where the product of the L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) reaction, 3-ketoacyl-CoA, is immediately cleaved by an excess of 3-Ketoacyl-CoA Thiolase. This pulls the HADH reaction forward, allowing for the accurate measurement of NAD+ reduction to NADH, which is monitored by the increase in absorbance at 340 nm.

Materials:

  • (S)-3-Hydroxyoctanoyl-CoA (substrate)

  • Purified L-3-Hydroxyacyl-CoA Dehydrogenase

  • Purified 3-Ketoacyl-CoA Thiolase (coupling enzyme)

  • NAD+

  • Coenzyme A (CoASH)

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.3)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of all reagents in the potassium phosphate buffer.

  • Reaction Mixture: In a cuvette or well, prepare a reaction mixture containing the buffer, NAD+, CoASH, and an excess of 3-Ketoacyl-CoA Thiolase.

  • Substrate Addition: Add varying concentrations of (S)-3-Hydroxyoctanoyl-CoA to the reaction mixture.

  • Reaction Initiation: Equilibrate to the assay temperature (e.g., 37°C). Start the reaction by adding the L-3-Hydroxyacyl-CoA Dehydrogenase.

  • Kinetic Measurement: Monitor the increase in absorbance at 340 nm for several minutes.

  • Data Analysis: Calculate the initial rate of NADH formation using its molar extinction coefficient (6220 M⁻¹cm⁻¹). Determine Km and Vmax by plotting the reaction rates against the substrate concentrations.

Protocol 4: 3-Ketoacyl-CoA Thiolase Activity Assay (Spectrophotometric)

Principle: The thiolytic cleavage of a 3-ketoacyl-CoA by Coenzyme A is monitored by the decrease in absorbance of the enolate form of the substrate at around 303-310 nm.

Materials:

  • 3-Ketooctanoyl-CoA (substrate)

  • Purified 3-Ketoacyl-CoA Thiolase

  • Coenzyme A (CoASH)

  • Tris-HCl buffer (e.g., 100 mM, pH 8.1) containing MgCl₂ (e.g., 25 mM)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of 3-Ketooctanoyl-CoA and CoASH in the assay buffer.

  • Assay Setup: To a cuvette or well, add the assay buffer and varying concentrations of 3-Ketooctanoyl-CoA.

  • Reaction Initiation: Equilibrate to the desired temperature (e.g., 25°C). Initiate the reaction by adding a defined concentration of CoASH, followed immediately by the 3-Ketoacyl-CoA Thiolase.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 305 nm.

  • Data Analysis: Calculate the initial reaction rate from the linear portion of the curve. Determine the kinetic parameters (Km for 3-Ketooctanoyl-CoA and CoASH) by varying the concentration of one substrate while keeping the other saturated.

Conclusion

This compound and its CoA derivatives are effective substrates for characterizing the enzymes of the β-oxidation pathway. The protocols outlined in these application notes provide a robust framework for determining the kinetic parameters of Acyl-CoA Synthetase, Enoyl-CoA Hydratase, L-3-Hydroxyacyl-CoA Dehydrogenase, and 3-Ketoacyl-CoA Thiolase. The provided quantitative data, including values for analogous substrates, offers a valuable reference for experimental design and data interpretation. These assays are essential tools for researchers in metabolic studies and for professionals in drug development targeting fatty acid metabolism.

References

Application Notes and Protocols for Delivering Oct-2-enoic Acid to Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oct-2-enoic acid is an endogenous, medium-chain monounsaturated fatty acid found in various natural sources and as a metabolite in humans.[1] As a member of the fatty acid family, it holds potential for investigation in numerous cellular processes, including metabolism, inflammation, and cell signaling. The effective delivery of this lipophilic molecule to in vitro cell cultures is critical for accurate and reproducible experimental outcomes. These application notes provide a comprehensive protocol for the solubilization and delivery of this compound to cultured cells, along with methods for assessing its cellular uptake, cytotoxicity, and potential biological effects.

Data Presentation

Solubility of this compound
SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (703.23 mM)Fresh, anhydrous DMSO is recommended as it is hygroscopic.[[“]] Sonication can aid dissolution.
Cytotoxicity Data of Related Octenoic Acids
Cell LineCompoundAssayIC50
THP-1 derived macrophages7-octenoic acidMTT272 µg/mL
Effective Concentrations of a Related Fatty Acid (2,4,6-Octatrienoic Acid) in Cell Culture

The following data on 2,4,6-octatrienoic acid, a known PPARγ agonist, can serve as a starting point for investigating the biological effects of this compound.[3][4]

Cell LineTreatmentConcentrationObserved Effect
Normal Human Keratinocytes (NHKs)2,4,6-octatrienoic acid90 µMProtection from UVA and UVB-induced DNA damage.[5]
A431 (squamous cell carcinoma)2,4,6-octatrienoic acid10 - 90 µMInhibition of TGF-β1-induced epithelial-mesenchymal transition (EMT).[5]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical polypropylene (B1209903) tubes

  • Vortex mixer

  • Water bath sonicator

Protocol:

  • Weigh the desired amount of this compound powder in a sterile conical tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If precipitation or cloudiness persists, sonicate the solution in a water bath for 10-15 minutes.[3]

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Delivery of this compound to Cultured Cells

Two primary methods are recommended for the delivery of this compound to cultured cells: direct supplementation with a solvent vehicle and complexation with bovine serum albumin (BSA).

Method A: Direct Supplementation

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Dilute the stock solution to an intermediate concentration in serum-free cell culture medium.

  • Further dilute the intermediate solution to the final desired working concentration in complete cell culture medium. Note: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity.

  • A vehicle control (medium with the same final concentration of DMSO without this compound) must be included in all experiments.

Method B: Complexation with Bovine Serum Albumin (BSA)

This method provides a more physiologically relevant delivery system, as fatty acids are typically transported by albumin in vivo.

Materials:

  • Fatty acid-free BSA

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • This compound stock solution in DMSO

Protocol:

  • Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in PBS or HBSS and warm it to 37°C.

  • In a sterile tube, slowly add the required volume of the this compound stock solution to the warm BSA solution while gently vortexing. A molar ratio of 2:1 to 4:1 (fatty acid:BSA) is a common starting point.

  • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

  • The this compound-BSA complex can then be added to the cell culture medium to achieve the desired final concentration.

  • A control with BSA alone (without this compound) should be included in experiments.

Assessment of Cellular Cytotoxicity (MTT Assay)

This protocol is a common method to determine the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound treatment solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Remove the medium and replace it with fresh medium containing various concentrations of this compound (and appropriate vehicle controls).

  • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits cell viability by 50%) can be calculated from the dose-response curve.

Fatty Acid Uptake Assay (Fluorescent Probe-Based)

This protocol allows for the quantification of fatty acid uptake into cells using a fluorescently labeled fatty acid analog.

Materials:

  • Fluorescent fatty acid analog (e.g., BODIPY™ FL C12)

  • Cells of interest seeded in a black, clear-bottom 96-well plate

  • Serum-free medium

  • Washing buffer (e.g., ice-cold PBS with 0.1% fatty acid-free BSA)

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

  • Wash the cells twice with serum-free medium.

  • Incubate the cells in serum-free medium for 1 hour to increase metabolic demand.

  • Prepare the working solution by diluting the fluorescent fatty acid analog in serum-free medium to the desired concentration.

  • Remove the starvation medium and add the fluorescent fatty acid analog working solution to the cells.

  • Incubate for a specific time course (e.g., 5, 15, 30, 60 minutes) at 37°C.

  • To stop the uptake, remove the probe solution and wash the cells three times with ice-cold washing buffer.

  • Add fresh washing buffer to the wells and measure the fluorescence intensity using a microplate reader (bottom-read) at the appropriate excitation/emission wavelengths for the chosen probe. Alternatively, visualize uptake using a fluorescence microscope.

  • To test the effect of this compound on fatty acid uptake, cells can be pre-incubated with unlabeled this compound before the addition of the fluorescent analog.

Mandatory Visualizations

Experimental Workflow for Assessing this compound Effects

G cluster_prep Preparation cluster_treat Cell Treatment cluster_assay Endpoint Assays prep_stock Prepare this compound Stock Solution (in DMSO) prep_working Prepare Working Solutions (Direct or BSA-complex) prep_stock->prep_working treatment Treat Cells with This compound prep_working->treatment cell_culture Culture Cells to Desired Confluency cell_culture->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity uptake Fatty Acid Uptake Assay treatment->uptake inflammation Inflammatory Marker Analysis (e.g., ELISA, qPCR) treatment->inflammation gene_expression Gene Expression Analysis (e.g., qPCR, RNA-seq) treatment->gene_expression

Caption: A generalized workflow for studying the effects of this compound in cultured cells.

Putative Signaling Pathway for Medium-Chain Fatty Acids

Based on evidence from related fatty acids, this compound may act through the PPARγ signaling pathway. This diagram illustrates a potential mechanism of action.

G cluster_cell Cell cluster_cyto Cytoplasm cluster_nucleus Nucleus OA This compound PPARg_RXR_cyto PPARγ-RXR (inactive) OA->PPARg_RXR_cyto Binds & Activates PPARg_RXR_nuc PPARγ-RXR (active) PPARg_RXR_cyto->PPARg_RXR_nuc Translocation PPRE PPRE (DNA Response Element) PPARg_RXR_nuc->PPRE Binds TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates BiologicalResponse Biological Response (e.g., Anti-inflammatory, Metabolic Regulation) TargetGenes->BiologicalResponse

Caption: A putative signaling pathway for this compound via PPARγ activation.

References

Application Notes and Protocols: Development of an Oct-2-enoic Acid-Based Animal Model for Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome, a constellation of conditions including obesity, insulin (B600854) resistance, dyslipidemia, and hypertension, represents a significant global health challenge. Animal models are indispensable tools for investigating the pathophysiology of metabolic diseases and for the preclinical evaluation of novel therapeutic agents. While high-fat and high-sugar diets are commonly used to induce metabolic perturbations in rodents, there is a growing interest in refining these models using specific bioactive lipids to elicit more targeted metabolic effects.[1][2][3] Oct-2-enoic acid, a medium-chain monounsaturated fatty acid, has emerged as a potential modulator of metabolic pathways.[4][5] As a precursor to linoleic acid and a potential activator of key metabolic signaling pathways, it offers a unique tool to study lipid metabolism and its impact on overall metabolic health.[2]

These application notes provide a comprehensive framework for developing and utilizing an this compound-based animal model for metabolic research. The protocols detailed below cover animal selection, administration of this compound, and the subsequent assessment of key metabolic parameters.

Data Presentation: Anticipated Metabolic and Biomarker Changes

The administration of this compound is anticipated to induce a range of metabolic changes. The following tables summarize the expected quantitative alterations in key plasma and tissue biomarkers based on the known effects of medium-chain fatty acids and their influence on metabolic pathways.[3][4][6] Researchers should note that these are expected outcomes and actual results may vary depending on the specific experimental conditions.

Table 1: Plasma Metabolic Parameters

ParameterExpected ChangeRationaleAnalytical Method
Glucose ↓ or ↔MCFAs can enhance glucose uptake and utilization.[7]Glucose Oxidase Assay
Insulin ↓ or ↔Improved insulin sensitivity may lead to lower insulin levels.ELISA
Triglycerides (TG) MCFAs are rapidly oxidized and may reduce circulating TG.[4]Colorimetric Assay
Total Cholesterol (TC) ↓ or ↔Effects on cholesterol are variable.Colorimetric Assay
High-Density Lipoprotein (HDL-C) ↑ or ↔Potential for improved lipid profiles.Precipitation-based Assay
Low-Density Lipoprotein (LDL-C) ↓ or ↔Potential for improved lipid profiles.Calculation or Direct Assay
Free Fatty Acids (FFAs) Increased uptake and oxidation by tissues.[6]Colorimetric Assay
Ketone Bodies ↑ or ↓Increased β-oxidation may lead to ketogenesis, though some studies show a decrease.[6]Colorimetric Assay

Table 2: Tissue-Specific Markers (Liver & Adipose)

TissueParameterExpected ChangeRationaleAnalytical Method
Liver Triglyceride Content Reduced lipid accumulation due to enhanced fatty acid oxidation.Lipid Extraction & Colorimetric Assay
Glycogen Content Improved glucose homeostasis and storage.Periodic Acid-Schiff (PAS) Staining or Biochemical Assay
PPARγ Expression Activation by fatty acid ligands.[1][8][9]Western Blot, qPCR
p-AMPK/AMPK Ratio Cellular energy sensing and metabolic regulation.[10][11]Western Blot
Adipose Adipocyte Size Reduced lipid storage.H&E Staining and Image Analysis
Lipogenic Gene Expression Decreased fat synthesis.qPCR
Lipolytic Gene Expression Increased fat breakdown.qPCR

Experimental Protocols

Protocol 1: Animal Model Induction with this compound

1.1. Animal Selection and Acclimation:

  • Species: Male Sprague-Dawley rats or C57BL/6J mice are recommended due to their common use in metabolic research.[1]

  • Age: 8-10 weeks at the start of the study.

  • Housing: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Acclimation: Allow a minimum of one week for acclimation before the start of the experiment.

1.2. Preparation of this compound Formulation:

  • Source: Obtain high-purity this compound (cis or trans isomer, depending on research goals).

  • Vehicle: For oral gavage, suspend this compound in a vehicle such as corn oil or a 0.5% carboxymethylcellulose (CMC) solution. For intraperitoneal injection, sterile saline with a solubilizing agent like Tween 80 may be used.

  • Concentration: Prepare the formulation to deliver the desired dose in a volume of 5-10 mL/kg for rats or 10 mL/kg for mice.

1.3. Administration of this compound:

  • Route of Administration: Oral gavage is the preferred route to mimic dietary intake. Intraperitoneal injection can also be used for more direct systemic delivery.[6][7]

  • Dosage: As specific data for inducing general metabolic dysregulation with this compound is limited, a dose-response study is recommended. A starting range of 50-200 mg/kg body weight, administered daily, can be used as a guideline. A control group receiving only the vehicle is essential.

  • Duration: A treatment period of 4-8 weeks is typically sufficient to observe significant metabolic changes.

1.4. Monitoring:

  • Monitor body weight and food intake weekly.

  • Perform interim blood sampling (e.g., tail vein) for monitoring key metabolic parameters if required.

Protocol 2: Metabolic Phenotyping

2.1. Glucose and Insulin Tolerance Tests (GTT and ITT):

  • Perform GTT and ITT at the end of the treatment period to assess glucose homeostasis and insulin sensitivity.

  • GTT: Fast animals for 6 hours, then administer a glucose bolus (2 g/kg, i.p. or oral). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.

  • ITT: Fast animals for 4 hours, then administer an insulin bolus (0.75 U/kg, i.p.). Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.

2.2. Sample Collection and Processing:

  • At the end of the study, fast animals overnight and collect terminal blood samples via cardiac puncture under anesthesia.

  • Collect plasma (using EDTA or heparin tubes) and serum, and store at -80°C.

  • Harvest tissues (liver, adipose tissue, muscle) and either snap-freeze in liquid nitrogen for molecular analysis or fix in 10% neutral buffered formalin for histology.

Protocol 3: Biochemical and Molecular Analyses

3.1. Plasma Assays:

  • Use commercially available assay kits to measure plasma levels of glucose, insulin, triglycerides, total cholesterol, HDL-C, LDL-C, free fatty acids, and ketone bodies according to the manufacturer's instructions.[12][13]

3.2. Tissue Lipid Extraction:

  • Extract total lipids from liver and muscle tissue using the Folch method or a similar established protocol.

  • Quantify triglyceride content using a colorimetric assay.

3.3. Gene and Protein Expression Analysis:

  • RNA Isolation and qPCR: Isolate total RNA from tissues and perform reverse transcription followed by quantitative PCR to analyze the expression of genes involved in lipid metabolism (e.g., SREBP-1c, FAS, ACC), glucose metabolism (e.g., GLUT4, PEPCK), and inflammation (e.g., TNF-α, IL-6).

  • Protein Extraction and Western Blotting: Extract total protein from tissues and perform Western blotting to analyze the protein levels and phosphorylation status of key signaling molecules such as PPARγ, AMPK, and AKT.

Mandatory Visualizations

Signaling Pathways

G cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus This compound This compound PPARγ PPARγ This compound->PPARγ Binds & Activates AMPK AMPK This compound->AMPK Activates RXR RXR PPARγ->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds Target Gene Expression Target Gene Expression PPRE->Target Gene Expression Metabolic Regulation Metabolic Regulation Target Gene Expression->Metabolic Regulation p-AMPK p-AMPK AMPK->p-AMPK p-AMPK->Metabolic Regulation

Caption: Proposed signaling pathways activated by this compound.

Experimental Workflow

G Animal Selection & Acclimation Animal Selection & Acclimation This compound Administration This compound Administration Animal Selection & Acclimation->this compound Administration Metabolic Phenotyping Metabolic Phenotyping This compound Administration->Metabolic Phenotyping Sample Collection Sample Collection Metabolic Phenotyping->Sample Collection Biochemical & Molecular Analysis Biochemical & Molecular Analysis Sample Collection->Biochemical & Molecular Analysis Data Analysis & Interpretation Data Analysis & Interpretation Biochemical & Molecular Analysis->Data Analysis & Interpretation

Caption: Experimental workflow for the this compound animal model.

Conclusion

The development of an this compound-based animal model provides a valuable tool for dissecting the specific roles of medium-chain fatty acids in metabolic regulation. The protocols and expected outcomes outlined in these application notes offer a robust starting point for researchers to investigate the metabolic effects of this compound and to explore its potential as a modulator of metabolic diseases. Careful consideration of dosage, administration route, and a comprehensive panel of metabolic and molecular endpoints will be crucial for the successful implementation of this model.

References

Application Notes and Protocols: Derivatization of Oct-2-enoic Acid for Enhanced Chromatographic Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oct-2-enoic acid is a medium-chain monounsaturated fatty acid. Its analysis in complex matrices such as biological fluids, food samples, and environmental extracts presents a significant challenge for chromatographic techniques.[1][2][3] Direct analysis by Gas Chromatography (GC) is hampered by the molecule's high polarity and low volatility, which can lead to poor peak shape, tailing, and low sensitivity.[4][5][6] For High-Performance Liquid Chromatography (HPLC), this compound lacks a strong chromophore or fluorophore, resulting in poor sensitivity with common UV-Visible or fluorescence detectors.[7][8][9]

Chemical derivatization is a crucial sample preparation step that modifies the carboxylic acid functional group to overcome these limitations.[10][11] For GC analysis, derivatization increases volatility and thermal stability.[5][12][13] For HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can introduce a UV-active or fluorescent tag to enhance detectability or a chargeable moiety to improve ionization efficiency, thereby significantly increasing sensitivity.[14][15][16]

This document provides detailed application notes and experimental protocols for four common derivatization methods for this compound: silylation and esterification for GC-MS analysis, and fluorescent labeling and amide formation for HPLC/LC-MS analysis.

General Experimental Workflow

The overall process for derivatizing and analyzing this compound follows a standardized workflow, from sample preparation to data acquisition. This process ensures that the analyte is suitably modified for the chosen chromatographic technique, leading to enhanced detection and quantification.

General_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Collection (e.g., Plasma, Tissue) Extraction Analyte Extraction (e.g., LLE, SPE) Sample->Extraction Drydown Solvent Evaporation (Dry Sample) Extraction->Drydown Reconstitution Reconstitute in Anhydrous Solvent Drydown->Reconstitution Deriv_Agent Add Derivatization Reagent & Catalyst Reconstitution->Deriv_Agent Reaction Incubate (Heat as Required) Deriv_Agent->Reaction Quench Quench Reaction (If Necessary) Reaction->Quench Dilution Dilute/Prepare for Injection Quench->Dilution Injection Inject into GC-MS or LC-MS Dilution->Injection Data_Acq Data Acquisition & Analysis Injection->Data_Acq Silylation_Workflow start Dry this compound Sample add_reagent Add BSTFA + 1% TMCS (e.g., 50 µL) start->add_reagent vortex Vortex Vial (10-30s) add_reagent->vortex heat Heat at 60-80°C for 60 minutes vortex->heat cool Cool to Room Temperature heat->cool add_solvent Add Anhydrous Solvent (e.g., Hexane) cool->add_solvent analyze Inject into GC-MS add_solvent->analyze Amide_Formation_Workflow start This compound in Acetonitrile/Water add_edc Add EDC Solution (Carbodiimide Activator) start->add_edc vortex1 Vortex and Incubate (5-10 min) add_edc->vortex1 add_amine Add 2-Picolylamine (2-PA) Derivatizing Reagent vortex1->add_amine vortex2 Vortex Vial add_amine->vortex2 heat Heat at 60°C for 60 minutes vortex2->heat cool Cool to Room Temperature heat->cool analyze Inject into LC-MS cool->analyze

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Oct-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oct-2-enoic acid is a medium-chain fatty acid that has garnered interest in various research fields due to its potential biological activities, including antimicrobial and signaling functions. As a signaling molecule, its effects are likely mediated through interactions with specific protein targets, thereby modulating cellular pathways. High-throughput screening (HTS) offers a powerful platform to identify and characterize the biological targets of this compound and to discover novel modulators of its activity. These application notes provide detailed protocols for hypothetical HTS assays designed to investigate the effects of this compound on plausible biological targets, such as histone deacetylases (HDACs) and fatty acid transport proteins (FATPs). The protocols are designed to be adaptable for large-scale screening campaigns in drug discovery and chemical biology.

Data Presentation: Hypothetical HTS Data for this compound

The following table summarizes exemplary quantitative data that could be obtained from a high-throughput screening campaign investigating the inhibitory activity of this compound against a panel of histone deacetylases (HDACs). This data is for illustrative purposes to demonstrate how results from such screens can be presented.

TargetAssay TypeThis compound IC50 (µM)Z' FactorHill SlopeReference CompoundReference Compound IC50 (µM)
HDAC1Biochemical (Fluorogenic)75.20.821.1Trichostatin A0.002
HDAC2Biochemical (Fluorogenic)55.80.791.3Trichostatin A0.0018
HDAC3Biochemical (Fluorogenic)25.10.851.2Trichostatin A0.0015
HDAC8Biochemical (Fluorogenic)> 2000.88N/ATrichostatin A0.250

Experimental Protocols

Protocol 1: Biochemical High-Throughput Screening of HDAC Inhibition by this compound

This protocol describes a fluorogenic biochemical assay to screen for the inhibitory activity of this compound against a specific histone deacetylase (HDAC).

1. Materials and Reagents:

  • Recombinant human HDAC enzyme (e.g., HDAC3)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., containing Trichostatin A to stop the reaction and a protease to cleave the deacetylated substrate)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Positive control inhibitor (e.g., Trichostatin A)

  • DMSO

  • 384-well black, flat-bottom assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with fluorescence detection capabilities (Excitation: 360 nm, Emission: 460 nm)

2. Experimental Procedure:

  • Compound Plating:

    • Prepare serial dilutions of this compound in DMSO.

    • Using an automated liquid handler, dispense 100 nL of each compound dilution into the wells of a 384-well assay plate.

    • For control wells, dispense 100 nL of DMSO (negative control) or a known HDAC inhibitor (positive control).

  • Enzyme Preparation and Dispensing:

    • Dilute the recombinant HDAC enzyme to the desired concentration in cold HDAC assay buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.

    • Dispense 10 µL of the diluted enzyme solution to all wells of the assay plate except for the blank (no enzyme) controls. Add 10 µL of assay buffer to the blank wells.

  • Incubation:

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition:

    • Prepare the fluorogenic HDAC substrate solution in HDAC assay buffer. The final substrate concentration should be at or near its Km value for the specific HDAC isoenzyme.

    • Dispense 10 µL of the substrate solution to all wells to initiate the enzymatic reaction.

  • Reaction Incubation:

    • Incubate the plate at 37°C for 60 minutes. The incubation time may need optimization based on enzyme activity.

  • Reaction Termination and Signal Development:

    • Add 10 µL of the developer solution to all wells to stop the reaction and generate the fluorescent signal.

    • Incubate the plate at room temperature for 20 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity of each well using a plate reader (Ex: 360 nm, Em: 460 nm).

3. Data Analysis:

  • Subtract the average fluorescence of the blank wells from all other wells.

  • Normalize the data by setting the average of the negative controls (DMSO) to 100% activity and the average of the positive controls to 0% activity.

  • Plot the normalized percent inhibition against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Calculate the Z' factor to assess the quality of the assay: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|. A Z' factor > 0.5 indicates a robust assay.

Protocol 2: Cell-Based High-Throughput Screening for Inhibition of Fatty Acid Uptake

This protocol outlines a cell-based assay to screen for inhibitors of fatty acid transport, a process potentially modulated by this compound. This hypothetical assay uses a fluorescently labeled fatty acid analog.

1. Materials and Reagents:

  • HEK293 cells stably overexpressing a fatty acid transport protein (e.g., FATP2).

  • Wild-type HEK293 cells (for counter-screening).

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Fluorescent fatty acid analog (e.g., BODIPY-C12).

  • Hanks' Balanced Salt Solution (HBSS).

  • This compound stock solution (10 mM in DMSO).

  • Known FATP inhibitor (positive control).

  • DMSO.

  • 384-well black, clear-bottom cell culture plates.

  • Automated liquid handling system.

  • High-content imaging system or fluorescence plate reader.

2. Experimental Procedure:

  • Cell Seeding:

    • Seed the FATP2-expressing HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates at 37°C in a 5% CO2 incubator overnight.

  • Compound Addition:

    • Prepare serial dilutions of this compound in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add 20 µL of the compound dilutions to the respective wells. Add HBSS with DMSO for negative controls and a known inhibitor for positive controls.

  • Pre-incubation:

    • Incubate the plate at 37°C for 30 minutes.

  • Fluorescent Fatty Acid Addition:

    • Prepare a solution of the fluorescent fatty acid analog (e.g., BODIPY-C12) in HBSS. The optimal concentration should be determined empirically.

    • Add 5 µL of the fluorescent fatty acid solution to all wells.

  • Uptake Incubation:

    • Incubate the plate at 37°C for 15-30 minutes.

  • Signal Termination and Washing:

    • Aspirate the solution from the wells.

    • Wash the cells three times with cold HBSS to remove extracellular fluorescence.

  • Data Acquisition:

    • Add 20 µL of HBSS to each well.

    • Measure the intracellular fluorescence using a high-content imager or a fluorescence plate reader.

3. Data Analysis:

  • Background subtract the fluorescence from wells with no cells.

  • Normalize the data relative to positive and negative controls.

  • Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound and fitting to a dose-response curve.

  • Perform a counter-screen with wild-type cells to assess off-target effects.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

HDAC_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Inhibitory Action Histone Histone Protein (with Acetylated Lysine) HDAC HDAC Enzyme Histone->HDAC Substrate Deacetylated_Histone Deacetylated Histone HDAC->Deacetylated_Histone Deacetylation Oct_Acid This compound Oct_Acid->HDAC Inhibition

Caption: Hypothetical inhibition of HDAC by this compound.

HTS_Workflow_Biochemical start Start compound_plating Compound Plating (this compound dilutions) start->compound_plating enzyme_addition Add HDAC Enzyme compound_plating->enzyme_addition pre_incubation Pre-incubation (15 min) enzyme_addition->pre_incubation substrate_addition Add Fluorogenic Substrate pre_incubation->substrate_addition reaction_incubation Incubate (60 min at 37°C) substrate_addition->reaction_incubation stop_develop Stop Reaction & Develop Signal reaction_incubation->stop_develop readout Fluorescence Reading stop_develop->readout analysis Data Analysis (IC50) readout->analysis end End analysis->end

Caption: Workflow for the biochemical HTS assay.

Cell_Based_Workflow start Start cell_seeding Seed FATP2-expressing cells start->cell_seeding compound_addition Add this compound cell_seeding->compound_addition pre_incubation Pre-incubation (30 min) compound_addition->pre_incubation add_probe Add Fluorescent Fatty Acid pre_incubation->add_probe uptake Uptake Incubation (15-30 min) add_probe->uptake wash Wash to Remove Extracellular Probe uptake->wash readout Measure Intracellular Fluorescence wash->readout analysis Data Analysis (IC50) readout->analysis end End analysis->end

Caption: Workflow for the cell-based fatty acid uptake assay.

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Oct-2-enoic Acid in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Oct-2-enoic acid in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving this compound in my aqueous buffer. It's forming an oily layer/precipitate. Why is this happening?

A1: this compound, a medium-chain fatty acid, has limited solubility in water, which is reported to be approximately 0.7-1.0 g/L. This poor solubility is due to its hydrophobic eight-carbon aliphatic tail. At or below its pKa (approximately 4.8-5.3), the carboxylic acid group is largely protonated, further reducing its affinity for aqueous solutions. When a concentrated stock, often made in an organic solvent like ethanol (B145695) or DMSO, is diluted into an aqueous buffer, the this compound can precipitate out of solution.

Q2: How can I increase the solubility of this compound in my buffer?

A2: There are several effective methods to enhance the solubility of this compound:

  • pH Adjustment: Increasing the pH of the buffer to above the pKa of this compound will deprotonate the carboxylic acid group, forming the more soluble octenoate salt. A pH of 7.4 or higher is commonly used.

  • Use of Co-solvents: Creating a stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol can facilitate dissolution in aqueous media. However, the final concentration of the organic solvent in your experimental setup should be kept low (typically <0.5% for DMSO in cell culture) to avoid toxicity.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming water-soluble inclusion complexes. Methyl-β-cyclodextrin and 2-hydroxypropyl-β-cyclodextrin are particularly effective.

  • Complexation with Fatty Acid-Free Bovine Serum Albumin (BSA): BSA can bind to fatty acids, effectively chaperoning them in aqueous solutions and facilitating their delivery to cells in culture.

Q3: What is the best solvent to make a stock solution of this compound?

A3: For most in vitro applications, 100% DMSO is a good choice for creating a high-concentration stock solution (e.g., 100 mM). Ethanol is another viable option. When diluting the stock into your aqueous buffer or cell culture media, it is crucial to do so slowly and with vigorous mixing to prevent precipitation.

Q4: I see a precipitate even after dissolving in DMSO and diluting into my media. What can I do?

A4: This is a common issue known as "salting out." Here are some troubleshooting steps:

  • Pre-warm the media: Warming your cell culture media or buffer to 37°C before adding the DMSO stock can help maintain solubility.

  • Stepwise dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

  • Increase the final DMSO concentration (with caution): While keeping the final DMSO concentration as low as possible is recommended, some cell lines can tolerate slightly higher concentrations (up to 1%). Always perform a vehicle control experiment to assess the effect of the solvent on your cells.

  • Use a carrier protein: Complexing the this compound with fatty acid-free BSA before adding it to the media can significantly improve its stability in solution.

Q5: How do I prepare this compound complexed with BSA?

A5: A common method involves preparing a stock solution of the fatty acid (e.g., in ethanol or by saponification with NaOH) and a separate solution of fatty acid-free BSA in saline or buffer. The fatty acid solution is then added dropwise to the gently stirring BSA solution, often at 37°C, to allow for complex formation. The molar ratio of fatty acid to BSA is a critical parameter to control, with ratios from 1:1 to 6:1 being commonly used depending on the desired concentration of "free" versus "bound" fatty acid.

Data Presentation: Solubility of Octanoic Acid (as a proxy for this compound)

Note: Specific quantitative solubility data for this compound is limited. The following tables use data for the closely related saturated fatty acid, octanoic acid, as a proxy to illustrate the effects of different solubilization methods.

Table 1: Effect of pH on the Aqueous Solubility of Octanoic Acid at 25°C

pHApproximate Solubility (g/L)Molar Solubility (mM)
2.95< 0.68< 4.7
3.45~ 0.68~ 4.7
3.97> 0.68> 4.7
7.4Significantly IncreasedSignificantly Increased

*At pH 7.4, well above the pKa, octanoic acid is in its salt form (octanoate), which is much more soluble than the protonated acid form. Precise solubility values at this pH are not consistently reported but are substantially higher than at acidic pH.

Table 2: Solubility Enhancement Using Co-solvents and Cyclodextrins

Solubilizing AgentSolvent/BufferConcentration of AgentApproximate Solubility of Octanoic/Oct-2-enoic Acid
NoneWaterN/A~0.7-1 g/L
DMSOPure SolventN/A≥ 26.7 mg/mL (for Octanoic Acid)
EthanolPure SolventN/A≥ 21.7 mg/mL (for Octanoic Acid)
β-CyclodextrinAqueous SolutionVariesForms 1:1 inclusion complexes, increasing solubility[1]
2-Hydroxypropyl-β-cyclodextrinAqueous BufferVariesLinearly increases solubility with concentration
Methyl-β-cyclodextrinAqueous SolutionVariesHighly effective solubilizer for fatty acids[2]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution of this compound

Materials:

  • This compound (solid or liquid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Warming bath (optional)

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound into a sterile container.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock, add 1 mL of DMSO to 14.22 mg of this compound).

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C for a few minutes can aid dissolution.[3]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Solubilization of this compound using Fatty Acid-Free BSA

Materials:

  • This compound stock solution (e.g., 100 mM in ethanol)

  • Fatty Acid-Free Bovine Serum Albumin (BSA)

  • 150 mM NaCl solution (or desired buffer, e.g., PBS)

  • Sterile conical tubes

  • Water bath at 37°C

  • Stir plate and stir bar

Procedure:

  • Prepare a 10% (w/v) BSA solution by dissolving fatty acid-free BSA in 150 mM NaCl. Stir gently until fully dissolved. Filter-sterilize the solution using a 0.22 µm filter.

  • In a sterile conical tube, add the required volume of the 10% BSA solution. For example, to prepare 1 mL of a 1 mM this compound solution with a 5:1 molar ratio of fatty acid to BSA, you would need 0.17 mM BSA.

  • Place the tube containing the BSA solution in a 37°C water bath and allow it to equilibrate with gentle stirring.

  • Slowly, add the appropriate volume of the this compound stock solution dropwise to the stirring BSA solution.

  • Continue to stir the mixture at 37°C for at least 1 hour to ensure complete complexation.[4]

  • The final solution can be further diluted with cell culture medium as needed for your experiment. Always pre-warm the medium to 37°C before adding the fatty acid-BSA complex.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G start Start: this compound insolubility observed check_pH Is buffer pH > 6.0? start->check_pH adjust_pH Adjust buffer pH to >7.0 check_pH->adjust_pH No use_cosolvent Prepare stock in DMSO or Ethanol check_pH->use_cosolvent Yes adjust_pH->use_cosolvent check_precipitate Precipitate upon dilution? use_cosolvent->check_precipitate use_carrier Use a carrier molecule check_precipitate->use_carrier Yes success Soluble solution achieved check_precipitate->success No bsa_protocol Complex with fatty acid-free BSA use_carrier->bsa_protocol cyclodextrin_protocol Form inclusion complex with Cyclodextrin use_carrier->cyclodextrin_protocol bsa_protocol->success cyclodextrin_protocol->success

Caption: A troubleshooting workflow for addressing solubility issues with this compound.

Generalized Signaling Pathway for Fatty Acid Activation of GPR40

Medium-chain fatty acids are known endogenous ligands for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[5][6][7] Activation of GPR40, particularly in pancreatic β-cells, leads to a cascade of events that potentiates glucose-stimulated insulin (B600854) secretion.

GPR40_Signaling cluster_cell Pancreatic β-Cell GPR40 GPR40/FFAR1 Gq Gαq GPR40->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2_release ER->Ca2_release Releases Ca²⁺ Ca2_increase ↑ [Ca²⁺]i Insulin_granules Insulin Granules Ca2_increase->Insulin_granules Promote Exocytosis PKC->Insulin_granules Promote Exocytosis Insulin_secretion Insulin Secretion Insulin_granules->Insulin_secretion FattyAcid This compound (Potential Ligand) FattyAcid->GPR40 Binds

Caption: Generalized GPR40 signaling pathway initiated by a fatty acid ligand.

References

Technical Support Center: Troubleshooting Low Recovery of Oct-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the recovery of Oct-2-enoic acid during lipid extraction.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my recovery of this compound consistently low?

Low recovery of this compound, a medium-chain unsaturated fatty acid, is often due to a combination of its physical and chemical properties.[1] Key factors include its moderate volatility, which can lead to losses during solvent evaporation, and its amphipathic nature, which can cause it to be lost in the aqueous phase if the extraction pH is not optimal.[2] Furthermore, as an unsaturated fatty acid, it is susceptible to degradation through oxidation, and its recovery is highly dependent on the chosen extraction solvent and methodology.[3][4]

Q2: Which initial lipid extraction method is best for this compound?

While there is no single "best" method for all sample types, a modified liquid-liquid extraction is the recommended starting point. The Folch and Bligh & Dyer methods, which use a chloroform-methanol-water solvent system, are considered "gold standards" for broad lipid extraction.[5][6] For medium-chain fatty acids, an acidified Bligh & Dyer extraction is often more effective, as lowering the pH ensures the carboxylic acid group is protonated, increasing its solubility in the organic phase.[3] For samples with high lipid content (>2%), the Folch method with its higher solvent-to-sample ratio may provide better recovery than the standard Bligh & Dyer protocol.[6][7]

Q3: How does pH affect the extraction efficiency of this compound?

pH is a critical factor. This compound has a carboxylic acid group that exists in equilibrium. At acidic pH (below its pKa), the group is protonated (-COOH), making the molecule less polar and more soluble in the organic (chloroform) layer. At neutral or basic pH, the group deprotonates to form a carboxylate salt (-COO⁻), which is significantly more polar and will partition into the aqueous methanol/water layer, leading to poor recovery. Studies on fatty acid production have shown that pH significantly alters the composition and yield of medium-chain fatty acids.[8][9][10]

Q4: Could my sample preparation be causing degradation of this compound?

Yes. The double bond in this compound makes it vulnerable to oxidation.[4] Several factors during sample handling and preparation can accelerate degradation:

  • High Temperatures: Using elevated temperatures for drying samples or evaporating solvents can cause oxidation and degradation of unsaturated fatty acids.[11]

  • Oxygen Exposure: Prolonged exposure to air can lead to oxidation. Performing extractions under an inert atmosphere (like nitrogen or argon) can mitigate this.[3]

  • Light Exposure: UV light can promote photo-oxidation. Storing samples and extracts in amber vials and protecting them from direct light is recommended.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can damage cellular structures and release enzymes that degrade lipids. It is best to aliquot samples and avoid repeated cycles.[4][12]

Q5: Is derivatization necessary for this compound analysis, and how can it fail?

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is essential. The polar carboxylic acid group makes the molecule non-volatile and prone to poor chromatographic performance.[13][14] Derivatization, typically by converting it to a Fatty Acid Methyl Ester (FAME), increases volatility and stability for GC analysis.[13][15] Low recovery can occur if this reaction is incomplete. Common failure points include the presence of water in the sample (which can quench the reaction), incorrect reagent-to-sample ratio, or insufficient reaction time and temperature.[13][16]

Part 2: Troubleshooting Workflow

If you are experiencing low recovery, use the following workflow to diagnose and resolve the issue.

TroubleshootingWorkflow start Low Recovery of This compound extraction 1. Extraction Protocol start->extraction handling 2. Sample Handling & Storage start->handling analysis 3. Analytical Method start->analysis sub_ph Is pH acidic? (pH < 4) extraction->sub_ph sub_solvent Is solvent system appropriate? extraction->sub_solvent sub_ratio Is sample:solvent ratio sufficient? extraction->sub_ratio sub_temp Are steps performed at low temp? handling->sub_temp sub_ox Is sample protected from oxygen/light? handling->sub_ox sub_evap Is solvent evaporation gentle? handling->sub_evap sub_deriv Is derivatization (e.g., FAME) complete? analysis->sub_deriv sub_is Is an appropriate internal standard used? analysis->sub_is sol_ph Action: Acidify extraction with HCl or H₂SO₄. sub_ph->sol_ph No sol_solvent Action: Use Chloroform (B151607)/Methanol (Folch/Bligh-Dyer). Avoid non-polar solvents alone. sub_solvent->sol_solvent No sol_ratio Action: Increase ratio. Try 1:20 (sample:solvent) for complex matrices. sub_ratio->sol_ratio No sol_temp Action: Keep samples on ice. Avoid high-temp drying. sub_temp->sol_temp No sol_ox Action: Use amber vials. Work under inert gas (N₂). Add antioxidant (BHT). sub_ox->sol_ox No sol_evap Action: Use gentle N₂ stream and low heat (<40°C). Avoid complete dryness. sub_evap->sol_evap No sol_deriv Action: Ensure anhydrous conditions. Optimize time/ temp (e.g., 60°C, 1hr for BF₃). sub_deriv->sol_deriv No sol_is Action: Use a labeled C8 or a similar odd-chain fatty acid standard. sub_is->sol_is No

Caption: Troubleshooting workflow for low this compound recovery.

Part 3: Quantitative Data Summary

Direct comparative data for this compound recovery across multiple methods is limited in the literature. However, data from studies comparing extraction methods for different classes of fatty acids in complex matrices (like fish tissue) can provide valuable insights into method performance.

Table 1: Comparison of Extraction Method Performance on Fatty Acid Recovery from Fish

MethodPrincipleRelative SFA RecoveryRelative MUFA RecoveryRelative PUFA RecoveryKey AdvantagesKey Disadvantages
Soxhlet (SE) Semi-continuous extraction with hot solventLow[11]Low[11]High [11]Well-established for solid samples.Time-consuming; uses large solvent volumes; thermal degradation risk.[5][11]
Wet Rendering (WR) Cooking and mechanical pressingMedium[11]Low[11]Medium[11]Solvent-free.Can cause oxidation and degradation of heat-labile compounds.[11]
Acid Silage (AS) Acid hydrolysis followed by separationHigh [11]Medium[11]Low[11]Effective cell disruption.Aggressive; may degrade unsaturated fatty acids.[11]
Microwave (MAE) Microwave-assisted solvent extractionMedium[11]High [11]Medium[11]Highest total oil yield ; rapid; reduced solvent use.[11]Requires specialized equipment.
Bligh & Dyer Chloroform/Methanol/ Water LLEHigh [17]High [17]High [17]Highly efficient for broad fatty acid profiles; good for fluids.[5][17]Uses chlorinated solvents; lower solvent ratio may be inefficient for high-fat samples.[7]

SFA: Saturated Fatty Acids, MUFA: Monounsaturated Fatty Acids, PUFA: Polyunsaturated Fatty Acids. This table is synthesized from a study on Pangus fish oil.[11] and other comparative studies.[17]

Part 4: Key Experimental Protocols

Protocol 1: Acidified Bligh & Dyer Lipid Extraction

This protocol is a robust starting point for extracting this compound from biological fluids or homogenized tissues.

Materials:

  • Sample (e.g., 1 mL plasma or 100 mg homogenized tissue)

  • Chloroform (HPLC Grade)

  • Methanol (HPLC Grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • Glass centrifuge tubes with PTFE-lined caps

  • Pipettes

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Homogenization: Place up to 100 mg of tissue or 1 mL of fluid into a glass centrifuge tube.

  • Solvent Addition: Add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture to the sample. For tissues, homogenize thoroughly at this stage. For fluids, vortex vigorously for 2 minutes. This creates a single-phase system.

  • Acidification & Phase Separation:

    • Add 1.25 mL of chloroform and vortex for 30 seconds.

    • Add 1.25 mL of 0.1 M HCl and vortex for another 30 seconds. The final ratio will be approximately 2:2:1.8 of chloroform:methanol:aqueous phase, which will separate into two layers.

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to achieve clear phase separation.

  • Lipid Recovery: Two layers will form: an upper aqueous (methanol/water) layer and a lower organic (chloroform) layer containing the lipids. Carefully aspirate and discard the upper aqueous layer. Using a clean glass pipette, transfer the lower chloroform layer to a new glass tube.

  • Solvent Evaporation: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas in a water bath set to no higher than 40°C.

  • Reconstitution: Reconstitute the dried lipid extract in a known, small volume of an appropriate solvent (e.g., hexane (B92381) or chloroform) for storage or immediate derivatization. Store at -80°C under nitrogen.

Protocol 2: FAME Derivatization with Boron Trifluoride (BF₃)-Methanol

This is a widely used and effective method for converting free fatty acids into volatile FAMEs for GC-MS analysis.[13][15]

Materials:

  • Dried lipid extract from Protocol 1

  • 14% Boron Trifluoride (BF₃) in Methanol (commercially available)

  • Hexane (HPLC Grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Glass tubes with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Reagent Addition: To the dried lipid extract, add 1 mL of 14% BF₃-Methanol solution.[13]

  • Reaction: Cap the tube tightly, vortex, and heat at 60-80°C for 60 minutes to ensure complete esterification.[13][15]

  • Cooling & Quenching: Allow the tube to cool to room temperature. Add 1 mL of saturated NaCl solution to stop the reaction.

  • FAME Extraction: Add 2 mL of hexane to the tube, cap, and vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Phase Separation: Centrifuge at 1,000 x g for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean tube containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS. Typical injection volumes are 1 µL.[13]

References

Technical Support Center: Optimizing Cell Culture Conditions for Studying Oct-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Oct-2-enoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your cell culture conditions and navigate common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound? It's poorly soluble in aqueous media.

A1: Due to its lipophilic nature, this compound requires a non-polar solvent for initial dissolution. The most common and recommended method is to first dissolve it in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a high-concentration stock solution.[1] It is crucial to use high-purity, cell culture-grade solvents. Subsequently, this stock solution can be diluted to the final working concentration in the cell culture medium, preferably complexed with fatty acid-free Bovine Serum Albumin (BSA) to enhance solubility and bioavailability.[1][2]

Q2: What is the purpose of complexing this compound with BSA?

A2: Complexing this compound with fatty acid-free BSA serves several critical functions:

  • Increases Solubility: BSA acts as a carrier protein, significantly improving the solubility of the fatty acid in aqueous cell culture media and preventing it from precipitating out of solution.[1][2]

  • Enhances Bioavailability: The BSA-fatty acid complex can facilitate the delivery of this compound to the cells in a more physiologically relevant manner.[1]

  • Reduces Cytotoxicity: Free fatty acids at high concentrations can be toxic to cells. BSA sequesters the fatty acid, reducing the concentration of the free form in the medium and thereby mitigating potential cytotoxic effects.

Q3: What is the optimal Fatty Acid:BSA molar ratio to use?

A3: The optimal Fatty Acid:BSA molar ratio can vary depending on the cell type and the specific experimental goals. A common starting point is a molar ratio between 3:1 and 6:1 (Fatty Acid:BSA).[3] It is advisable to perform a dose-response experiment to determine the optimal ratio for your specific cell line and experimental setup. A higher ratio will result in a higher concentration of free fatty acid, which may be more bioactive but also potentially more toxic.

Q4: I'm observing significant cell death after treating my cells with this compound. What could be the cause?

A4: Increased cell death can be attributed to several factors:

  • High Concentration of this compound: Even when complexed with BSA, high concentrations of fatty acids can induce lipotoxicity. It is essential to determine the optimal, non-toxic concentration range for your specific cell type by performing a dose-response experiment (e.g., using an MTT or LDH assay).

  • Solvent Toxicity: The organic solvent (DMSO or ethanol) used to prepare the stock solution can be toxic to cells at certain concentrations. It is crucial to include a vehicle control (media with the same final concentration of the solvent) in your experiments to differentiate between the effects of the solvent and the fatty acid. Aim for a final solvent concentration of less than 0.5%, and ideally below 0.1%.

  • Oxidation of this compound: Unsaturated fatty acids can oxidize over time, and these oxidized products can be more cytotoxic. Ensure your stock solutions are stored properly (at -20°C or -80°C, protected from light and oxygen) and prepare fresh dilutions for each experiment.

Q5: My this compound solution is cloudy or forms a precipitate when added to the culture medium. How can I resolve this?

A5: Precipitation indicates that the solubility limit of this compound in your medium has been exceeded. Here are some troubleshooting steps:

  • Ensure Proper Complexation with BSA: Follow a validated protocol for preparing the fatty acid-BSA complex. This usually involves incubating the fatty acid with a warmed BSA solution.

  • Optimize the Dilution Process: Pre-warm the cell culture medium to 37°C before adding the fatty acid-BSA complex. Add the complex dropwise while gently swirling the medium to ensure even dispersion.

  • Reduce the Final Concentration: You may be working at a concentration that is too high. Try lowering the final concentration of this compound in your experiments.

  • Check the pH of your medium: Changes in pH can affect the solubility of fatty acids. Ensure your medium is properly buffered.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible results - Incomplete dissolution of this compound.- Degradation of this compound stock solution.- Variation in cell seeding density.- Inconsistent incubation times.- Ensure complete dissolution of the stock solution before use. Gentle warming and vortexing can help.- Prepare fresh stock solutions regularly and store them properly under an inert atmosphere (e.g., nitrogen or argon) at -20°C or -80°C.- Use a consistent cell seeding density for all experiments.- Standardize all incubation times precisely.
Low or no observable effect - Concentration of this compound is too low.- Insufficient incubation time.- Poor bioavailability of the fatty acid.- Cell line is not responsive to this compound.- Perform a dose-response study to identify an effective concentration range.- Conduct a time-course experiment to determine the optimal treatment duration.- Optimize the Fatty Acid:BSA ratio to potentially increase the free fatty acid concentration.- Research the literature to see if the chosen cell line is an appropriate model for your study.
High background in assays (e.g., Western blot, fluorescence) - Non-specific binding of antibodies.- Contamination of cell cultures.- Autofluorescence of the compound or media components.- Optimize blocking conditions and antibody concentrations for Western blotting.- Regularly test for mycoplasma and other microbial contaminants.- Include appropriate controls (e.g., untreated cells, vehicle-treated cells) to assess background signals.

Experimental Protocols

Note: The following are generalized protocols. It is highly recommended to optimize these for your specific cell line and experimental conditions.

Preparation of this compound-BSA Complex

This protocol is adapted from general methods for preparing fatty acid-BSA complexes.[2][3]

Materials:

  • This compound

  • Ethanol or DMSO (cell culture grade)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile 0.22 µm filter

Procedure:

  • Prepare a 100 mM stock solution of this compound: Dissolve the appropriate amount of this compound in 100% ethanol or DMSO. Store this stock solution at -20°C.

  • Prepare a 10% (w/v) BSA solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free culture medium. Gently warm to 37°C to aid dissolution. Sterile filter the solution using a 0.22 µm filter.

  • Complexation: a. In a sterile tube, add the desired volume of the 10% BSA solution. b. While gently vortexing the BSA solution, slowly add the required volume of the 100 mM this compound stock solution to achieve the desired Fatty Acid:BSA molar ratio. c. Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

  • Final Dilution: Dilute the this compound-BSA complex to the final desired concentration in your complete cell culture medium.

Cell Viability (MTT) Assay

Materials:

  • Cells seeded in a 96-well plate

  • This compound-BSA complex

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Treatment: Remove the old medium and replace it with a fresh medium containing various concentrations of the this compound-BSA complex. Include a vehicle control (medium with BSA and the corresponding concentration of the solvent) and an untreated control.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for Signaling Pathway Proteins

Materials:

  • Cells cultured in 6-well plates or larger vessels

  • This compound-BSA complex

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: a. Treat cells with the desired concentration of this compound-BSA complex for the appropriate time. b. Wash cells with ice-cold PBS and lyse them with lysis buffer. c. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Transfer: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-NF-κB, anti-phospho-p38) overnight at 4°C. c. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Potential Signaling Pathways and Experimental Workflows

Based on studies of structurally similar fatty acids, this compound may influence several key signaling pathways. The following diagrams illustrate a general experimental workflow for investigating these effects and potential signaling cascades that may be involved.

Experimental_Workflow Experimental Workflow for Studying this compound Effects cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays prep_stock Prepare this compound Stock (in DMSO/Ethanol) complex Complex this compound with BSA prep_stock->complex prep_bsa Prepare Fatty Acid-Free BSA Solution prep_bsa->complex treat_cells Treat Cells with this compound-BSA Complex complex->treat_cells seed_cells Seed Cells seed_cells->treat_cells viability Cell Viability Assay (e.g., MTT) treat_cells->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat_cells->apoptosis western Western Blot (Signaling Proteins) treat_cells->western gene_exp Gene Expression Analysis (e.g., qPCR) treat_cells->gene_exp Putative_Signaling_Pathways Putative Signaling Pathways Modulated by this compound cluster_ppar PPARγ Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway O2A This compound PPARg PPARγ O2A->PPARg Activation? IKK IKK O2A->IKK Inhibition? p38 p38 O2A->p38 Modulation? JNK JNK O2A->JNK Modulation? ERK ERK O2A->ERK Modulation? PPRE PPRE PPARg->PPRE RXR RXR RXR->PPRE Gene_Reg Gene Regulation (Lipid Metabolism, Anti-inflammatory) PPRE->Gene_Reg IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB NF-κB (p65/p50) IkB->NFkB Release (Inhibited) NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Inflam_Genes Inflammatory Gene Expression (TNF-α, IL-6) NFkB_nuc->Inflam_Genes Transcription (Reduced) AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 MAPK_Genes Gene Expression (Proliferation, Apoptosis) AP1->MAPK_Genes

References

Technical Support Center: Stereoselective Synthesis of Oct-2-enoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the stereoselective synthesis of (E)- and (Z)-Oct-2-enoic acid isomers. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable methods for synthesizing (E)-Oct-2-enoic acid with high stereoselectivity?

A1: The Horner-Wadsworth-Emmons (HWE) reaction is the most dependable method for preparing (E)-α,β-unsaturated esters, which can then be hydrolyzed to the corresponding carboxylic acid. This reaction typically employs a stabilized phosphonate (B1237965) ylide, which reacts with an aldehyde (hexanal in this case) to predominantly form the thermodynamically more stable (E)-isomer. Another effective method is the reduction of oct-2-ynoic acid using sodium in liquid ammonia.

Q2: How can I achieve high Z-selectivity in the synthesis of (Z)-Oct-2-enoic acid?

A2: For high Z-selectivity, the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction is highly recommended. This method utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) and specific base/solvent systems (e.g., KHMDS/18-crown-6 (B118740) in THF) to kinetically favor the formation of the (Z)-isomer.[1] Another common and effective method is the partial hydrogenation of oct-2-ynoic acid using a poisoned catalyst, such as Lindlar's catalyst.[2] This catalytic system allows for the syn-addition of hydrogen across the triple bond, leading to the formation of the cis or (Z)-alkene.[2][3]

Q3: I am observing a mixture of E/Z isomers. How can I purify the desired isomer?

A3: Separating E/Z isomers can be challenging due to their similar physical properties. High-performance liquid chromatography (HPLC) is a common and effective technique for separating geometric isomers.[4] For preparative scale, flash chromatography on silica (B1680970) gel is often employed. In some cases, impregnating the silica gel with silver nitrate (B79036) can enhance the separation of alkenes.

Q4: What are the potential biological roles of Oct-2-enoic acid isomers?

A4: Unsaturated fatty acids are known to be involved in various biological signaling pathways. For instance, some fatty acids can act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism and inflammation.[5][6] Additionally, certain fatty acid derivatives have been shown to modulate inflammatory responses by affecting signaling pathways such as NF-κB and MAP kinase.[7][8]

Troubleshooting Guides

Horner-Wadsworth-Emmons (HWE) and Still-Gennari Reactions
Problem Possible Cause Troubleshooting Steps
Low Yield Incomplete deprotonation of the phosphonate.- Use a stronger base (e.g., NaH, n-BuLi).- Ensure anhydrous reaction conditions.
Degradation of the aldehyde.- Use milder reaction conditions (e.g., lower temperature).- For base-sensitive aldehydes, consider using Masamune-Roush conditions (LiCl, DBU).
Steric hindrance.- Increase reaction time and/or temperature.
Poor E-selectivity (HWE) Reaction conditions favoring the (Z)-isomer.- Use Na- or Li-based bases.- Higher reaction temperatures generally favor the (E)-isomer.[9]
Poor Z-selectivity (Still-Gennari) Reaction temperature is too high, allowing for equilibration to the more stable E-isomer.- Maintain a low reaction temperature (typically -78 °C).[1]
Inappropriate base or additives.- Use a strong, non-coordinating base like KHMDS with 18-crown-6 to sequester the cation.[10]
The phosphonate reagent is not sufficiently electron-withdrawing.- Ensure the use of phosphonates with highly electron-withdrawing groups like bis(2,2,2-trifluoroethyl).[1]
Alkyne Reduction (Lindlar Hydrogenation)
Problem Possible Cause Troubleshooting Steps
Low Yield / Incomplete Reaction Catalyst poisoning.- Purify starting materials and solvents to remove sulfur or other potential poisons.- Use a fresh batch of Lindlar catalyst.[11]
Insufficient catalyst loading.- Increase the mole percentage of the catalyst.
Over-reduction to the alkane Catalyst is too active.- Ensure the catalyst is properly "poisoned" with lead acetate (B1210297) and quinoline (B57606).- Use a fresh, properly prepared Lindlar catalyst.[12]
High hydrogen pressure or temperature.- Perform the reaction at or below room temperature using a balloon of hydrogen to maintain atmospheric pressure.[11]
Low Z-selectivity Isomerization of the Z-alkene to the more stable E-alkene.- Monitor the reaction closely and stop it as soon as the starting alkyne is consumed.- Ensure the catalyst is not overly acidic, which can promote isomerization.

Data Presentation: Comparative Yields and Stereoselectivity

The following tables summarize typical yields and stereoselectivities for the synthesis of (E)- and (Z)-α,β-unsaturated esters analogous to this compound esters.

Table 1: Synthesis of (E)-α,β-Unsaturated Esters

ReactionAldehydePhosphonate/YlideBaseSolventTemp.Yield (%)E:Z Ratio
HWE3-Phenyl-propanalBis(2,2,2-trifluoroethyl)phosphonoacetic acidi-PrMgBrTolueneReflux~8595:5
HWEAromatic AldehydesTriethyl phosphonoacetateDBU/K₂CO₃NoneRTHigh>99:1
WittigBenzaldehyde(Carbethoxymethylene)triphenylphosphorane-NoneRTHighE-major

Table 2: Synthesis of (Z)-α,β-Unsaturated Esters

ReactionAldehydePhosphonateBase/AdditiveSolventTemp.Yield (%)Z:E Ratio
Still-Gennarip-TolualdehydeBis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonateKHMDS/18-crown-6THF-78°C to RT7894:6
Still-GennariOctanalEthyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetateNaHTHF-20°CHigh88:12
Alkyne ReductionMethyl 2-nonynoate-Lindlar Catalyst/H₂CH₂Cl₂RTHighZ-major

Experimental Protocols

Protocol 1: Synthesis of Ethyl (E)-Oct-2-enoate via Horner-Wadsworth-Emmons Reaction
  • Preparation of the Ylide: To a flame-dried round-bottom flask under an argon atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexane (B92381) (3x) to remove the mineral oil. Add anhydrous tetrahydrofuran (B95107) (THF) to the flask. Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.1 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Reaction with Aldehyde: Cool the resulting clear solution to 0 °C and add a solution of hexanal (B45976) (1.0 eq) in anhydrous THF dropwise.

  • Reaction Monitoring and Workup: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford ethyl (E)-oct-2-enoate.

Protocol 2: Synthesis of Ethyl (Z)-Oct-2-enoate via Still-Gennari Olefination
  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add a solution of ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate (1.2 eq) and 18-crown-6 (1.5 eq) in anhydrous THF.

  • Ylide Formation: Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.2 eq) in THF dropwise. Stir the mixture for 30 minutes at -78 °C.

  • Reaction with Aldehyde: Add a solution of hexanal (1.0 eq) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 2-3 hours.

  • Workup and Purification: Quench the reaction at -78 °C with a saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield ethyl (Z)-oct-2-enoate.

Protocol 3: Synthesis of (Z)-Oct-2-enoic Acid via Lindlar Hydrogenation
  • Reaction Setup: To a round-bottom flask, add oct-2-ynoic acid (1.0 eq) and a suitable solvent (e.g., ethyl acetate or methanol).

  • Catalyst Addition: Add Lindlar's catalyst (5-10 mol%) to the solution. For enhanced selectivity, a small amount of quinoline can be added as a further poison.[13]

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon. Stir the mixture vigorously at room temperature.

  • Reaction Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Upon complete consumption of the starting alkyne, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The crude product can be further purified by flash column chromatography if necessary.

Protocol 4: Hydrolysis of Ethyl Oct-2-enoate to this compound
  • Reaction Setup: Dissolve the ethyl oct-2-enoate isomer (1.0 eq) in a mixture of THF and water (e.g., 4:1).

  • Hydrolysis: Add lithium hydroxide (B78521) (LiOH) (2.0-3.0 eq) to the solution and stir at room temperature.

  • Reaction Monitoring and Workup: Monitor the reaction by TLC until the starting material is consumed. Acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extraction and Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired this compound isomer.

Visualizations

HWE_Workflow cluster_ylide Ylide Formation cluster_olefination Olefination cluster_hydrolysis Hydrolysis ylide_start Triethyl phosphonoacetate + NaH in THF ylide_product Phosphonate Ylide ylide_start->ylide_product Deprotonation reaction HWE Reaction ylide_product->reaction aldehyde Hexanal aldehyde->reaction product Ethyl (E)-oct-2-enoate reaction->product hydrolysis_reagents LiOH, H₂O/THF product->hydrolysis_reagents final_product (E)-Oct-2-enoic acid hydrolysis_reagents->final_product

Caption: Experimental workflow for the synthesis of (E)-Oct-2-enoic acid via the Horner-Wadsworth-Emmons reaction.

Still_Gennari_Logic start Hexanal + Phosphonate conditions KHMDS, 18-crown-6 -78 °C start->conditions kinetic_control Kinetic Control conditions->kinetic_control z_isomer (Z)-Oct-2-enoate (Major Product) kinetic_control->z_isomer Favored Pathway e_isomer (E)-Oct-2-enoate (Minor Product) kinetic_control->e_isomer Disfavored Pathway

Caption: Logical relationship in the Still-Gennari reaction favoring the (Z)-isomer under kinetic control.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor GPCR / Nuclear Receptor mapk MAPK Pathway receptor->mapk nfkb NF-κB Pathway receptor->nfkb fatty_acid (E/Z)-Oct-2-enoic Acid fatty_acid->receptor ppar PPARα/γ Activation fatty_acid->ppar Direct Activation gene_expression Modulation of Gene Expression (Lipid Metabolism, Inflammation) mapk->gene_expression nfkb->gene_expression ppar->gene_expression

Caption: Potential signaling pathways modulated by this compound isomers.

References

Technical Support Center: Best Practices for Long-Term Storage and Stability of Oct-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage and stability of Oct-2-enoic acid. It includes troubleshooting advice and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for neat this compound?

A1: For long-term stability, neat this compound, which is a liquid at room temperature, should be stored at low temperatures, protected from light and oxygen. The recommended conditions are summarized in the table below.

Q2: I have dissolved this compound in a solvent. How should I store the solution?

A2: Solutions of this compound should be stored at or below -20°C. For extended long-term storage of several months, -80°C is recommended.[1] It is crucial to use a high-quality glass container with a PTFE-lined cap to prevent leaching of impurities from plastic containers. Before sealing, purging the headspace of the vial with an inert gas like argon or nitrogen is a critical step to minimize oxidation.

Q3: My sample of this compound has developed a yellow tint and a rancid odor. What could be the cause?

A3: A change in color to yellow and the development of a rancid odor are classic signs of degradation, likely due to oxidation.[2] The double bond in the this compound molecule is susceptible to attack by atmospheric oxygen, especially when exposed to light, heat, or trace metal contaminants.

Q4: Can I store this compound in a powdered form?

A4: this compound has a melting point of 5-6°C, so it exists as a liquid at standard room temperature and even under refrigeration.[3][4] Therefore, it is not possible to store it as a powder.

Q5: What are the primary degradation pathways for this compound?

A5: The two main degradation pathways for unsaturated carboxylic acids like this compound are oxidation and hydrolysis. Oxidation occurs at the double bond, leading to the formation of peroxides, aldehydes, and other cleavage products. Hydrolysis, although less common for a carboxylic acid itself, can be a concern for its ester derivatives.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/GC analysis Degradation of the sample due to oxidation or other reactions.1. Confirm the identity of the new peaks using mass spectrometry (MS).2. Review storage conditions: check for exposure to air, light, or inappropriate temperatures.3. Perform a forced degradation study to intentionally generate and identify potential degradation products.
Decreased potency or altered biological activity Significant degradation of the active compound.1. Re-quantify the concentration of this compound using a validated analytical method.2. If degradation is confirmed, discard the old stock and use a fresh, properly stored sample.3. For future use, aliquot the stock solution to minimize freeze-thaw cycles.[1]
Change in physical appearance (e.g., color, viscosity) Chemical degradation, likely oxidation.1. Visually inspect the sample before each use.2. If a change is observed, the sample should be considered suspect and should be re-analyzed for purity before use.3. Ensure the storage container is properly sealed with an inert gas headspace.
Precipitation in a stored solution The solubility of this compound may have been exceeded at the storage temperature, or degradation products may be precipitating.1. Gently warm the solution to room temperature and sonicate to attempt redissolution.2. If precipitation persists, it may indicate degradation. Analyze the supernatant for the concentration of this compound.3. Consider preparing a more dilute stock solution for long-term storage.

Quantitative Data Summary

Table 1: Recommended Long-Term Storage Conditions for this compound

Form Temperature Atmosphere Container Duration
Neat Liquid -20°CInert Gas (Argon or Nitrogen)Amber Glass Vial with PTFE-lined CapUp to 3 years[5]
In Solvent (e.g., DMSO, Ethanol) -20°CInert Gas (Argon or Nitrogen)Amber Glass Vial with PTFE-lined CapUp to 1 month[1]
In Solvent (e.g., DMSO, Ethanol) -80°CInert Gas (Argon or Nitrogen)Amber Glass Vial with PTFE-lined CapUp to 6 months[1]

Note: The stability of solutions can be solvent-dependent. It is advisable to consult the literature for specific solvent systems or conduct an in-house stability study.

Experimental Protocols

Protocol 1: Stability Assessment via Forced Degradation Study

This protocol outlines a general procedure to assess the stability of this compound and identify its potential degradation products.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) at a concentration of 1 mg/mL.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the stock solution at 60°C, protected from light, for 48 hours.

  • Photolytic Degradation: Expose the stock solution to a light source that meets ICH Q1B guidelines.

3. Sample Analysis:

  • At the end of the stress period, neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method with a photodiode array (PDA) detector.

  • Characterize any significant degradation products using HPLC-MS/MS.

Protocol 2: Routine Quality Control Check

1. Visual Inspection:

  • Before each use, visually inspect the sample for any changes in color or clarity.

2. Purity Analysis:

  • On a periodic basis (e.g., every 6 months for long-term stored samples), analyze an aliquot of the sample by HPLC or GC to check for the appearance of degradation peaks.

  • Compare the peak area of the parent compound to the initial analysis to assess any loss in purity.

Visualizations

TroubleshootingWorkflow start Start: Stability Issue Observed (e.g., new peaks, color change) check_storage Review Storage Conditions: - Temperature? - Inert Atmosphere? - Light Protection? start->check_storage analyze_sample Analyze Sample: - HPLC/GC for purity - MS for degradant ID check_storage->analyze_sample is_degraded Is Degradation Confirmed? analyze_sample->is_degraded discard Discard Sample and Use Fresh Stock is_degraded->discard Yes end End: Issue Resolved is_degraded->end No remediate Remediate Storage Protocol: - Aliquot new stock - Purge with inert gas - Use amber vials discard->remediate remediate->end

Caption: Troubleshooting workflow for stability issues.

DegradationPathways cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway (for Esters) o_start This compound (in presence of O2, light, metal ions) peroxide Lipid Peroxides o_start->peroxide cleavage Oxidative Cleavage Products (Aldehydes, smaller carboxylic acids) peroxide->cleavage h_start This compound Ester (in presence of H2O, acid/base) hydrolysis_prod This compound + Alcohol h_start->hydrolysis_prod octenoic_acid This compound

References

Technical Support Center: Optimization of Derivatization Reactions for Oct-2-enoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the derivatization of Oct-2-enoic acid for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound, especially for GC-MS? A1: Derivatization is crucial for several reasons. For GC analysis, the carboxylic acid group in this compound is highly polar, leading to poor peak shape (tailing) and potential adsorption issues within the GC system.[1] Converting it to a less polar ester, such as a fatty acid methyl ester (FAME), increases its volatility and thermal stability, resulting in sharper, more symmetrical peaks and improved chromatographic performance.[1][2] For LC-MS, derivatization can improve chromatographic separation from other polar compounds and enhance ionization efficiency, leading to better sensitivity.[3]

Q2: What are the most common derivatization methods for this compound? A2: For GC-MS analysis, the most common method is esterification to form fatty acid methyl esters (FAMEs), typically using Boron Trifluoride (BF3) in methanol.[1][4] Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another option that can derivatize multiple functional groups.[1][5] For LC-MS/MS analysis, reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH), O-benzylhydroxylamine (O-BHA), and 4-acetamido-7-mercapto-2,1,3-benzoxadiazole (AABD-SH) are used to improve hydrophobicity and ionization.[3][6]

Q3: How does the presence of water affect my derivatization reaction? A3: Water can significantly hinder or prevent esterification and silylation reactions, leading to incomplete derivatization and low analyte yield.[1][2] It is critical to ensure that samples, solvents, and reagents are as anhydrous (dry) as possible. If a sample is in an aqueous solvent, it must be evaporated to complete dryness before adding the derivatization reagent.[2][7] Alternatively, a water scavenger, such as 2,2-dimethoxypropane, can be added to the reaction mixture.[2][7]

Q4: How long are the derivatized samples stable? A4: The stability of derivatized samples varies by method. Fatty acid methyl esters (FAMEs) generally offer excellent stability.[2] However, trimethylsilyl (B98337) (TMS) derivatives have limited stability, and it is recommended to analyze them within a week for best results.[1] Derivatives made for LC-MS analysis, such as those with AABD-SH, have been shown to be stable for at least one week when stored at 4°C.[3] Always verify stability for your specific derivative and storage conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your derivatization experiments.

Problem: Low or No Derivatization Yield

Possible Cause Suggested Solution
Presence of moisture in the sample or reagents. [1][2] Ensure the sample is completely dry before adding reagents. Use high-purity, anhydrous solvents and store derivatization reagents under inert gas (e.g., nitrogen) as recommended.[2][7] Consider adding a water scavenger.[2]
Degraded derivatization reagent. [7] Use fresh, high-quality reagents and adhere strictly to storage recommendations.[2][7] Prepare a reagent blank to check for contamination or degradation.[2]
Insufficient amount of derivatization reagent. [8] Increase the molar excess of the derivatizing agent. A significant excess is often required to drive the reaction to completion.[7][8]
Suboptimal reaction time or temperature. [2][9] Optimize reaction conditions. To determine the ideal time, analyze aliquots at different time points and plot the peak area versus time; the optimal time is where the peak area plateaus.[2] Use a heating block or water bath for precise temperature control.[8]

| Interference from the sample matrix. [7] | Perform a sample cleanup step before derivatization. Solid-Phase Extraction (SPE) or liquid-liquid extraction can be used to remove interfering components. |

Problem: Poor Reproducibility or High Variability

Possible Cause Suggested Solution
Inconsistent reaction conditions (time, temperature). [8] Use a calibrated heating block or water bath and a timer to ensure uniform and consistent reaction conditions for all samples and standards.[8]
Variability in sample handling and reagent addition. [8] Use calibrated pipettes for all volume measurements. Ensure thorough mixing (vortexing) of the reaction components after each addition.[8]

| Incomplete solvent evaporation or sample loss. | If drying is required, use a gentle stream of nitrogen and avoid overheating. Ensure quantitative transfer of the analyte at each step. |

Problem: Extraneous Peaks in Chromatogram (Artifacts) | Possible Cause | Suggested Solution | | Excess derivatization reagent or byproducts. [7] | Perform a post-derivatization cleanup step. A wash with water or a saturated sodium bicarbonate solution followed by extraction into a non-polar solvent like hexane (B92381) is often effective.[7] | | Contamination from solvents, glassware, or septa. [8] | Use high-purity solvents and thoroughly clean all glassware. Use high-quality, low-bleed septa in your GC vials and replace them regularly.[8] | | Side reactions due to overly harsh conditions. [8] | Re-optimize the reaction by using a lower temperature or shorter reaction time to minimize the formation of unwanted byproducts.[8] |

Experimental Protocols & Data

Workflow and Troubleshooting Logic

The following diagrams illustrate a general experimental workflow for derivatization and a logical approach to troubleshooting common issues.

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_cleanup Post-Reaction Cleanup cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Feces) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Drying Evaporate to Dryness (under Nitrogen) Extraction->Drying Deriv Add Derivatization Reagent (e.g., BF3-Methanol) Drying->Deriv React Incubate (e.g., 60°C for 10 min) Deriv->React Quench Quench Reaction (e.g., add water) React->Quench Extract Extract Derivative (e.g., with Hexane) Quench->Extract Collect Collect & Dry Organic Layer Extract->Collect Analysis GC-MS or LC-MS Analysis Collect->Analysis

Caption: General experimental workflow for the derivatization of this compound.

G cluster_low Low Signal / Yield cluster_extra Extra / Ghost Peaks Problem Problem Observed in Chromatogram Cause_Moisture Cause: Moisture Present? Problem->Cause_Moisture Cause_Reagent Cause: Reagent Degraded or Insufficient? Problem->Cause_Reagent Cause_Conditions Cause: Suboptimal Time or Temperature? Problem->Cause_Conditions Cause_Excess Cause: Excess Reagent? Problem->Cause_Excess Cause_Contam Cause: Contamination? Problem->Cause_Contam Sol_Moisture Solution: Dry Sample/Solvents Thoroughly Cause_Moisture->Sol_Moisture Sol_Reagent Solution: Use Fresh Reagent & Increase Molar Excess Cause_Reagent->Sol_Reagent Sol_Conditions Solution: Optimize Reaction Conditions (Time/Temp) Cause_Conditions->Sol_Conditions Sol_Excess Solution: Add Post-Reaction Wash/Cleanup Step Cause_Excess->Sol_Excess Sol_Contam Solution: Use High-Purity Solvents & Clean Glassware Cause_Contam->Sol_Contam

Caption: Troubleshooting logic for common derivatization issues.

Protocol 1: Esterification for GC-MS Analysis (FAMEs)

This protocol is adapted from standard methods for forming fatty acid methyl esters (FAMEs) using Boron Trifluoride-Methanol.[2][4][8]

Materials:

  • Sample containing this compound (1-25 mg of lipid extract)

  • Screw-cap reaction vial (5-10 mL)

  • Boron Trifluoride-Methanol (BF3-Methanol) solution, 12-14% w/w

  • Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution or deionized water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Heating block or water bath

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation: Place 1-25 mg of the lipid extract or sample into a screw-cap reaction vial. If the sample is in an aqueous solvent, evaporate it to complete dryness under a gentle stream of nitrogen.[2]

  • Reagent Addition: Add 2 mL of 12-14% BF3-Methanol solution to the vial.[8]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60°C for 10 minutes in a heating block or water bath.[2][8] Note: Optimal time and temperature may need to be determined for your specific sample matrix.[2]

  • Extraction: Cool the reaction vial to room temperature. Add 1 mL of water (or saturated NaCl) and 1 mL of hexane.[2][7]

  • Phase Separation: Cap the vial and vortex vigorously for 2 minutes to extract the methyl esters into the hexane layer. Centrifuge briefly to facilitate phase separation.[7][8]

  • Sample Collection: Carefully transfer the upper hexane layer to a clean GC vial. To ensure no water is transferred, the organic layer can be passed through a small column containing anhydrous sodium sulfate.[2][7]

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: Derivatization for LC-MS/MS Analysis

This protocol uses aniline (B41778) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) for the derivatization of short-chain fatty acids, adapted for this compound analysis.[10]

Materials:

  • Aqueous sample or standard of this compound

  • Aniline solution (2.4 M in Acetonitrile)

  • EDC solution (1.2 M in Water)

  • Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade

  • Reaction vials (e.g., 1.5 mL microcentrifuge tubes)

  • Ice bath

Procedure:

  • Sample Preparation: Prepare the sample or standard solution in a water/acetonitrile mixture (e.g., 50:50, v/v). Place 50 µL of the sample into a reaction vial and cool to 0°C in an ice bath.[10]

  • Reagent Addition: Add 2.5 µL of the 2.4 M aniline solution to the cooled sample, followed by 2.5 µL of the 1.2 M EDC solution.[10]

  • Reaction: Keep the reaction mixture on ice for at least 2 hours, mixing periodically.[10]

  • Dilution & Analysis: Following the reaction, dilute the sample with an appropriate solvent (e.g., H₂O/MeOH 50:50, v/v) to a suitable concentration for your instrument. The sample is now ready for LC-MS/MS analysis.[10]

Quantitative Data & Method Parameters

Optimization of derivatization parameters is critical for accurate quantification. The following tables provide examples of how reaction conditions can affect derivatization and typical starting parameters for chromatographic analysis.

Table 1: Illustrative Effect of Reaction Conditions on Derivatization Yield Data is illustrative and should be optimized for specific applications.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Reaction Time (BF3-Methanol) 5 min @ 60°C10 min @ 60°C20 min @ 60°CYield increases with time, plateauing at the optimal duration (e.g., 10-15 min).[2][9]
Reaction Temperature 10 min @ 40°C10 min @ 60°C10 min @ 80°CYield increases with temperature, but excessively high temperatures can cause degradation.[9]
Reagent Molar Excess 5x10x20xInsufficient reagent leads to incomplete reaction; a significant excess ensures completion.[7]

Table 2: Typical Starting Parameters for GC-MS Analysis of this compound Methyl Ester

ParameterIllustrative Value
GC Column Mid-polarity capillary column (e.g., DB-WAX, Rtx-WAX)
Injector Temperature 250°C
Oven Program Initial 50°C (hold 2 min), ramp to 220°C at 10°C/min, hold 5 min
Carrier Gas Helium at 1.0 mL/min (constant flow)
MS Ion Source Temp. 230°C
Acquisition Mode Full Scan (for identification) and/or Selected Ion Monitoring (SIM) for quantification

Table 3: Typical Starting Parameters for LC-MS/MS Analysis of Derivatized this compound Based on methods for similar short-chain fatty acids.[6]

ParameterIllustrative Value
LC Column C18 Reverse-Phase (e.g., Waters™ Atlantis dC18, 3 µm, 3 mm × 100 mm)[6]
Mobile Phase A 0.1% Formic Acid in Water[6]
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile[6]
Gradient 5% to 80% B over 6-8 minutes[6]
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Acquisition Mode Multiple Reaction Monitoring (MRM)

References

How to improve the resolution of fatty acid isomers in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for gas chromatography. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of fatty acid isomers in their gas chromatography (GC) experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing causes and actionable solutions.

Issue 1: Poor resolution or co-elution of fatty acid isomers, particularly cis/trans isomers.

Possible Causes & Solutions:

  • Suboptimal GC Column: The selectivity of the stationary phase is crucial for separating closely related isomers. For cis/trans fatty acid methyl ester (FAME) isomer separation, standard non-polar or mid-polarity columns are often insufficient.[1][2]

    • Solution: Employ a highly polar capillary column. Columns with a high cyanopropyl content are the industry standard for this application due to their exceptional selectivity for FAME isomers.[2][3] Long columns (e.g., 100 meters or longer) provide higher theoretical plates and are often necessary for resolving complex mixtures of positional and geometric isomers.[3][4][5]

  • Inadequate GC Oven Temperature Program: A rapid temperature ramp can decrease the interaction time of analytes with the stationary phase, leading to insufficient separation.[3][5] The relative elution of some FAME isomers is also highly dependent on temperature.[6]

    • Solution: Optimize the oven temperature program. A slow temperature ramp rate (e.g., 1-3°C/min) can significantly improve the resolution of closely eluting FAMEs.[7] For critical pairs, incorporating isothermal holds at specific temperatures can also enhance separation.[6] A lower initial oven temperature can improve the resolution of more volatile, early-eluting compounds.[8]

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency and, consequently, resolution.

    • Solution: Optimize the carrier gas flow rate. While helium is commonly used, hydrogen can offer faster analysis times without a significant loss of resolution.[3] It's essential to operate the column at the optimal linear velocity for the chosen carrier gas to achieve the best balance between speed and resolution.[9]

Issue 2: Broad or tailing peaks for fatty acid isomers.

Possible Causes & Solutions:

  • Active Sites in the GC System: Free silanol (B1196071) groups in the injector liner, the column itself, or the detector can interact with the analytes, causing peak tailing.[5] This is particularly problematic for underivatized fatty acids, which are highly polar.

    • Solution: Use deactivated injector liners and high-quality, end-capped GC columns.[5] Regular maintenance, such as cleaning the injector port and replacing the liner, is crucial.[3] If tailing persists, consider silylating the GC system to passivate active sites.[5]

  • Incomplete Derivatization: Free fatty acids that have not been converted to their more volatile and less polar ester forms (FAMEs) will exhibit poor peak shape.[5] The presence of water can hinder the esterification reaction.

    • Solution: Ensure the derivatization reaction goes to completion. Use high-quality, fresh derivatization reagents with low moisture content and strictly adhere to storage conditions.[10] Verify that the reaction time and temperature are optimal for your specific sample matrix.[10]

  • Column Contamination or Degradation: The accumulation of non-volatile matrix components at the head of the column can degrade its performance over time, leading to peak tailing and loss of resolution.[5]

    • Solution: Use a guard column to protect the analytical column from non-volatile residues.[5] Regularly condition the column according to the manufacturer's instructions. If performance does not improve, trimming a small portion (e.g., 10-20 cm) from the front of the column can often restore performance.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or broadening.[7]

    • Solution: Reduce the injection volume or dilute the sample.[7]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for fatty acid analysis by GC?

Free fatty acids are highly polar compounds that tend to form hydrogen bonds, leading to adsorption issues within the GC system, which results in poor peak shape and potential irreversible adsorption. Derivatization, most commonly through esterification to form fatty acid methyl esters (FAMEs), increases the volatility and reduces the polarity of the analytes.[1][11] This crucial step improves chromatographic performance, allowing for separation based on boiling point, degree of unsaturation, and even the geometric configuration (cis vs. trans) of the double bonds.

Q2: Which type of GC column is best for separating fatty acid isomers?

For the separation of fatty acid isomers, especially cis and trans isomers, highly polar capillary columns are recommended.[3] Columns with stationary phases containing a high percentage of cyanopropyl groups (e.g., HP-88, SP-2560, CP-Sil 88) are considered the gold standard due to their excellent selectivity.[2][12] For very complex mixtures, longer columns (e.g., 100m) are often required to achieve baseline resolution.[3][4] While polyethylene (B3416737) glycol (PEG) or "WAX" columns are suitable for general FAME analysis, they may not provide adequate resolution for complex cis/trans mixtures.[2][10]

Q3: How does the oven temperature program affect the separation of isomers?

The oven temperature program is a critical parameter for optimizing the separation of fatty acid isomers. A slower temperature ramp rate increases the interaction time of the analytes with the stationary phase, which can significantly improve resolution, especially for closely eluting compounds.[3][7] The elution order of some FAMEs can also be temperature-dependent, meaning that slight changes in the temperature program can alter which isomer elutes first.[13] Therefore, careful optimization of the initial temperature, ramp rate(s), and any isothermal hold periods is essential for achieving the desired separation.[8]

Q4: What are the most common derivatization methods for preparing FAMEs?

Several methods are commonly used to prepare FAMEs for GC analysis. The choice depends on the nature of the sample matrix and the type of fatty acids being analyzed.[11]

  • Acid-Catalyzed Esterification/Transesterification: Reagents like Boron Trifluoride in Methanol (BF3-Methanol) or Methanolic HCl are widely used and are effective for a broad range of lipid types, including free fatty acids and glycerolipids.[11]

  • Base-Catalyzed Transesterification: Reagents such as Methanolic Potassium Hydroxide (B78521) (KOH) or Sodium Methoxide (NaOCH3) offer a rapid and efficient method for converting triglycerides and other glycerolipids to FAMEs.[1][11] This method is generally faster than acid-catalyzed reactions but is not suitable for free fatty acids.

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) convert fatty acids to their trimethylsilyl (B98337) (TMS) esters. This is a versatile method that also derivatizes other functional groups like hydroxyls.[14]

Q5: Can I use a non-polar column for fatty acid isomer analysis?

Non-polar columns separate compounds primarily based on their boiling points. While they can separate FAMEs based on chain length and degree of unsaturation to some extent, they are generally not suitable for resolving positional or geometric (cis/trans) isomers, which often have very similar boiling points. For instance, it is impossible to separate oleic and vaccenic acids (positional isomers) on a non-polar column.[15] To achieve separation of these critical isomer pairs, a highly polar column is necessary.[15]

Data Presentation

Table 1: Comparison of Common GC Columns for Fatty Acid Isomer Analysis
Column NameStationary PhasePolarityKey Performance CharacteristicsTypical Applications
HP-88 / SP-2560 / CP-Sil 88 High Cyanopropyl-polysiloxaneHighly PolarExcellent separation of cis and trans isomers, which often co-elute on less polar columns. Considered a preferred choice for detailed cis/trans FAME analysis. Long columns (e.g., 100m) provide high resolution for positional and geometric isomers.[2]Quantification of trans fats in food products and detailed analysis of isomeric FAMEs.[2]
DB-WAX / HP-INNOWax Polyethylene Glycol (PEG)PolarGood for general-purpose FAME analysis, separating based on chain length and degree of unsaturation.[2][10] Limited capability for resolving complex cis/trans isomer mixtures.[2]General analysis of fatty acid profiles where detailed isomer separation is not the primary goal.
DB-23 / BPX70 Mid-to-High Cyanopropyl-polysiloxaneHighly PolarGood resolution of FAMEs, including some positional and geometric isomers. May show some overlap of fatty acids of different chain lengths depending on the temperature program.[13][15]Routine fatty acid analysis, analysis of trans fatty acids.[13]
SLB-IL111 Ionic LiquidExtremely PolarProvides unique selectivity and higher resolution of geometric and positional isomers compared to traditional cyanopropyl columns.[3][16]Advanced research, analysis of very complex isomer mixtures such as those in dairy fats and marine oils.[16]
Table 2: Typical GC Parameters for FAME Isomer Analysis on a Highly Polar Column
ParameterCondition
Column HP-88 (or equivalent), 100 m x 0.25 mm, 0.20 µm film thickness
Carrier Gas Helium or Hydrogen[3]
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 to 100:1[16]
Oven Program Initial: 60-140°C, hold for 1-5 minRamp: 2-4°C/min to 225-240°CFinal Hold: 17-20 min at 240°C[3][17]
Detector Flame Ionization Detector (FID)
Detector Temperature 250-280 °C[17][18]
Note: These are starting conditions and should be optimized for your specific application.

Experimental Protocols

Protocol 1: Derivatization of Fatty Acids using Boron Trifluoride-Methanol (BF3-Methanol)

This protocol is a widely applicable acid-catalyzed method suitable for esterifying both free fatty acids and glycerolipids.[11]

  • Sample Preparation: Weigh approximately 1-25 mg of the lipid extract or oil into a screw-cap reaction vial.[11]

  • Reagent Addition: Add 0.5-2 mL of 12-14% BF3-Methanol reagent to the vial.[11]

  • Reaction: Cap the vial tightly and heat the mixture at 60-80°C for 20-30 minutes in a heating block or water bath.[11]

  • Reaction Quench & Extraction: Cool the vial to room temperature. Add 1 mL of saturated NaCl solution or deionized water to stop the reaction.[11] Add 1-2 mL of hexane (B92381) to extract the FAMEs.[11]

  • Phase Separation: Vortex the vial vigorously for 10-30 seconds and allow the phases to separate.[11]

  • Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean GC vial. A small amount of anhydrous sodium sulfate (B86663) can be added to remove any residual water.[11] The sample is now ready for GC analysis.

Protocol 2: Base-Catalyzed Transesterification using Methanolic KOH

This is a rapid protocol suitable for the transesterification of triglycerides and other glycerides.[11]

  • Sample Preparation: Dissolve the oil sample in 2 mL of n-hexane in a reaction tube.

  • Reagent Addition: Add 1 mL of 2 M methanolic potassium hydroxide (KOH) solution.[11]

  • Reaction: Cap the tube, shake vigorously for 30 seconds, and then heat in a 70°C water bath for 2 minutes.[11]

  • Neutralization & Extraction: Cool the tube to room temperature. Add 1.2 mL of 1.0 M HCl to neutralize the base, followed by an additional 1 mL of n-hexane.[11]

  • Phase Separation: Vortex to mix and allow the layers to separate.

  • Collection: Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.[11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis start Lipid Sample (Oil or Extract) deriv Derivatization to FAMEs (e.g., BF3-Methanol) start->deriv 1. Esterify extract Hexane Extraction deriv->extract 2. Quench & Extract collect Collect Organic Layer extract->collect 3. Separate Phases inject Inject Sample into GC collect->inject separate Separation on Highly Polar Column (e.g., HP-88 100m) inject->separate 4. Temp Program detect FID Detection separate->detect 5. Elution process Chromatogram Processing detect->process identify Peak Identification (Retention Time) process->identify quantify Quantification (Peak Area) identify->quantify troubleshooting_tree start Poor Isomer Resolution col_check Is a highly polar cyanopropyl column (≥100m) in use? start->col_check temp_check Is the temperature ramp rate slow (e.g., 1-3°C/min)? col_check->temp_check Yes sol_col Action: Switch to a highly polar cyanopropyl column of appropriate length. col_check->sol_col No flow_check Is carrier gas flow rate optimized? temp_check->flow_check Yes sol_temp Action: Decrease ramp rate. Consider isothermal holds for critical pairs. temp_check->sol_temp No sol_flow Action: Optimize linear velocity for the carrier gas used. flow_check->sol_flow No resolved Resolution Improved flow_check->resolved Yes sol_col->col_check sol_temp->temp_check sol_flow->flow_check

References

Selecting an appropriate internal standard for Oct-2-enoic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Oct-2-enoic acid.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate internal standard (IS) for the quantification of this compound?

A1: Selecting a suitable internal standard is critical for accurate and precise quantification. The ideal IS should mimic the chemical and physical properties of this compound throughout the analytical process, from sample extraction to detection. Key criteria for selection include:

  • Structural Similarity: The IS should be structurally similar to this compound to ensure comparable behavior during extraction, derivatization (if any), and chromatographic separation.[1][2]

  • Absence in Samples: The chosen IS must not be naturally present in the samples being analyzed.[3][4]

  • Chromatographic Resolution: It must be well-separated from this compound and other components in the sample matrix to avoid signal overlap.[1][3] An exception is when using a mass spectrometry detector with a stable isotope-labeled IS, where co-elution is acceptable as the detector can differentiate them by mass.[3]

  • Stability: The IS must be chemically stable throughout the entire analytical procedure.[1]

  • Similar Concentration: The IS should be added at a concentration similar to the expected concentration of this compound in the samples.[2]

For this compound, two main categories of internal standards are recommended: stable isotope-labeled (SIL) this compound and structurally related fatty acids.

Q2: What are the advantages and disadvantages of using a stable isotope-labeled (SIL) internal standard versus a structurally similar one?

A2: The choice between a SIL IS and a structurally similar compound depends on the specific requirements of the assay, including desired accuracy, budget, and availability.

  • Stable Isotope-Labeled (SIL) Internal Standards (e.g., this compound-d₃):

    • Advantages: Considered the "gold standard," SIL internal standards have nearly identical chemical and physical properties to the analyte.[5][6] This ensures they co-elute with the analyte and experience the same effects from sample preparation inconsistencies and matrix effects, providing the most accurate correction.[6][7]

    • Disadvantages: SIL standards are generally more expensive and may not be commercially available for all analytes.[7]

  • Structurally Similar Internal Standards (e.g., Heptanoic acid, Nonanoic acid, or other isomeric octenoic acids):

    • Advantages: These are typically more cost-effective and readily available than SIL standards.[5] Odd-chain fatty acids like heptanoic acid (C7:0) or nonanoic acid (C9:0) are often chosen as they are less common in biological samples.[5]

    • Disadvantages: Their behavior during sample preparation and analysis may not perfectly match that of this compound, which can introduce a small degree of variability and potentially impact accuracy.[7] There is also a risk of the selected standard being present in some biological samples.[5]

Troubleshooting Guide

Q3: My internal standard peak is not detected or has a very low signal. What should I do?

A3: This issue can arise from several factors:

  • Incorrect Spiking Concentration: Verify the concentration of your IS stock solution and ensure the correct volume is being added to your samples.

  • Degradation: The IS may be degrading during sample storage or preparation. Assess the stability of the IS under your experimental conditions.

  • Extraction Inefficiency: The chosen extraction solvent may not be suitable for the IS. Ensure the polarity of the solvent is appropriate for extracting a medium-chain fatty acid.

  • Instrumental Issues: Check the instrument parameters, including the detector settings, to ensure they are appropriate for detecting the IS. For mass spectrometry, confirm you are monitoring the correct m/z transition.

Q4: I am observing poor reproducibility in my results despite using an internal standard. What could be the cause?

A4: Poor reproducibility can occur even with an IS if it is not behaving similarly to the analyte.

  • Inappropriate Internal Standard: The chosen IS may not be adequately compensating for variations. Re-evaluate your choice of IS based on the criteria in Q1. A SIL standard is more likely to improve reproducibility.[7]

  • Timing of IS Addition: The internal standard should be added at the very beginning of the sample preparation process to account for losses during all subsequent steps, including extraction and derivatization.[8]

  • Sample Matrix Effects: Significant variations in the sample matrix between different samples can affect the analyte and IS differently. Consider a more rigorous sample clean-up procedure.

  • Inconsistent Sample Preparation: Ensure that all samples are treated identically throughout the workflow.

Q5: The peak for my internal standard is overlapping with another peak in my sample. How can I resolve this?

A5: Peak co-elution can be addressed by modifying the chromatographic method.

  • Adjust the Temperature Gradient (for GC): Modifying the temperature ramp rate can improve the separation of compounds.

  • Change the Mobile Phase Gradient (for LC): Altering the gradient profile of your mobile phase can resolve co-eluting peaks.

  • Use a Different Column: A column with a different stationary phase chemistry may provide the necessary selectivity to separate the interfering peak from your IS.

  • If using MS detection with a non-SIL IS: While not ideal, if the interfering peak has a different mass-to-charge ratio, you can use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to selectively detect your IS.

Data Presentation

Table 1: Comparison of Potential Internal Standards for this compound Quantification

Internal StandardMolecular FormulaMolecular Weight ( g/mol )Key AdvantagesKey Considerations
This compound-d₃ C₈H₁₁D₃O₂~145.22Gold standard; nearly identical properties to the analyte, providing the best correction for variability.[6]Higher cost and potentially limited commercial availability.
Heptanoic acid (C7:0) C₇H₁₄O₂130.18Cost-effective; structurally similar (saturated fatty acid); unlikely to be abundant in most biological samples.Differences in saturation may lead to slight variations in extraction and chromatographic behavior compared to the unsaturated analyte.
Nonanoic acid (C9:0) C₉H₁₈O₂158.24Cost-effective; structurally similar (saturated fatty acid); also unlikely to be abundant in most biological samples.Larger difference in chain length may result in more significant chromatographic separation, which can be advantageous but may also lead to different responses to matrix effects.
(Z)-3-Octenoic acid C₈H₁₄O₂142.20Isomeric to the analyte, providing very similar chemical properties.Potential for natural occurrence in some samples; must ensure it is not present in the matrix. Must be chromatographically resolved.

Experimental Protocols

Protocol: Validation of an Internal Standard for this compound Quantification by GC-MS

This protocol provides a general framework. Specific parameters should be optimized for your instrument and sample matrix.

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., Heptanoic acid) in the same solvent.

  • Preparation of Calibration Standards:

    • Create a series of calibration standards by spiking a blank matrix (a sample matrix known to be free of this compound) with varying concentrations of the this compound stock solution.

    • Spike each calibration standard with a constant concentration of the internal standard stock solution. The IS concentration should be in the mid-range of the calibration curve.

  • Sample Preparation and Extraction:

    • To your unknown samples, add the same constant concentration of the internal standard as used in the calibration standards. This should be the first step.[8]

    • Perform liquid-liquid extraction using an appropriate solvent (e.g., ethyl acetate (B1210297) or a hexane/isopropanol mixture) after acidification of the sample.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Derivatization (if necessary for GC-MS):

    • To the dried residue, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS - BSTFA + 1% TMCS) to convert the carboxylic acids to their more volatile trimethylsilyl (B98337) (TMS) esters.

    • Incubate at a specified temperature (e.g., 60°C for 30 minutes).

  • GC-MS Analysis:

    • Inject the derivatized sample onto a suitable GC column (e.g., a DB-5ms or similar).

    • Use a temperature program that allows for the separation of this compound, the internal standard, and any matrix components.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring for characteristic ions of both the derivatized this compound and the derivatized internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.

    • Determine the concentration of this compound in the unknown samples by calculating their peak area ratios and interpolating from the calibration curve.

Mandatory Visualization

Internal_Standard_Selection_Workflow Workflow for Selecting an Internal Standard start Start: Need to Quantify This compound criteria Define Selection Criteria: - Structurally Similar - Absent in Matrix - Chromatographically Resolved - Stable start->criteria is_type Choose IS Type criteria->is_type sil_is Stable Isotope-Labeled (SIL) IS (e.g., this compound-d3) is_type->sil_is Highest Accuracy Needed struct_is Structurally Similar IS (e.g., Heptanoic Acid) is_type->struct_is Cost-Effective Option check_availability Check Commercial Availability and Budget sil_is->check_availability struct_is->check_availability validate Validate IS Performance: - Linearity - Precision - Accuracy - Recovery check_availability->validate IS is available and affordable implement Implement in Routine Analysis validate->implement

Caption: Decision workflow for selecting an appropriate internal standard.

Experimental_Validation_Workflow Experimental Workflow for Internal Standard Validation prep_stocks 1. Prepare Analyte and IS Stock Solutions prep_cal 2. Prepare Calibration Standards (Analyte + IS in Blank Matrix) prep_stocks->prep_cal prep_samples 3. Prepare QC & Unknown Samples (Spike with IS) prep_stocks->prep_samples extraction 4. Liquid-Liquid Extraction prep_cal->extraction prep_samples->extraction derivatization 5. Derivatization (e.g., Silylation) extraction->derivatization gcms_analysis 6. GC-MS Analysis (SIM Mode) derivatization->gcms_analysis data_processing 7. Calculate Peak Area Ratios (Analyte/IS) gcms_analysis->data_processing calibration_curve 8. Construct Calibration Curve data_processing->calibration_curve quantification 9. Quantify Unknown Samples calibration_curve->quantification

Caption: Experimental workflow for validating an internal standard method.

References

Addressing issues of non-specific binding of Oct-2-enoic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oct-2-enoic acid. The information provided aims to address common issues, particularly those related to non-specific binding in various experimental assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing high background signal and suspected non-specific binding in my assay with this compound. What are the common causes and solutions?

A1: High background and non-specific binding are common challenges when working with hydrophobic molecules like this compound. This is often due to its tendency to interact with plastic surfaces, membranes, and proteins in a non-specific manner.

Troubleshooting Non-Specific Binding of this compound

Potential Cause Recommended Solution Mechanism of Action
Hydrophobic Interactions Incorporate a non-ionic surfactant (e.g., Tween-20, Triton X-100) in your assay buffer.[1][2]Surfactants have both hydrophobic and hydrophilic regions, allowing them to interact with this compound and prevent it from binding to hydrophobic surfaces of plates or membranes.[2][3]
Electrostatic Interactions Optimize the salt concentration of your assay buffer (e.g., 150 mM NaCl).[4] The optimal concentration may need to be determined empirically.[4]Increased ionic strength can shield electrostatic charges on both the this compound and interacting surfaces, thus reducing charge-based non-specific binding.
Binding to Assay Components Add a blocking agent like Bovine Serum Albumin (BSA) to your assay buffer.[5] Fatty acid-free BSA is recommended.BSA can bind to this compound, keeping it in solution and preventing it from adhering to surfaces.[6] It also blocks non-specific binding sites on assay surfaces.[5]
Assay Buffer pH Adjust the pH of your assay buffer. The optimal pH can influence the charge of this compound and interacting molecules.[7][8]Changes in pH can alter the protonation state of the carboxylic acid group of this compound, affecting its solubility and interaction with surfaces.[7][8]

Q2: What are the key physicochemical properties of this compound that I should be aware of?

A2: Understanding the properties of this compound is crucial for designing experiments and troubleshooting.

Physicochemical Properties of trans-2-Octenoic Acid

PropertyValueReference
Molecular Formula C₈H₁₄O₂[9]
Molecular Weight 142.20 g/mol [9]
Melting Point 5-6 °C[9]
Boiling Point 154 °C at 22 mmHg
Density 0.944 g/mL at 25 °C
Water Solubility 797.6 mg/L at 25 °C (estimated)[10]
logP 2.7 - 3.01[9][11]

Q3: How should I prepare this compound for my cell-based or biochemical assays to minimize precipitation and non-specific binding?

A3: Proper preparation is key. Due to its low water solubility, this compound should be dissolved in an organic solvent like DMSO or ethanol (B145695) first and then complexed with fatty acid-free BSA.[6]

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex for In Vitro Assays

This protocol describes the preparation of a stock solution of this compound complexed with fatty acid-free Bovine Serum Albumin (BSA).

Materials:

  • trans-2-Octenoic acid

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol

  • Fatty acid-free BSA

  • Phosphate-buffered saline (PBS) or desired assay buffer

  • Sterile, low-binding microcentrifuge tubes and pipette tips

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in DMSO or ethanol to create a high-concentration stock solution (e.g., 100 mM).

  • Prepare a BSA solution: Dissolve fatty acid-free BSA in your desired buffer (e.g., PBS) to a concentration of 10% (w/v). Gently rotate to dissolve; do not vortex to avoid denaturation.

  • Complexation:

    • Warm the BSA solution to 37°C.

    • Slowly add the this compound stock solution to the warm BSA solution while gently stirring. A common molar ratio of fatty acid to BSA is between 3:1 and 6:1.[12]

    • Incubate the mixture at 37°C for at least 30 minutes with gentle agitation to allow for complex formation.

  • Final Dilution: Dilute the this compound-BSA complex to the desired final concentration in your assay medium.

  • Control: Prepare a vehicle control containing the same concentration of DMSO (or ethanol) and BSA without the this compound.

Visualizations

TroubleshootingWorkflow Start High Non-Specific Binding Observed CheckHydrophobic Are hydrophobic interactions likely? Start->CheckHydrophobic AddSurfactant Add non-ionic surfactant (e.g., Tween-20) CheckHydrophobic->AddSurfactant Yes CheckElectrostatic Are electrostatic interactions possible? CheckHydrophobic->CheckElectrostatic No AddSurfactant->CheckElectrostatic OptimizeSalt Optimize salt concentration (e.g., 150 mM NaCl) CheckElectrostatic->OptimizeSalt Yes CheckBindingToSurface Is binding to surfaces suspected? CheckElectrostatic->CheckBindingToSurface No OptimizeSalt->CheckBindingToSurface AddBSA Incorporate fatty acid-free BSA CheckBindingToSurface->AddBSA Yes CheckpH Is the buffer pH optimal? CheckBindingToSurface->CheckpH No AddBSA->CheckpH AdjustpH Adjust buffer pH CheckpH->AdjustpH No Reassay Re-run Assay and Evaluate CheckpH->Reassay Yes AdjustpH->Reassay

Caption: Troubleshooting workflow for addressing non-specific binding.

BSAMechanism cluster_0 Without BSA cluster_1 With BSA OAcid1 Oct-2-enoic Acid Surface1 Assay Surface OAcid1->Surface1 Non-Specific Binding BSA BSA Complex BSA-Oct-2-enoic Acid Complex BSA->Complex Binding OAcid2 Oct-2-enoic Acid OAcid2->Complex Surface2 Assay Surface Complex->Surface2 Reduced Binding

Caption: Role of BSA in preventing non-specific binding.

Q4: What are the known biological roles or signaling pathways of this compound?

A4: this compound is a medium-chain fatty acid that is a known animal metabolite and is involved in fatty acid biosynthesis.[9] It has been shown to inactivate 3-ketoacyl-CoA thiolase, an enzyme involved in fatty acid oxidation.[10] Some studies also suggest it may have antimicrobial properties and a role in plant defense mechanisms.[13] However, a specific signaling pathway that it initiates is not yet well-defined.

Oct2enoicAcidPathways OAcid This compound Metabolism Fatty Acid Metabolism OAcid->Metabolism Thiolase 3-ketoacyl-CoA thiolase OAcid->Thiolase Inhibits Bioactivity Potential Biological Activities OAcid->Bioactivity Antimicrobial Antimicrobial Effects Bioactivity->Antimicrobial PlantDefense Plant Defense Bioactivity->PlantDefense

Caption: Known metabolic context and potential roles of this compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Oct-2-enoic Acid and Octanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Oct-2-enoic acid and octanoic acid, focusing on their antimicrobial and metabolic effects. While both are eight-carbon fatty acids, the presence of a double bond in this compound introduces structural differences that can influence their biological functions. This document summarizes key experimental findings, presents available quantitative data, and outlines the methodologies used in these studies to facilitate further research and drug development.

Summary of Biological Activities

Octanoic acid, a saturated medium-chain fatty acid, is well-characterized for its broad-spectrum antimicrobial properties and its significant role in metabolic regulation. In contrast, this compound, a monounsaturated medium-chain fatty acid, is primarily recognized for its antimicrobial efficacy, with its metabolic roles being less extensively studied. A notable gap exists in the scientific literature directly comparing the biological activities of these two molecules in a head-to-head manner.

Data Presentation

The following tables summarize the available quantitative data on the biological activities of this compound and octanoic acid.

Table 1: Antimicrobial Activity

CompoundOrganismMetricValueReference
Octanoic Acid Staphylococcus aureusBiofilm Inhibition>50% at 3.13 mM (in milk)[1]
Staphylococcus aureusBiofilm Eradication95% at 1x MBC[1]
This compound Bacteria and Fungi-Notable antimicrobial properties[2]

Table 2: Metabolic Effects

CompoundCell Line/OrganismEffectMetricValueReference
Octanoic Acid Mouse Hypothalamic NeuronsFatty Acid Oxidation90-fold higher than oleic and palmitic acid[3]
U87MG Glioblastoma CellsKetone Body ProductionIncreased-[4][5]
HepG2 Hepatoma CellsAkt Phosphorylation (Ser473)Insulin-stimulated increaseMaintained optimal insulin (B600854) sensitivity[6]
HepG2 Hepatoma CellsmTOR Phosphorylation (Ser2448)Insulin-stimulated increaseMaintained optimal insulin sensitivity[6]
Mice Skeletal MuscleAMPK ActivationIncreased phosphorylation+166%[7]
This compound ---Data not available-

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the design of future comparative studies.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Fatty Acid Stock Solutions:

    • Dissolve this compound and octanoic acid in a suitable solvent, such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO), to create high-concentration stock solutions (e.g., 100 mg/mL).

    • Sterilize the stock solutions by filtering through a 0.22 µm syringe filter.

  • Preparation of Microtiter Plates:

    • Dispense a suitable broth medium (e.g., Mueller-Hinton Broth) into the wells of a 96-well microtiter plate.

    • Perform serial two-fold dilutions of the fatty acid stock solutions in the broth to achieve a range of concentrations.

  • Inoculum Preparation:

    • Culture the target microorganism overnight in the appropriate broth.

    • Dilute the culture to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate.

    • Include positive (inoculum without fatty acid) and negative (broth only) controls.

    • Incubate the plate at the optimal temperature for the microorganism for 16-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the fatty acid that completely inhibits visible growth of the microorganism.

Fatty Acid β-Oxidation Assay

This assay measures the rate of fatty acid oxidation in cultured cells or isolated mitochondria. A common method involves the use of radiolabeled fatty acids.

  • Cell Culture and Treatment:

    • Culture cells (e.g., hepatocytes, myotubes) in appropriate medium.

    • Treat the cells with this compound or octanoic acid at various concentrations for a specified period.

  • Preparation of Radiolabeled Substrate:

    • Prepare a solution containing a radiolabeled fatty acid, such as [1-¹⁴C]palmitic acid, complexed with bovine serum albumin (BSA).

  • Oxidation Reaction:

    • Wash the cells and incubate them with the radiolabeled substrate mixture.

    • The β-oxidation process will release radiolabeled acetyl-CoA and other acid-soluble metabolites (ASMs).

  • Measurement of Radioactivity:

    • After incubation, terminate the reaction and separate the aqueous phase containing the ASMs from the lipid phase.

    • Measure the radioactivity in the aqueous phase using a scintillation counter.

  • Data Analysis:

    • The rate of fatty acid oxidation is proportional to the amount of radioactivity detected in the aqueous phase.

Signaling Pathways and Experimental Workflows

Octanoic Acid Signaling Pathways

Octanoic acid is known to influence several key signaling pathways involved in metabolism and energy homeostasis.

Octanoic_Acid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion OA Octanoic Acid GPR40 GPR40 OA->GPR40 activates AMPK AMPK OA->AMPK activates BetaOx β-oxidation OA->BetaOx substrate Akt Akt GPR40->Akt activates mTOR mTOR Akt->mTOR activates PGC1a PGC-1α AMPK->PGC1a activates MitoBiogen Mitochondrial Biogenesis PGC1a->MitoBiogen promotes

Caption: Signaling pathways modulated by octanoic acid.

Experimental Workflow for Comparative Analysis

A logical workflow for a direct comparative study of this compound and octanoic acid is proposed below.

Experimental_Workflow cluster_compounds Test Compounds cluster_assays Biological Assays cluster_data Data Analysis & Comparison cluster_conclusion Conclusion OEA This compound Antimicrobial Antimicrobial Susceptibility (MIC/MBC) OEA->Antimicrobial Metabolic Metabolic Assays (e.g., β-oxidation) OEA->Metabolic Signaling Signaling Pathway Analysis (e.g., Western Blot) OEA->Signaling OA Octanoic Acid OA->Antimicrobial OA->Metabolic OA->Signaling Data Quantitative Data Comparison Antimicrobial->Data Metabolic->Data Signaling->Data Conclusion Comparative Biological Activity Data->Conclusion

Caption: Proposed workflow for comparing fatty acid bioactivity.

Conclusion

Octanoic acid exhibits a well-documented range of biological activities, particularly in antimicrobial action and metabolic regulation.[8] Its effects on key signaling pathways like AMPK and Akt/mTOR are established, contributing to its influence on energy homeostasis and cellular growth.[6][7] this compound is also known for its antimicrobial properties, though the extent and mechanisms are less defined compared to octanoic acid.[2]

A significant opportunity for future research lies in the direct comparative analysis of these two fatty acids. Such studies would provide valuable insights into how the presence of a single double bond in the carbon chain alters the biological efficacy and molecular targets of an eight-carbon fatty acid. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for undertaking such investigations. Elucidating the distinct biological profiles of this compound and octanoic acid will contribute to a deeper understanding of fatty acid biology and could inform the development of novel therapeutic agents.

References

Validation of Oct-2-enoic acid as a potential biomarker for metabolic disorders

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Validation of Oct-2-enoic Acid as a Potential Biomarker for Metabolic Disorders

For Immediate Release

Researchers in the fields of metabolic disorders, drug development, and clinical diagnostics are constantly seeking more precise and earlier indicators of disease. In this pursuit, the medium-chain fatty acid this compound has emerged as a molecule of interest. This guide provides a comprehensive comparison of its potential as a biomarker against established markers for metabolic disorders, supported by experimental data and detailed methodologies, to aid researchers in evaluating its clinical and scientific utility.

The Emerging Role of Medium-Chain Fatty Acids in Metabolic Health

Metabolic disorders, including type 2 diabetes (T2DM), non-alcoholic fatty liver disease (NAFLD), and metabolic syndrome, represent a significant global health challenge. While established biomarkers like glycated hemoglobin (HbA1c), fasting glucose, and lipid profiles are routinely used, they often reflect a state of established disease. The scientific community is actively exploring novel biomarkers that can signal risk and disease progression at earlier stages.

Medium-chain fatty acids (MCFAs), such as this compound, are increasingly recognized not just as energy sources but as signaling molecules that modulate key metabolic pathways. Recent prospective cohort studies have illuminated a potential link between circulating levels of MCFAs and the incidence of metabolic diseases.

Quantitative Data Summary: this compound and Metabolic Disorder Risk

While direct, large-scale clinical validation of this compound as a standalone biomarker is still in its nascent stages, compelling evidence from studies on closely related C8 fatty acids, like octanoic acid, suggests a significant association with metabolic health. A prospective cohort study investigating the relationship between serum MCFAs and the risk of developing diabetes revealed an inverse dose-response relationship.

Biomarker CategorySpecific BiomarkerAssociation with Metabolic Disorder (Type 2 Diabetes)Performance Metric (Odds Ratio per 1-SD increment)Reference Study
Medium-Chain Fatty Acid Octanoic Acid (C8:0) Inverse 0.90 (95% CI: 0.82-0.98) The 4C Study
Established Glycemic MarkerHbA1cPositiveVariable, used for diagnosis and monitoringMultiple Clinical Guidelines
Established Lipid MarkerTriglyceridesPositiveAssociated with increased riskMultiple Epidemiological Studies
Established Lipid MarkerHDL-CholesterolInverseAssociated with decreased riskMultiple Epidemiological Studies

This table presents a comparative overview of the associative strength of a representative medium-chain fatty acid with type 2 diabetes risk against established biomarkers.

Experimental Protocols: Quantifying this compound

Accurate and reproducible quantification of this compound in biological matrices is paramount for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard analytical techniques.

Protocol 1: GC-MS Quantification of this compound in Human Plasma

This protocol outlines a robust method for the derivatization and analysis of this compound.

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard (e.g., deuterated C8:1).
  • Perform protein precipitation with 400 µL of ice-cold acetonitrile.
  • Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube.

2. Derivatization:

  • Evaporate the supernatant to dryness under a stream of nitrogen.
  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
  • Incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) esters.

3. GC-MS Analysis:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250°C.
  • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes.
  • Mass Spectrometer: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for the target ions of this compound-TMS and the internal standard.

Protocol 2: LC-MS/MS Quantification of this compound in Human Serum

This protocol provides a high-throughput method for the analysis of underivatized this compound.

1. Sample Preparation:

  • To 50 µL of serum, add an internal standard (e.g., ¹³C-labeled C8:1).
  • Perform protein precipitation with 200 µL of methanol (B129727) containing 0.1% formic acid.
  • Vortex and centrifuge at 12,000 x g for 15 minutes at 4°C.
  • Dilute the supernatant 1:1 with water.

2. LC-MS/MS Analysis:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: Start with 20% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
  • Flow Rate: 0.3 mL/min.
  • Mass Spectrometer: Operate in negative electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and the internal standard.

Signaling Pathways and Biological Plausibility

The potential of this compound as a biomarker is underscored by its involvement in critical metabolic signaling pathways. As a medium-chain fatty acid, it can act as a ligand for cell surface and nuclear receptors, influencing gene expression and cellular responses related to inflammation and metabolism.

biomarker_validation_workflow cluster_discovery Biomarker Discovery cluster_analytical Analytical Validation cluster_clinical Clinical Validation b1 Metabolomic Profiling (e.g., Untargeted MS) b2 Identification of Candidate Biomarkers b1->b2 a1 Method Development (GC-MS, LC-MS/MS) b2->a1 Candidate Selection a2 Assay Validation (Accuracy, Precision, LoD) a1->a2 c1 Prospective Cohort Studies a2->c1 Validated Assay c2 Case-Control Studies a2->c2 Validated Assay c3 Performance Evaluation (Sensitivity, Specificity) c1->c3 c2->c3 D D c3->D Qualified Biomarker

Biomarker Validation Workflow.

MCFA_Signaling cluster_gpr84 GPR84 Pathway cluster_ppar PPARγ Pathway cluster_nfkb NF-κB Pathway MCFA This compound (MCFA) GPR84 GPR84 MCFA->GPR84 activates PPARg PPARγ MCFA->PPARg activates TLR4 TLR4 MCFA->TLR4 activates Gi Gi GPR84->Gi AC Adenylyl Cyclase Gi->AC inhibits Inflammation Pro-inflammatory Response Gi->Inflammation cAMP ↓ cAMP AC->cAMP RXR RXR PPARg->RXR dimerizes PPRE PPRE (DNA) RXR->PPRE binds Gene_Exp Target Gene Expression PPRE->Gene_Exp Metabolism Insulin (B600854) Sensitivity ↓ Inflammation Gene_Exp->Metabolism IKK IKK TLR4->IKK NFkB NF-κB IKK->NFkB activates Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes

MCFA Signaling Pathways.

Medium-chain fatty acids, including by extension this compound, have been shown to be activators of G protein-coupled receptor 84 (GPR84) and partial agonists of peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2]

  • GPR84 Activation: GPR84 is predominantly expressed on immune cells. Its activation by MCFAs can lead to pro-inflammatory responses, which are closely linked to the pathogenesis of insulin resistance and other metabolic dysfunctions.[3][4]

  • PPARγ Activation: PPARγ is a key regulator of adipogenesis and glucose homeostasis. Activation of PPARγ by MCFAs can improve insulin sensitivity, a therapeutic target in type 2 diabetes.[5][6]

  • NF-κB Pathway: Some studies suggest that fatty acids can activate Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB signaling pathway, a central mediator of inflammation.[7][8]

Comparison with Alternative Biomarkers

A robust biomarker must offer advantages over existing diagnostic tools in terms of sensitivity, specificity, cost-effectiveness, or the stage of disease it can detect.

BiomarkerAdvantagesDisadvantages
This compound (as an MCFA) - Potential for early detection of metabolic dysregulation.[9]- Reflects both dietary intake and endogenous metabolism.- May provide mechanistic insights into disease pathogenesis.[1][2]- Lack of extensive clinical validation specifically for this compound.- Requires specialized analytical techniques (MS-based).- Levels can be influenced by diet, potentially requiring standardized sample collection.
HbA1c - Reflects long-term glycemic control (2-3 months).- Widely available and standardized.- No fasting required for testing.[10]- Can be influenced by conditions affecting red blood cell turnover.[10]- May not capture glycemic variability.- Reflects a later stage of glucose dysregulation.
Fasting Plasma Glucose - Inexpensive and widely available.- Well-established diagnostic criteria.- Requires fasting.- Reflects only a single point in time and can be influenced by acute stress or illness.
Lipid Profile (Triglycerides, HDL) - Well-established association with cardiovascular risk.- Included in the diagnostic criteria for metabolic syndrome.- Can be influenced by recent diet and alcohol consumption.- Not specific to a single metabolic disorder.
Inflammatory Markers (e.g., hs-CRP) - Reflects the underlying inflammatory state of metabolic disorders.- Not specific to metabolic diseases; elevated in various inflammatory conditions.

Conclusion and Future Directions

This compound, as a representative of medium-chain fatty acids, presents a compelling case for further investigation as a biomarker for metabolic disorders. Its role as a signaling molecule provides a strong biological rationale for its potential to reflect early metabolic dysregulation. The inverse association of its close relative, octanoic acid, with incident diabetes risk is a significant piece of evidence supporting its potential utility.

However, the journey from a promising molecule to a clinically validated biomarker is long. Future research must focus on:

  • Large-scale prospective studies to specifically quantify this compound levels and definitively establish their correlation with the incidence and progression of various metabolic disorders.

  • Head-to-head comparison studies to evaluate the diagnostic and prognostic performance of this compound against and in combination with established biomarkers.

  • Standardization of analytical methods to ensure inter-laboratory reproducibility.

  • Investigation into the impact of dietary and lifestyle interventions on this compound levels to understand its potential as a marker for therapeutic response.

For researchers and drug development professionals, this compound and other MCFAs represent a promising frontier in the quest for more sensitive and mechanistically informative biomarkers for metabolic diseases. The path to validation is clear, and the potential rewards for patient care are substantial.

References

Comparative Analysis of Cis- vs. Trans-Oct-2-Enoic Acid on Gene Expression: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Stereochemistry in Fatty Acid Signaling

Cis- and trans-Oct-2-enoic acid are geometric isomers, differing only in the spatial arrangement of their hydrogen atoms around the carbon-carbon double bond. While seemingly minor, this structural difference can have profound implications for their biological activity, including their ability to interact with nuclear receptors and modulate gene expression. Fatty acids are recognized as key signaling molecules that regulate a variety of cellular processes through the activation of transcription factors, most notably the Peroxisome Proliferator-Activated Receptors (PPARs).

trans-fatty acids are generally less common in nature than their cis-counterparts, with many being products of industrial hydrogenation. Their distinct stereochemistry can lead to differences in metabolic processing and signaling pathway activation. This guide provides a comparative overview of the potential effects of cis- and trans-Oct-2-enoic acid on gene expression, with a focus on the PPAR signaling pathway.

Putative Differential Effects on Gene Expression: A PPAR-centric View

The primary mechanism by which fatty acids regulate gene expression is through the activation of PPARs. There are three main PPAR isotypes: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and target gene profiles. Upon ligand binding, PPARs form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby initiating or repressing transcription.

While direct evidence for Oct-2-enoic acid isomers is lacking, studies on related compounds suggest that both could be PPAR agonists. For instance, derivatives of the structurally similar trans-2-propenoic acid have been shown to activate PPARs. It is plausible that the cis and trans isomers of this compound exhibit differential affinity and efficacy for the various PPAR isotypes, leading to distinct downstream gene expression profiles.

Hypothetical Quantitative Comparison of PPAR Target Gene Expression

The following table presents a hypothetical summary of quantitative gene expression changes in a relevant cell line (e.g., HepG2 hepatocytes or 3T3-L1 adipocytes) following treatment with cis- or trans-Oct-2-enoic acid. The data is illustrative and based on the known functions of PPAR target genes.

GeneFunctionPutative Primary PPAR IsotypeHypothetical Fold Change (cis-Oct-2-enoic acid)Hypothetical Fold Change (trans-Oct-2-enoic acid)
Fatty Acid Metabolism & Transport
CPT1ACarnitine palmitoyltransferase 1APPARα2.53.5
ACOX1Acyl-CoA oxidase 1PPARα2.03.0
FABP4Fatty acid binding protein 4PPARγ4.02.0
CD36Fatty acid translocasePPARγ3.51.8
Lipogenesis
FASNFatty acid synthaseSREBP-1c (repressed by PPARα)-1.5-2.5
SCD1Stearoyl-CoA desaturase 1SREBP-1c (repressed by PPARα)-1.8-2.8
Glucose Homeostasis
G6PCGlucose-6-phosphatasePPARα-1.2-2.0
PEPCKPhosphoenolpyruvate carboxykinasePPARγ2.01.5
Inflammation
NF-κBNuclear factor kappa B (pathway)PPARα, PPARγ (transrepression)-2.0-2.2
TNF-αTumor necrosis factor alphaPPARα, PPARγ (transrepression)-2.2-2.5

Signaling Pathways and Experimental Workflows

PPAR Signaling Pathway

The diagram below illustrates the general mechanism of PPAR activation by fatty acid ligands, leading to the regulation of target gene expression.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Gene Expression Analysis cluster_validation Validation CellCulture Cell Culture (e.g., HepG2) Treatment_Cis Treat with cis-Oct-2-enoic Acid CellCulture->Treatment_Cis Treatment_Trans Treat with trans-Oct-2-enoic Acid CellCulture->Treatment_Trans Control Vehicle Control (e.g., DMSO) CellCulture->Control RNA_Isolation Total RNA Isolation Treatment_Cis->RNA_Isolation Treatment_Trans->RNA_Isolation Control->RNA_Isolation QC RNA Quality Control (e.g., Bioanalyzer) RNA_Isolation->QC Library_Prep RNA-Seq Library Preparation QC->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Bioinformatics Bioinformatic Analysis (Alignment, DEG, Pathway Analysis) Sequencing->Bioinformatics qPCR Quantitative PCR (qPCR) of Key Target Genes Bioinformatics->qPCR

A Comparative Guide to the Cross-Validation of Analytical Methods for Oct-2-enoic Acid Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise measurement of Oct-2-enoic acid, a medium-chain fatty acid, is critical in various research and development areas, including metabolic studies, drug discovery, and biomarker validation. The selection of a robust and reliable analytical method is paramount for generating high-quality data. This guide provides an objective comparison of two prevalent analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for direct analysis. This comparison is supported by representative experimental data and detailed methodologies to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Methods

The two primary analytical platforms for the quantification of this compound are GC-MS and LC-MS/MS. GC-MS is a well-established and powerful technique for the analysis of volatile and semi-volatile compounds. However, for non-volatile or polar molecules like carboxylic acids, a derivatization step is necessary to increase their volatility and improve chromatographic performance.[1] In contrast, LC-MS/MS has emerged as a powerful alternative that can often directly analyze such compounds without the need for derivatization, simplifying sample preparation.[2]

Quantitative Performance

The following table summarizes the typical performance characteristics of GC-MS with derivatization and direct analysis by LC-MS/MS for the quantification of short-chain fatty acids, which are comparable to this compound.

ParameterGC-MS with DerivatizationLC-MS/MS (Direct Analysis)
Linearity (r²) > 0.99> 0.998
Limit of Detection (LOD) Low ng/mL to pg/mL levelsLow µM to nM range
Limit of Quantification (LOQ) Low ng/mL to pg/mL levelsLow µM to nM range
Intra-day Precision (%RSD) < 15%< 12%
Inter-day Precision (%RSD) < 15%< 20%
Accuracy (% Recovery) 85-115%92-120%

Note: The performance characteristics are representative and can vary depending on the specific instrumentation, derivatization agent, sample matrix, and method optimization.

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for obtaining reproducible and reliable results. Below are representative protocols for the quantification of this compound using GC-MS with derivatization and direct analysis by LC-MS/MS.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method involves the conversion of this compound into a more volatile derivative prior to GC-MS analysis. Isobutyl chloroformate is a common derivatizing agent for carboxylic acids.

1. Sample Preparation (from Plasma/Serum):

  • To 100 µL of plasma or serum in a microcentrifuge tube, add an appropriate amount of an internal standard (e.g., a stable isotope-labeled this compound).

  • Add 125 µL of 20 mM sodium hydroxide (B78521) (NaOH) to ensure the fatty acid is in its salt form.[3]

  • Vortex the mixture thoroughly.

  • Perform a liquid-liquid extraction by adding 400 µL of a suitable organic solvent (e.g., a mixture of isopropanol (B130326) and hexane).

  • Vortex vigorously for 1 minute and centrifuge to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • To the dried extract, add 80 µL of isobutanol and 100 µL of pyridine.[3]

  • Carefully add 50 µL of isobutyl chloroformate to the mixture.[3]

  • Vortex immediately for 30 seconds.

  • Add 400 µL of hexane (B92381) and vortex for another 30 seconds to extract the derivatized analyte.[3]

  • Centrifuge to separate the phases.

  • Transfer the upper hexane layer to a GC vial for analysis.[3]

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Injector: Splitless mode.

  • Carrier Gas: Helium.

  • Oven Temperature Program: Optimized for the separation of the derivatized analyte.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Detection: Selected Ion Monitoring (SIM) or full scan mode.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Direct Analysis

This method allows for the direct quantification of this compound without the need for derivatization, offering a simpler and faster sample preparation workflow.[2]

1. Sample Preparation (from Plasma/Serum):

  • To 100 µL of plasma or serum in a microcentrifuge tube, add an appropriate amount of an internal standard (e.g., a stable isotope-labeled this compound).

  • Perform protein precipitation by adding 400 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).

  • Transfer the reconstituted sample to an LC vial for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A reversed-phase column, such as a C18 or C8 column (e.g., 100 mm x 2.1 mm, 2.6 µm).[2]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation of this compound from matrix components.

  • Ion Source: Electrospray Ionization (ESI) in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor and product ions specific to this compound and its internal standard.

Workflow Diagrams

Analytical_Method_Comparison cluster_gcms GC-MS with Derivatization cluster_lcmsms LC-MS/MS (Direct Analysis) gcms_sp Sample Preparation (Extraction) gcms_deriv Derivatization gcms_sp->gcms_deriv gcms_analysis GC-MS Analysis gcms_deriv->gcms_analysis end Data Analysis & Comparison gcms_analysis->end lcmsms_sp Sample Preparation (Protein Precipitation) lcmsms_analysis LC-MS/MS Analysis lcmsms_sp->lcmsms_analysis lcmsms_analysis->end start Biological Sample start->gcms_sp start->lcmsms_sp

Caption: Comparative workflow for GC-MS and LC-MS/MS analysis.

CrossValidation_Workflow cluster_validation Method Validation linearity Linearity & Range cross_val Cross-Validation (Analysis of Same Samples by Both Methods) linearity->cross_val accuracy Accuracy accuracy->cross_val precision Precision (Intra- & Inter-day) precision->cross_val selectivity Selectivity & Specificity selectivity->cross_val lod_loq LOD & LOQ lod_loq->cross_val stability Stability stability->cross_val method_dev Method Development (GC-MS & LC-MS/MS) method_dev->linearity method_dev->accuracy method_dev->precision method_dev->selectivity method_dev->lod_loq method_dev->stability report Comparison Report cross_val->report

References

A Comparative Guide to the Metabolic Effects of Oct-2-enoic Acid and Other Medium-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic effects of oct-2-enoic acid and other well-studied medium-chain fatty acids (MCFAs), such as octanoic acid (caprylic acid, C8:0) and decanoic acid (capric acid, C10:0). While research on this compound is less extensive than for its saturated counterparts, this document synthesizes the available experimental data to draw meaningful comparisons and highlight areas for future investigation.

Medium-chain fatty acids (MCFAs), typically defined as fatty acids with 6 to 12 carbon atoms, are recognized for their unique metabolic properties compared to long-chain fatty acids (LCFAs).[1] They are more rapidly absorbed and transported directly to the liver via the portal vein, bypassing the lymphatic system.[1] This leads to swift mitochondrial uptake and β-oxidation, making them a readily available energy source.[1][2]

Comparative Metabolic Effects: A Tabular Summary

The following tables summarize the key metabolic differences between this compound, octanoic acid, and decanoic acid based on available literature. It is important to note that direct comparative studies involving this compound are limited, and some information is inferred from studies on related unsaturated fatty acids.

Table 1: Comparison of Key Metabolic Parameters

Metabolic ParameterThis compound (C8:1)Octanoic Acid (C8:0)Decanoic Acid (C10:0)References
Primary Metabolic Fate Undergoes β-oxidation; may also be a precursor for other fatty acids.Primarily undergoes mitochondrial β-oxidation for energy production and ketogenesis.Primarily undergoes mitochondrial β-oxidation; also a substrate for ketogenesis.[3][4]
Ketogenic Potential Likely lower than octanoic acid due to the double bond requiring additional enzymatic steps for oxidation.High. Considered the most ketogenic MCFA.Lower than octanoic acid.[3]
Mitochondrial Uptake Expected to be rapid and carnitine-independent, similar to other MCFAs.Rapid, largely carnitine-independent.Rapid, but may have a greater dependence on carnitine palmitoyltransferase I (CPT1) than C8.[2][5][6]
Rate of β-oxidation Potentially slower than octanoic acid due to the presence of a double bond requiring isomerase activity.Very rapid.Slower than octanoic acid.[5][6]
Impact on Mitochondrial Respiration Not well-documented.Stimulates mitochondrial respiration.Stimulates mitochondrial respiration.[7]
Effect on Lipid Accumulation Not well-documented.Reduces lipid accumulation compared to LCFAs.Reduces lipid accumulation compared to LCFAs.
Signaling Pathway Modulation Not well-documented.Activates AMPK, influences PGC-1α and mTOR signaling.Can influence fatty acid synthesis pathways.[4][7]

In-Depth Metabolic Pathway Analysis

Mitochondrial β-Oxidation

The primary catabolic pathway for MCFAs is mitochondrial β-oxidation.[1] This process sequentially shortens the fatty acid chain to produce acetyl-CoA, which can then enter the citric acid cycle for ATP production or be used for ketogenesis in the liver.

  • Octanoic Acid (C8:0): As a saturated fatty acid, octanoic acid is a straightforward substrate for the β-oxidation spiral. Its activation to octanoyl-CoA in the mitochondrial matrix is followed by a repeating four-step cycle of oxidation, hydration, oxidation, and thiolysis.

  • This compound (C8:1): Being a monounsaturated fatty acid with the double bond at the second carbon (an intermediate in the β-oxidation of saturated fatty acids), its metabolism is slightly different. The trans-2 configuration is a normal intermediate of β-oxidation. However, if it were in the cis configuration, it would require an additional isomerase enzyme to convert it to the trans isomer before β-oxidation could proceed. This additional step could potentially slow down its overall rate of oxidation compared to octanoic acid.

Below is a DOT script visualizing the β-oxidation pathway for a generic saturated fatty acid like octanoic acid.

Beta_Oxidation cluster_Mitochondrial_Matrix Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase (+ CoA-SH) Shortened_Acyl_CoA->Fatty_Acyl_CoA Re-enters cycle TCA_Cycle Citric Acid Cycle / Ketogenesis Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial β-oxidation spiral for saturated fatty acids.

Ketogenesis

In the liver, the acetyl-CoA generated from β-oxidation can be shunted towards ketogenesis, especially during periods of low carbohydrate availability. This process produces ketone bodies (acetoacetate, β-hydroxybutyrate, and acetone) that can be used as an alternative energy source by extrahepatic tissues like the brain and heart.[8][9][10]

Studies have shown that octanoic acid is more ketogenic than decanoic acid.[3] The ketogenic potential of this compound has not been directly quantified but is hypothesized to be lower than that of octanoic acid due to a potentially slower rate of β-oxidation.

The following diagram illustrates the key steps in hepatic ketogenesis.

Ketogenesis cluster_Liver_Mitochondria Liver Mitochondria Acetyl_CoA 2 x Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA Thiolase HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA HMG-CoA Synthase (+ Acetyl-CoA) Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMG-CoA Lyase (- Acetyl-CoA) Beta_Hydroxybutyrate β-Hydroxybutyrate Acetoacetate->Beta_Hydroxybutyrate β-Hydroxybutyrate Dehydrogenase Acetone Acetone Acetoacetate->Acetone Spontaneous Decarboxylation Bloodstream To Bloodstream Acetoacetate->Bloodstream Beta_Hydroxybutyrate->Bloodstream Acetone->Bloodstream

Caption: The pathway of ketogenesis in the liver.

Experimental Protocols

Measurement of Mitochondrial Fatty Acid β-Oxidation

A common method to assess the rate of β-oxidation involves the use of radiolabeled fatty acids.

Objective: To quantify the rate of mitochondrial β-oxidation of a specific fatty acid in isolated mitochondria or cultured cells.

Materials:

  • Isolated mitochondria or cultured cells (e.g., hepatocytes, myotubes)

  • Radiolabeled fatty acid (e.g., [1-¹⁴C]octanoic acid or a custom synthesized [¹⁴C]this compound)

  • Bovine serum albumin (BSA), fatty acid-free

  • Reaction buffer (e.g., containing KH₂PO₄, MgCl₂, KCl, and HEPES)

  • Carnitine (for longer-chain MCFAs, if investigating carnitine dependency)

  • Cofactors: ATP, CoA, NAD+, FAD

  • Perchloric acid (HClO₄)

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Substrate Preparation: Prepare a stock solution of the ¹⁴C-labeled fatty acid complexed with BSA.

  • Reaction Incubation: In a reaction vessel, combine the isolated mitochondria or cell suspension with the reaction buffer containing the necessary cofactors.

  • Initiate Reaction: Add the ¹⁴C-labeled fatty acid-BSA complex to the reaction vessel to start the oxidation process. Incubate at 37°C with shaking for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding ice-cold perchloric acid. This will precipitate proteins and stop all enzymatic activity.

  • Separate Products: Centrifuge the samples to pellet the precipitated protein. The supernatant will contain the acid-soluble metabolic products of β-oxidation (e.g., [¹⁴C]acetyl-CoA and other short-chain acyl-CoAs).

  • Quantification: Transfer an aliquot of the supernatant to a scintillation vial containing scintillation cocktail. Measure the radioactivity using a scintillation counter.

  • Calculation: The rate of β-oxidation is calculated based on the amount of radioactivity in the acid-soluble fraction per unit of time per amount of protein.

Analysis of Gene Expression via RT-qPCR

Objective: To determine the effect of fatty acid treatment on the expression of genes involved in metabolic pathways.

Materials:

  • Cultured cells

  • Fatty acid of interest (this compound, octanoic acid, etc.) complexed to BSA

  • RNA extraction kit (e.g., TRIzol-based or column-based)

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for target genes (e.g., PGC1A, CPT1, ACADVL) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with the fatty acid-BSA complex or a BSA control for a specified time.

  • RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity if necessary.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Prepare the qPCR reaction mix containing the cDNA template, primers for the target and housekeeping genes, and the qPCR master mix.

  • Data Analysis: Run the qPCR reaction. Analyze the resulting amplification data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression in the fatty acid-treated samples compared to the control samples, normalized to the housekeeping gene.[11]

Signaling Pathways Modulated by MCFAs

MCFAs are not only metabolic substrates but also act as signaling molecules that can influence cellular processes. Octanoic acid, for instance, has been shown to activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[7][12] Activated AMPK can then phosphorylate downstream targets to promote catabolic pathways (like fatty acid oxidation) and inhibit anabolic pathways. One of the key downstream effects of AMPK activation is the induction of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), which promotes mitochondrial biogenesis.[7][12]

The signaling effects of this compound have not been extensively studied. Future research should investigate whether the presence of the double bond alters its interaction with cellular signaling cascades compared to its saturated counterpart.

The following diagram outlines the AMPK signaling pathway as influenced by octanoic acid.

AMPK_Signaling Octanoic_Acid Octanoic Acid (C8:0) AMPK AMPK Octanoic_Acid->AMPK Activates PGC1a PGC-1α AMPK->PGC1a Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits CPT1_activity CPT1 Activity AMPK->CPT1_activity Promotes (via ACC inhibition) Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Promotes Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis Catalyzes rate-limiting step Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1_activity->Fatty_Acid_Oxidation Facilitates

References

A Comparative Guide to the Reproducibility and Robustness of Oct-2-enoic Acid Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of Oct-2-enoic acid, a medium-chain fatty acid, is critical for advancing research in metabolic diseases, drug development, and cellular signaling. The selection of a suitable analytical method is paramount for generating reproducible and robust data. This guide provides an objective comparison of the two primary analytical platforms for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Methods

The quantification of short-chain and medium-chain fatty acids like this compound presents analytical challenges due to their volatility and polarity. Both GC-MS and LC-MS/MS have been successfully employed for this purpose, each with distinct advantages and disadvantages.

Table 1: Performance Comparison of GC-MS and LC-MS/MS for this compound Quantification

ParameterGC-MS with DerivatizationLC-MS/MS (Direct Injection)
Principle Volatile derivatives are separated by gas chromatography and detected by mass spectrometry.The analyte is separated by liquid chromatography and detected by tandem mass spectrometry without prior derivatization.
Derivatization Required to increase volatility and improve chromatographic properties. Common agents include silylating agents (e.g., MTBSTFA) and chloroformates (e.g., isobutyl chloroformate).Not required, which simplifies sample preparation and reduces analysis time.[1][2][3]
Linearity (r²) Typically > 0.99Typically > 0.998[1][2][3]
Limit of Detection (LOD) Can reach low ng/mL to pg/mL levels, depending on the derivatization agent and matrix.Generally in the low µM to nM range (e.g., 0.001-0.003 mM).[1][2][3]
Limit of Quantification (LOQ) Ranges from ng/mL to low µg/mL.In the low µM range.[1]
Accuracy (Recovery) Generally ranges from 80% to 115%.Typically between 92% and 120%.[1][2][3]
Precision (RSD%) Intra-day and inter-day precision are usually < 15%.Intra-day precision is often < 12%, and inter-day precision is < 20%.[1][2][3]
Sample Throughput Can be lower due to the additional derivatization step.Higher due to simpler sample preparation.[1][2][3]
Matrix Effects Can be significant, often requiring matrix-matched calibration standards.Can also be present but may be mitigated with the use of isotopically labeled internal standards.
Selectivity High, especially with MS detection, allowing for the separation of isomers with appropriate columns.Very high due to the specificity of MS/MS detection.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for both GC-MS and LC-MS/MS quantification of short-chain fatty acids, adaptable for this compound.

Experimental Protocol: GC-MS with Isobutyl Chloroformate Derivatization

This method is a robust approach for the quantification of short-chain fatty acids in aqueous matrices.

  • Sample Preparation:

    • To 100 µL of the sample, add an appropriate internal standard (e.g., a deuterated analog of this compound).

    • Add 125 µL of 20 mM NaOH to ensure the fatty acids are in their salt form, which reduces volatility.

    • Vortex and then transfer 400 µL of the aqueous phase to a new tube.

    • Add 80 µL of isobutanol and 100 µL of pyridine.

    • Adjust the final volume to 650 µL with ultrapure water.

  • Derivatization:

    • Carefully add 50 µL of isobutyl chloroformate to the prepared sample.

    • Vortex the mixture immediately for 30 seconds.

    • Add 400 µL of hexane (B92381) and vortex for another 30 seconds to extract the derivatized fatty acids.

    • Centrifuge to separate the phases.

    • Transfer the upper hexane layer to a GC vial for analysis.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Injector: Splitless mode.

    • Carrier Gas: Helium.

    • Oven Temperature Program: Optimized for the separation of fatty acid derivatives.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Detection: Selected Ion Monitoring (SIM) or full scan mode, depending on the required sensitivity and selectivity.

Experimental Protocol: LC-MS/MS (Direct Injection)

This method offers a simpler and faster workflow by eliminating the need for derivatization.

  • Sample Preparation:

    • Protein Precipitation: To 50 µL of serum or plasma, add 200 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., deuterated this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Dilution: Transfer the supernatant to a new tube and dilute with an appropriate volume of mobile phase A (e.g., 0.1% formic acid in water) to reduce matrix effects.

    • Transfer the final solution to an LC vial for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

    • Column: A C18 reversed-phase column suitable for the separation of polar compounds.

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Ion Source: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) for targeted quantification.

Mandatory Visualizations

Experimental Workflow for this compound Quantification

cluster_sample_prep Sample Preparation cluster_gcms GC-MS Method cluster_lcms LC-MS/MS Method cluster_data_analysis Data Analysis Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Protein Precipitation / Extraction Protein Precipitation / Extraction Internal Standard Spiking->Protein Precipitation / Extraction Derivatization Derivatization Protein Precipitation / Extraction->Derivatization For GC-MS Direct Injection Direct Injection Protein Precipitation / Extraction->Direct Injection For LC-MS/MS GC Separation GC Separation Derivatization->GC Separation MS Detection (GC-MS) MS Detection (GC-MS) GC Separation->MS Detection (GC-MS) Quantification Quantification MS Detection (GC-MS)->Quantification LC Separation LC Separation Direct Injection->LC Separation MS/MS Detection (LC-MS/MS) MS/MS Detection (LC-MS/MS) LC Separation->MS/MS Detection (LC-MS/MS) MS/MS Detection (LC-MS/MS)->Quantification Data Review & Reporting Data Review & Reporting Quantification->Data Review & Reporting

Caption: Experimental workflow for this compound quantification.

Signaling Pathway of Short-Chain Fatty Acids

This compound, as a medium-chain fatty acid, is primarily metabolized through the fatty acid beta-oxidation pathway. Additionally, short- and medium-chain fatty acids can act as signaling molecules by activating G-protein coupled receptors (GPCRs), such as FFAR2 and FFAR3.[4][5][6][7][8]

cluster_receptor_activation Receptor-Mediated Signaling This compound This compound FFAR2/FFAR3 (GPCR) FFAR2/FFAR3 (GPCR) This compound->FFAR2/FFAR3 (GPCR) binds to G-protein Activation G-protein Activation FFAR2/FFAR3 (GPCR)->G-protein Activation Downstream Signaling Cascades Downstream Signaling Cascades G-protein Activation->Downstream Signaling Cascades Cellular Responses Cellular Responses Downstream Signaling Cascades->Cellular Responses

References

A Comparative Guide to the Structural Confirmation of Synthetically Produced Oct-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical data used for the structural confirmation of synthetically produced trans-2-octenoic acid against established reference data. Detailed experimental protocols for its synthesis and the analytical techniques employed for its characterization are presented to aid in the replication and verification of its structure.

Introduction

trans-2-Octenoic acid is a medium-chain fatty acid with applications in the flavor and fragrance industry and as a subject of research in various biological contexts. Its synthesis is of interest for producing pure standards for analytical studies and for potential industrial applications. The confirmation of the structure of the synthesized molecule is a critical step to ensure its identity and purity. This guide outlines the common synthetic routes and the key analytical techniques used for this purpose.

Synthesis of trans-2-Octenoic Acid

The synthesis of trans-2-octenoic acid can be achieved through several methods, with the Knoevenagel-Doebner condensation and the Wittig reaction being two of the most common and effective approaches.

Knoevenagel-Doebner Condensation

This reaction involves the condensation of an aldehyde with malonic acid, followed by decarboxylation to yield an α,β-unsaturated carboxylic acid.[1][2] For the synthesis of trans-2-octenoic acid, hexanal (B45976) is reacted with malonic acid in the presence of a basic catalyst, typically pyridine (B92270) with a catalytic amount of piperidine (B6355638).[1][3]

Wittig Reaction

The Wittig reaction provides a versatile method for alkene synthesis from an aldehyde or ketone and a phosphorus ylide.[4][5] To synthesize trans-2-octenoic acid, hexanal is reacted with a stabilized phosphorus ylide, such as (carboxymethylene)triphenylphosphorane. The use of a stabilized ylide generally favors the formation of the (E)-isomer, which corresponds to the trans configuration.[5][6]

Structural Confirmation: A Comparison of Analytical Data

The structural elucidation of synthetically produced trans-2-octenoic acid relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data obtained from the synthetic product is compared with reference data from established chemical databases.

Data Presentation

The following tables summarize the key spectral data for trans-2-octenoic acid, providing a basis for comparison and structural confirmation.

Table 1: ¹H NMR Spectral Data of trans-2-Octenoic Acid

Chemical Shift (ppm)MultiplicityAssignmentReference
~7.0dtH-3[7]
~5.8dtH-2[7]
~2.2qH-4[7]
~1.4mH-5[7]
~1.3mH-6, H-7[7]
~0.9tH-8[7]

Table 2: ¹³C NMR Spectral Data of trans-2-Octenoic Acid

Chemical Shift (ppm)AssignmentReference
~171C-1 (C=O)[7]
~152C-3[7]
~121C-2[7]
~32C-4[7]
~31C-6[7]
~28C-5[7]
~22C-7[7]
~14C-8[7]

Table 3: Key IR Absorption Bands for trans-2-Octenoic Acid

Wavenumber (cm⁻¹)Functional GroupReference
~3000 (broad)O-H (Carboxylic Acid)[8]
~2950, ~2870C-H (Aliphatic)[8]
~1700C=O (Carboxylic Acid)[8]
~1650C=C (Alkene)[8]
~980=C-H bend (trans)[8]

Table 4: Mass Spectrometry Data for trans-2-Octenoic Acid

m/zInterpretationReference
142[M]⁺ (Molecular Ion)[8]
125[M-OH]⁺
99[M-C₂H₅O]⁺
73[C₄H₉O]⁺[7]
41[C₃H₅]⁺[7]

Experimental Protocols

Synthesis of trans-2-Octenoic Acid via Knoevenagel-Doebner Condensation

Materials:

  • Hexanal

  • Malonic acid

  • Pyridine

  • Piperidine

  • Diethyl ether

  • Hydrochloric acid (10%)

  • Anhydrous magnesium sulfate (B86663)

Procedure:

  • In a round-bottom flask, dissolve malonic acid (1.2 equivalents) in pyridine.

  • Add hexanal (1 equivalent) and a catalytic amount of piperidine to the solution.

  • Heat the mixture under reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to neutralize the pyridine.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with 10% hydrochloric acid, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude trans-2-octenoic acid.

  • Purify the product by distillation or recrystallization.

Structural Confirmation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using CDCl₃ as the solvent.

  • The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • The coupling constants (J) for the vinyl protons are used to confirm the trans stereochemistry (typically in the range of 15-18 Hz).

Infrared (IR) Spectroscopy:

  • FTIR spectra are recorded using a neat film of the sample on NaCl plates or as a KBr pellet.

  • The presence of the characteristic absorption bands for the carboxylic acid O-H, C=O, and the C=C double bond, as well as the out-of-plane bending for the trans alkene, confirms the structure.

Mass Spectrometry (MS):

  • Electron Ionization (EI) mass spectra are obtained using a mass spectrometer with an ionization energy of 70 eV.

  • The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides further structural information.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_confirmation Structural Confirmation Hexanal Hexanal Reaction Knoevenagel-Doebner Condensation Hexanal->Reaction MalonicAcid Malonic Acid MalonicAcid->Reaction Pyridine Pyridine (Solvent) Pyridine->Reaction Piperidine Piperidine (Catalyst) Piperidine->Reaction CrudeProduct Crude trans-2-Octenoic Acid Reaction->CrudeProduct Purification Purification (Distillation/Recrystallization) CrudeProduct->Purification PureProduct Pure trans-2-Octenoic Acid Purification->PureProduct NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR IR IR Spectroscopy PureProduct->IR MS Mass Spectrometry PureProduct->MS DataAnalysis Data Analysis and Comparison to Reference NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis ConfirmedStructure Confirmed Structure DataAnalysis->ConfirmedStructure

Caption: Workflow for the synthesis and structural confirmation of trans-2-octenoic acid.

Knoevenagel_Doebner_Mechanism Reactants Hexanal + Malonic Acid Enolate Enolate Formation (Piperidine catalyst) Reactants->Enolate AldolAddition Nucleophilic Addition to Hexanal Enolate->AldolAddition Intermediate β-Hydroxy Dicarboxylic Acid Intermediate AldolAddition->Intermediate Dehydration Dehydration Intermediate->Dehydration UnsaturatedDicarboxylic α,β-Unsaturated Dicarboxylic Acid Dehydration->UnsaturatedDicarboxylic Decarboxylation Decarboxylation (Heat) UnsaturatedDicarboxylic->Decarboxylation Product trans-2-Octenoic Acid Decarboxylation->Product

Caption: Simplified mechanism of the Knoevenagel-Doebner condensation for oct-2-enoic acid.

References

Comparative Analysis of Oct-2-enoic Acid and Its Derivatives on Various Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of oct-2-enoic acid and its related fatty acid derivatives on different cell lines, supported by experimental data from recent studies. The information is intended to assist researchers in evaluating the potential of these compounds in various biological contexts, particularly in cancer research and inflammation.

Data Presentation

The following tables summarize the quantitative data on the impact of this compound and its derivatives on cell viability, proliferation, and gene/protein expression.

Table 1: Effects on Cell Viability and Proliferation

CompoundCell LineConcentrationEffectReference
This compound (Octa)A431 (human epidermoid carcinoma)90 µMSignificant decrease in cell number after 72h.[1]
10-hydroxy-2-decenoic acid (10-HDA)A549 (human lung cancer)-IC50: 22.68 µM[2]
10-hydroxy-2-decenoic acid (10-HDA)NCI-H460 (human lung cancer)-IC50: 44.03 µM[2]
10-hydroxy-2-decenoic acid (10-HDA)NCI-H23 (human lung cancer)-IC50: 44.79 µM[2]
10-hydroxy-2-decenoic acid (10-HDA)IMR90 (human normal lung fibroblasts)-No significant cytotoxicity.[2]
10-hydroxy-2-decenoic acid (10-HDA)HepG2 (human hepatoma)Not specifiedPotent cytotoxic effects.[3]
10-hydroxy-2-decenoic acid (10-HDA)Fibroblast-like synoviocytes (FLS)Not specifiedDose- and time-dependent decrease in cell viability.[4]
7-octenoic acid (7OCT)THP-1 (human monocytic) derived macrophagesNot specifiedNo direct cytotoxicity data, but anti-inflammatory and anti-apoptotic effects were observed.[5]

Table 2: Regulation of Gene and Protein Expression

CompoundCell LineTargetRegulationEffectReference
This compound (Octa)A431p21UpregulationCell cycle arrest[1]
This compound (Octa)A431Cyclin D1DownregulationCell cycle arrest[1]
This compound (Octa)A431Filaggrin, Involucrin, LoricrinUpregulationInduction of terminal differentiation[1]
7-octenoic acid (7OCT)LPS-stimulated THP-1 macrophagesTNF-α, IL-1β, IL-6DownregulationAnti-inflammatory[5]
7-octenoic acid (7OCT)LPS-stimulated THP-1 macrophagesNF-κB p65 (nuclear translocation)InhibitionAnti-inflammatory[5]
7-octenoic acid (7OCT)LPS-stimulated THP-1 macrophagesBAX, CASP3, CASP7DownregulationAnti-apoptotic[5]
7-octenoic acid (7OCT)LPS-stimulated THP-1 macrophagesBCL2UpregulationAnti-apoptotic[5]
10-hydroxy-2-decenoic acid (10-HDA)A549TGF-β1, SANI 1, GSK-3β, N-cadherin, vimentinDownregulationInhibition of cell migration[2]
10-hydroxy-2-decenoic acid (10-HDA)Ehrlich Solid TumorBcl-2DownregulationPro-apoptotic[2]
10-hydroxy-2-decenoic acid (10-HDA)Ehrlich Solid TumorBax, Caspase-3UpregulationPro-apoptotic[2]
10-hydroxy-2-decenoic acid (10-HDA)HepG2Bcl-2DownregulationPro-apoptotic[3]
10-hydroxy-2-decenoic acid (10-HDA)HepG2Bax, Caspase-3, PARPUpregulationPro-apoptotic[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Real-Time RT-PCR
  • RNA Extraction: Extract total RNA from treated and control cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Real-Time PCR: Perform real-time PCR using a qPCR system with SYBR Green master mix and specific primers for the target genes.

  • Thermal Cycling: Use a standard thermal cycling protocol: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene like GAPDH.

Flow Cytometry for Cell Cycle Analysis
  • Cell Harvesting: Harvest treated and control cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the cell cycle distribution using a flow cytometer.

  • Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.

Mandatory Visualization

Signaling Pathways and Workflows

G cluster_0 This compound Impact on A431 Cells Octa This compound PPARg PPARγ Activation Octa->PPARg p21 p21 Upregulation PPARg->p21 CyclinD1 Cyclin D1 Downregulation PPARg->CyclinD1 DiffGenes FLG, IVL, LOR Upregulation PPARg->DiffGenes CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest CyclinD1->CellCycleArrest Differentiation Terminal Differentiation DiffGenes->Differentiation

Caption: Signaling pathway of this compound in A431 cells.

G cluster_1 10-HDA Induced Apoptosis in Cancer Cells HDA 10-hydroxy-2-decenoic acid Bcl2 Bcl-2 Downregulation HDA->Bcl2 Bax Bax Upregulation HDA->Bax Mitochondria Mitochondrial Pathway Bcl2->Mitochondria Bax->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic pathway induced by 10-HDA in cancer cells.

G cluster_2 Experimental Workflow Start Cell Culture Treatment Treatment with this compound / Derivatives Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability GeneProtein Gene/Protein Expression Analysis Treatment->GeneProtein CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Data Data Analysis & Comparison Viability->Data Western Western Blot GeneProtein->Western qPCR RT-qPCR GeneProtein->qPCR CellCycle->Data Western->Data qPCR->Data

Caption: General experimental workflow for cell line analysis.

References

Assessing the Specificity of Oct-2-enoic Acid's Interaction with Protein Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oct-2-enoic acid, a medium-chain fatty acid, is a naturally occurring molecule implicated in various biological processes. Understanding its interaction with protein targets is crucial for elucidating its mechanism of action and potential therapeutic applications. This guide provides a comparative analysis of the binding specificity of this compound and related fatty acids to common protein targets, supported by experimental data and detailed methodologies.

Introduction to Fatty Acid-Protein Interactions

Fatty acids are essential molecules involved in energy metabolism, cell signaling, and the composition of cell membranes. Their transport and function within the aqueous environment of the cell are facilitated by binding to specific proteins, most notably fatty acid-binding proteins (FABPs) and serum albumins. The specificity of these interactions is determined by several factors, including the chain length, degree of saturation, and the conformation of the fatty acid, as well as the architecture of the protein's binding pocket.

Comparative Binding Affinity of C8 Fatty Acids

While direct quantitative data on the binding of this compound to various protein targets is limited in publicly available literature, we can infer its likely binding characteristics by examining data for structurally similar C8 fatty acids, such as the saturated fatty acid, octanoic acid.

Below is a summary of reported binding affinities of octanoic acid to human serum albumin (HSA), a major carrier protein for fatty acids in the blood.

LigandProtein TargetBinding SiteDissociation Constant (Kd)Method
Octanoate (B1194180) Human Serum Albumin (HSA)High-affinity site~1.2 x 10³ M⁻¹ (Kₐ)Equilibrium Dialysis
Octanoate Human Serum Albumin (HSA)Multiple sitesDescending order of affinityEquilibrium Dialysis

Note: The table presents the association constant (Kₐ), which is the inverse of the dissociation constant (Kd). A higher Kₐ indicates a stronger binding affinity.

Studies have shown that for medium-chain fatty acids, the binding affinity to human serum albumin generally increases with the length of the carbon chain, with decanoate (B1226879) exhibiting stronger binding than octanoate, which in turn binds more strongly than hexanoate.[1] The binding of octanoate to albumin is relatively insensitive to pH changes within the physiological range.[1]

It is important to note that the introduction of a double bond, as in this compound, can influence binding affinity. Generally, for fatty acid-binding proteins, an increase in the number of unsaturated bonds tends to decrease the binding affinity.[2] This suggests that this compound might have a slightly lower or comparable binding affinity to serum albumin and FABPs compared to its saturated counterpart, octanoic acid. However, without direct experimental data, this remains a hypothesis.

Key Protein Targets for Fatty Acids

Fatty Acid-Binding Proteins (FABPs)

FABPs are a family of small, intracellular proteins that bind to and transport fatty acids and other lipophilic ligands. Different FABP isoforms are expressed in a tissue-specific manner and exhibit distinct ligand-binding specificities.[3] Generally, the affinity of FABPs for fatty acids is higher for longer-chain and unsaturated fatty acids.[2][4] While specific data for this compound is scarce, it is expected to interact with various FABPs, and its binding affinity would likely be influenced by the specific isoform.

Serum Albumins

Serum albumins, such as human serum albumin (HSA), are abundant plasma proteins that act as carriers for a wide range of molecules, including fatty acids. HSA has multiple fatty acid binding sites with varying affinities.[4] Studies on medium-chain fatty acids have shown that they bind to distinct sites on albumin compared to short-chain fatty acids.[5]

Experimental Protocols for Assessing Binding Specificity

To determine the binding specificity and affinity of this compound to its protein targets, several biophysical techniques can be employed.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

Experimental Workflow for ITC:

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Protein Purified Protein in Buffer ITC_Instrument Isothermal Titration Calorimeter Protein->ITC_Instrument Load into Sample Cell Ligand This compound in Buffer Ligand->ITC_Instrument Load into Syringe Binding_Isotherm Binding Isotherm ITC_Instrument->Binding_Isotherm Generate Raw Data Thermo_Parameters Thermodynamic Parameters (Kd, ΔH, ΔS) Binding_Isotherm->Thermo_Parameters Fit to Binding Model

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Fluorescence-Based Assays

Fluorescence spectroscopy is a sensitive technique to study ligand-protein interactions. Changes in the intrinsic fluorescence of tryptophan residues in the protein upon ligand binding, or the use of fluorescently labeled ligands or competitor probes, can be monitored to determine binding affinities.

Competitive Fluorescence Polarization Assay Workflow:

FP_Workflow cluster_reagents Reagents cluster_assay Assay Setup cluster_measurement Measurement & Analysis Protein Target Protein Incubation Incubate Protein with Fluorescent Ligand and Varying Concentrations of Test Ligand Protein->Incubation Fluorescent_Ligand Fluorescently Labeled Competitor Ligand Fluorescent_Ligand->Incubation Test_Ligand This compound (unlabeled) Test_Ligand->Incubation FP_Reader Measure Fluorescence Polarization Incubation->FP_Reader IC50_Curve Generate IC50 Curve FP_Reader->IC50_Curve Ki_Calculation Calculate Ki IC50_Curve->Ki_Calculation

Caption: Workflow for a competitive fluorescence polarization binding assay.

Signaling Pathways and Logical Relationships

The interaction of fatty acids with intracellular proteins like FABPs can influence cellular signaling pathways. For example, FABPs can deliver fatty acids to nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), which in turn regulate gene expression related to lipid metabolism.

Fatty Acid Signaling Pathway:

Fatty_Acid_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_cytosol Cytosol cluster_nucleus Nucleus FA This compound FABP FABP FA->FABP Binding Membrane Cytosol Nucleus PPAR PPAR FABP->PPAR Transport to Nucleus Gene Target Gene Expression PPAR->Gene Activation

Caption: Simplified signaling pathway of fatty acid interaction with FABPs and PPARs.

Conclusion

Assessing the specificity of this compound's interaction with its protein targets is fundamental to understanding its biological role. While direct experimental data for this specific fatty acid is limited, comparative analysis with structurally similar molecules provides valuable insights. The experimental protocols outlined in this guide offer a robust framework for researchers to quantitatively determine the binding affinity and specificity of this compound to various protein targets. Such studies will be instrumental in advancing our knowledge of its mechanism of action and exploring its potential in drug development.

References

A Proposed Inter-Laboratory Study for the Standardization of Oct-2-enoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a proposed framework for an inter-laboratory comparison to standardize the analysis of Oct-2-enoic acid, an endogenous metabolite. Given the importance of reproducible and accurate quantification of metabolites in biomedical research and drug development, establishing a standardized analytical protocol is crucial. This document details proposed analytical methodologies, experimental protocols, and expected performance characteristics based on established practices for similar analytes.

Introduction to Inter-Laboratory Comparisons

Inter-laboratory comparisons, or proficiency tests, are essential for evaluating the competency of laboratories and the robustness of analytical methods.[1] By analyzing identical samples, participating laboratories can assess their performance against one another and a reference value, thereby ensuring the accuracy and comparability of results.[1] Key statistical metrics used in these studies include Z-scores, repeatability, and reproducibility to provide a clear measure of a method's performance across different laboratory settings.[1]

Proposed Analytical Methodologies

The quantification of short-chain fatty acids like this compound can be challenging due to their volatility and polarity.[2] Based on common practices for similar compounds, two primary analytical techniques are proposed for this inter-laboratory study: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) via direct injection.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used technique for the separation and identification of volatile and semi-volatile compounds.[3] For a non-volatile compound like this compound, a derivatization step is necessary to increase its volatility for GC analysis.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method separates the analyte by liquid chromatography and detects it using tandem mass spectrometry. A key advantage is that it often does not require prior derivatization, which simplifies sample preparation.[2]

Table 1: Hypothetical Performance Comparison of Proposed Analytical Methods
ParameterGC-MS with DerivatizationLC-MS/MS (Direct Injection)
Principle Volatile derivatives are separated by gas chromatography and detected by mass spectrometry.[2]The analyte is separated by liquid chromatography and detected by tandem mass spectrometry without prior derivatization.[2]
Derivatization Required to increase volatility. Common agents include silylating agents or chloroformates.[2]Not typically required, simplifying sample preparation.[2]
Linearity (r²) > 0.99> 0.998
Limit of Detection (LOD) Low ng/mL to pg/mL levelsLow µM to nM range
Limit of Quantification (LOQ) Typically in the low ng/mL rangeTypically in the low µM range
Matrix Effects Can be significant, often requiring matrix-matched calibration standards.[2]Can be significant, often requiring matrix-matched calibration standards or the use of internal standards.
Precision (%RSD) < 15%< 10%
Accuracy (%Recovery) 85-115%90-110%

Experimental Protocols

Detailed experimental protocols are crucial for ensuring consistency and comparability of results in an inter-laboratory study.[1]

Protocol 1: Analysis of this compound by GC-MS with Derivatization
  • Sample Preparation and Derivatization:

    • To a 100 µL sample (e.g., plasma, cell culture media), add an internal standard.

    • Perform a liquid-liquid extraction using a suitable organic solvent.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • For derivatization, add 80 µL of isobutanol and 100 µL of pyridine. Adjust the final volume to 650 µL with ultrapure water.[2]

    • Carefully add 50 µL of isobutyl chloroformate to the prepared sample and vortex immediately for 30 seconds.[2]

    • Add 400 µL of hexane (B92381) and vortex for another 30 seconds to extract the derivatized fatty acids.[2]

    • Centrifuge to separate the phases and transfer the upper hexane layer to a GC vial for analysis.[2]

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent.[2]

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.[2]

    • Injector: Splitless mode.[2]

    • Carrier Gas: Helium.[2]

    • Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Temperature Program: Start at 60°C, ramp to 250°C.

    • Ion Source: Electron Ionization (EI) at 70 eV.[2]

    • Detection: Selected Ion Monitoring (SIM) or full scan mode.[2]

Protocol 2: Analysis of this compound by LC-MS/MS
  • Sample Preparation:

    • To a 100 µL sample, add an internal standard.

    • Perform a protein precipitation step by adding cold acetonitrile (B52724).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute the sample in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.[1]

  • LC-MS/MS Conditions:

    • LC System: Agilent 1290 Infinity II LC System or equivalent.

    • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

    • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.5 mL/min.

    • Ion Source: Electrospray Ionization (ESI), negative mode.

    • Detection: Multiple Reaction Monitoring (MRM).

Proposed Inter-Laboratory Comparison Design

A well-defined protocol is essential for a successful inter-laboratory comparison.

  • Objective: To evaluate the performance of participating laboratories in the quantification of this compound in a standard solution and a biological matrix (e.g., human plasma).

  • Participants: A minimum of 8-15 laboratories from diverse organizations to ensure statistical significance.[1]

  • Test Materials:

    • A standard solution of this compound in methanol (B129727) at a known concentration.[1]

    • Spiked human plasma samples containing this compound at three different concentration levels (low, medium, high).

    • A blank human plasma sample.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_reporting Phase 3: Data Reporting & Evaluation Coord Coordinating Body Prep Preparation of Test Materials Coord->Prep Dist Distribution to Labs Prep->Dist LabA Laboratory A Dist->LabA LabB Laboratory B Dist->LabB LabC Laboratory C Dist->LabC LabN Laboratory N Dist->LabN DataSub Data Submission LabA->DataSub LabB->DataSub LabC->DataSub LabN->DataSub StatEval Statistical Evaluation (Z-Scores) DataSub->StatEval Report Final Report StatEval->Report Report->Coord

References

Oct-2-enoic Acid in Inflammatory Modulation: A Comparative Analysis with Other Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potential anti-inflammatory properties of Oct-2-enoic acid against other well-characterized fatty acids. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation of its therapeutic potential.

While direct experimental evidence on the anti-inflammatory effects of this compound is limited in publicly available literature, this guide will utilize data on a closely related isomer, 7-octenoic acid, as a surrogate to provide a comparative framework. It is crucial to note that while structurally similar, the biological activity of different isomers can vary significantly. This comparison will juxtapose the known anti-inflammatory activities of 7-octenoic acid with those of short-chain fatty acids (SCFAs), other medium-chain fatty acids (MCFAs), and polyunsaturated fatty acids (PUFAs).

Comparative Efficacy in Modulating Key Inflammatory Markers

The anti-inflammatory potential of a compound is often quantified by its ability to suppress the production of pro-inflammatory mediators. The following table summarizes the effects of various fatty acids on key inflammatory cytokines and enzymes.

Fatty Acid ClassSpecific Fatty AcidKey Inflammatory Markers InhibitedConcentration/DosageCell Type/ModelReference
Octenoic Acid 7-Octenoic AcidTNF-α, IL-1β, IL-6, NF-κB, COX-2, iNOS50, 80, 100 µg/mLLPS-stimulated THP-1 macrophages[1]
Short-Chain Fatty Acids (SCFAs) Butyrate (B1204436)TNF-α, IL-6, IL-12, NF-κBVariesNeutrophils, Macrophages[2]
PropionateCINC-2 (CXCL-2/3)VariesNeutrophils[3]
Medium-Chain Fatty Acids (MCFAs) General MCFAsPro-inflammatory cytokines (e.g., TNF-α, IL-6)VariesAnimal models[4]
Polyunsaturated Fatty Acids (PUFAs) Omega-3 (EPA, DHA)TNF-α, IL-1β, IL-6, Leukotrienes>2 g/day (humans)Various (cell culture, animal models, human trials)[5]

Mechanisms of Action: A Comparative Overview

Fatty acids modulate inflammatory responses through diverse signaling pathways. A primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation. Other key mechanisms include the activation of G-protein coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).

Inhibition of the NF-κB Signaling Pathway

The NF-κB transcription factor plays a critical role in the expression of numerous pro-inflammatory genes.[6] Its inhibition is a key therapeutic target for inflammatory diseases.

  • 7-Octenoic Acid: Studies on 7-octenoic acid have shown its ability to inhibit the nuclear translocation of the NF-κB p65 subunit in lipopolysaccharide (LPS)-stimulated macrophages. This action suppresses the transcription of downstream inflammatory genes.[1]

  • Butyrate (SCFA): Butyrate is a well-established inhibitor of NF-κB activation. One of its primary mechanisms is through the inhibition of HDACs, which leads to the suppression of NF-κB signaling.[2]

  • Omega-3 PUFAs (EPA and DHA): These fatty acids can inhibit NF-κB activation, thereby reducing the expression of inflammatory genes.[5]

NF_kB_Inhibition cluster_inhibition Inhibition by Fatty Acids LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation NF_kB NF-κB (p65/p50) IκBα->NF_kB Degradation & Release Nucleus Nucleus NF_kB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Activation Fatty_Acids 7-Octenoic Acid Butyrate Omega-3 PUFAs Fatty_Acids->IKK Fatty_Acids->NF_kB Inhibit Translocation

Figure 1. Simplified diagram of NF-κB pathway inhibition by various fatty acids.

Activation of G-Protein Coupled Receptors (GPCRs)

Certain fatty acids act as ligands for specific GPCRs, initiating anti-inflammatory signaling cascades.

  • Short-Chain Fatty Acids (Butyrate, Propionate, Acetate): SCFAs are known to activate GPR41, GPR43, and GPR109A.[1] Activation of these receptors on immune cells can lead to the suppression of inflammatory responses.[3]

GPCR_Activation SCFAs Butyrate, Propionate, Acetate GPCRs GPR41, GPR43, GPR109A SCFAs->GPCRs Activation Immune_Cell Immune Cell GPCRs->Immune_Cell Anti_inflammatory_Response Anti-inflammatory Response Immune_Cell->Anti_inflammatory_Response

Figure 2. Activation of GPCRs by short-chain fatty acids leads to anti-inflammatory responses.

Experimental Protocols

For the purpose of reproducibility and further investigation, detailed methodologies from key studies are provided below.

In Vitro Anti-inflammatory Assay for 7-Octenoic Acid

This protocol is based on the study of 7-octenoic acid's effects on LPS-stimulated macrophages.[1]

  • Cell Culture: Human monocytic THP-1 cells are differentiated into macrophages by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Treatment: Differentiated macrophages are pre-treated with varying concentrations of 7-octenoic acid (e.g., 50, 80, 100 µg/mL) for a specified period.

  • Inflammatory Challenge: Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: Cell lysates are collected to analyze the protein expression levels of key inflammatory mediators such as COX-2, iNOS, and components of the NF-κB pathway (e.g., phosphorylated IκB-α, nuclear p65) by Western blotting.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis THP1 THP-1 Monocytes PMA PMA Treatment THP1->PMA Macrophages Differentiated Macrophages PMA->Macrophages Pre_treatment Pre-treatment with 7-Octenoic Acid Macrophages->Pre_treatment LPS_Stimulation LPS Stimulation Pre_treatment->LPS_Stimulation ELISA ELISA for Cytokines (TNF-α, IL-1β, IL-6) LPS_Stimulation->ELISA Western_Blot Western Blot for (COX-2, iNOS, NF-κB pathway) LPS_Stimulation->Western_Blot

Figure 3. Experimental workflow for assessing the anti-inflammatory effects of 7-octenoic acid.

Conclusion

The available evidence suggests that fatty acids are significant modulators of inflammatory responses. While data on this compound is currently scarce, the study of its isomer, 7-octenoic acid, reveals potent anti-inflammatory effects, including the suppression of key pro-inflammatory cytokines and the inhibition of the NF-κB pathway. These effects are comparable to those of well-researched fatty acids such as butyrate and omega-3 PUFAs.

For drug development professionals, the exploration of this compound and its derivatives presents a promising avenue for the discovery of novel anti-inflammatory agents. Further research is warranted to elucidate the specific mechanisms of action of this compound and to directly compare its efficacy against other fatty acids in various preclinical models of inflammation. The detailed protocols and comparative data presented in this guide offer a foundational resource for such investigations.

References

Safety Operating Guide

Proper Disposal of Oct-2-enoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Oct-2-enoic acid is critical to ensure laboratory safety and environmental protection. As a corrosive material, it necessitates strict adherence to established protocols for handling and waste management. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.

Immediate Safety and Handling Precautions

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage[1][2][3]. Therefore, rigorous safety measures must be implemented when handling this chemical.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles and a face shield that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1].

  • Hand Protection: Use protective gloves made of a compatible material[2].

  • Skin and Body Protection: Wear impervious clothing, such as a lab coat or apron, to prevent skin contact[2].

  • Respiratory Protection: If working outside of a fume hood or in an area with inadequate ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an acid gas filter[1].

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood[1].

  • Ensure that a safety shower and eyewash station are readily accessible in the immediate work area[2].

Quantitative Data: Physical and Chemical Properties

Understanding the properties of this compound is essential for its safe handling and disposal.

PropertyValue
Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
Physical State Liquid[1]
Appearance Light yellow[1]
Odor Odorless[1]
Melting Point/Range 5 - 6 °C / 41 - 42.8 °F[1]
Boiling Point/Range 154 °C / 309.2 °F @ 22 mmHg[1]
Flash Point 140 °C / 284 °F[1]
Specific Gravity 0.940[1]
Water Solubility Insoluble[4]
UN Number UN3265[1][4]
Hazard Class 8 (Corrosive)[1]

Step-by-Step Disposal Procedure

The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal facility[1][2]. Under no circumstances should it be disposed of down the drain.

1. Waste Collection and Segregation:

  • Designate a specific waste container for this compound and other corrosive organic acid waste.

  • Do not mix this waste with other waste streams, particularly bases, reducing agents, or oxidizers, to prevent violent reactions[5][6].

2. Containerization:

  • Use a container made of a compatible material (e.g., a glass bottle, as originally supplied)[7]. Ensure the container is in good condition with a tightly fitting cap[7].

  • Reuse the original container for waste collection whenever possible, making sure to deface the original product label completely before applying a waste label[7].

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration[7].

  • Indicate the hazards associated with the waste (e.g., "Corrosive," "Acidic").

4. Storage:

  • Store the sealed waste container in a designated and secure area, such as a satellite accumulation area[8].

  • The storage location should be a cool, dry, and well-ventilated space, away from incompatible materials[1].

  • Corrosive acid waste should be stored in an appropriate acid storage cabinet[5].

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to schedule a pickup for the hazardous waste[8][9].

  • Follow all institutional procedures for waste manifest and hand-off.

G This compound Disposal Workflow start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 segregate Segregate Waste: Corrosive Organic Acid ppe->segregate Step 2 container Use Compatible & Sealed Container segregate->container Step 3 label Label Container: 'Hazardous Waste' 'this compound' 'Corrosive' container->label Step 4 storage Store in Designated Satellite Accumulation Area (Cool, Dry, Ventilated) label->storage Step 5 contact_ehs Contact EHS for Pickup storage->contact_ehs Step 6 end Proper Disposal by Approved Waste Facility contact_ehs->end Final Step

Caption: Workflow for the safe disposal of this compound.

Experimental Protocol: Accidental Spill Neutralization

This protocol is intended for small spills only. A large spill requires evacuation and immediate contact with your institution's emergency response team.

Objective: To safely neutralize a small spill of this compound for cleanup. The resulting material must still be disposed of as hazardous waste.

Materials:

  • Sodium bicarbonate (NaHCO₃) or a commercial acid neutralizer.

  • pH indicator strips.

  • Two appropriately sized beakers or containers.

  • Spatula or scoop.

  • Absorbent pads or material (e.g., diatomite, universal binders)[2].

  • A designated container for the neutralized waste.

  • Full PPE as described above.

Methodology:

  • Evacuate and Secure: If necessary, alert personnel in the immediate area and restrict access. Ensure adequate ventilation.

  • Contain the Spill: If the spill is spreading, use an absorbent material to create a dike around the perimeter.

  • Neutralization:

    • Slowly and carefully apply sodium bicarbonate or another suitable acid neutralizer to the spill, starting from the outside and working inward. Avoid splashing.

    • The reaction will likely produce carbon dioxide gas, causing fizzing. Apply the neutralizer cautiously until the fizzing stops.

  • Verification:

    • After the reaction has subsided, perform a pH test on the mixture. To do this, collect a small amount of the liquid and test it with a pH strip.

    • The goal is to bring the pH to a neutral range (approximately 6-8). Add more neutralizer if the mixture is still acidic.

  • Cleanup:

    • Once neutralized, absorb the mixture with an inert material like sand or vermiculite.

    • Carefully scoop the absorbed material into a clearly labeled hazardous waste container.

  • Decontamination:

    • Wipe the spill area with a damp cloth or sponge.

    • Dispose of all contaminated materials (gloves, absorbent pads, etc.) in the same hazardous waste container.

  • Final Disposal: Seal and label the container holding the neutralized spill residue and arrange for its disposal through your EHS office. Do not assume the neutralized material can be discarded in regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oct-2-enoic acid
Reactant of Route 2
Oct-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.